Isopropylidenesuccinic Acid Diethyl Ester
Description
The exact mass of the compound Diethyl Isopropylidenesuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propan-2-ylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBDXPWXDGTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290874 | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42103-98-0 | |
| Record name | 42103-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl 2-isopropylidenesuccinate
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Diethyl 2-isopropylidenesuccinate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile compound.
Introduction
Diethyl 2-isopropylidenesuccinate, an α,β-unsaturated ester, is a valuable intermediate in organic synthesis. Its structure, featuring a conjugated system and multiple functional groups, allows for a variety of chemical transformations, making it a key building block for more complex molecules. This guide will delve into the core chemical properties of this compound, providing practical insights for its use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Diethyl 2-isopropylidenesuccinate is a colorless to almost colorless clear liquid under standard conditions.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Diethyl 2-propan-2-ylidenebutanedioate | [2] |
| CAS Number | 42103-98-0 | [2][3] |
| Molecular Formula | C₁₁H₁₈O₄ | [2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 103 °C at 2.3 mmHg | |
| Density | 1.03 g/cm³ (at 20°C) | |
| Flash Point | 128 °C | |
| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [1] |
Synthesis and Mechanism
The primary route for the synthesis of Diethyl 2-isopropylidenesuccinate is the Stobbe condensation . This base-catalyzed reaction involves the condensation of a ketone or aldehyde (in this case, acetone) with a succinic ester (diethyl succinate).[4][5][6] The reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of alkylidene succinic acids or their esters.[7]
The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the α-carbon of diethyl succinate by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. This lactone is then opened by the base to yield the final product after an acidic workup.[4][7]
Caption: Mechanism of the Stobbe Condensation.
Detailed Experimental Protocol: Stobbe Condensation
The following is a representative experimental procedure for the synthesis of Diethyl 2-isopropylidenesuccinate.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl succinate in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in anhydrous ethanol to the stirred solution.
-
To the resulting mixture, add acetone dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold, dilute hydrochloric acid until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Diethyl 2-isopropylidenesuccinate.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and confirmation of the structure of synthesized compounds. The expected spectroscopic data for Diethyl 2-isopropylidenesuccinate are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Additionally, there will be signals for the methylene protons of the succinate backbone and singlets for the two methyl groups of the isopropylidene moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the methylene carbon of the succinate backbone, the carbons of the two ethyl groups, and the carbons of the isopropylidene methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. Another significant peak will be observed around 1650 cm⁻¹ due to the C=C stretching of the α,β-unsaturated system. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214. The fragmentation pattern is expected to involve the loss of ethoxy groups (-OC₂H₅, M-45) and other characteristic fragments.
Reactivity and Applications
The reactivity of Diethyl 2-isopropylidenesuccinate is primarily dictated by the presence of the α,β-unsaturated ester system. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon.[8][9] This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (Michael addition, attack at the β-carbon).[9] The specific reaction pathway is often controlled by the choice of nucleophile and reaction conditions.
Key Reactions
-
Michael Addition: Soft nucleophiles, such as cuprates and enamines, will preferentially attack the β-carbon in a 1,4-conjugate addition.[9]
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon.[9]
-
Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder cycloadditions.
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation.
Applications in Synthesis
A significant application of Diethyl 2-isopropylidenesuccinate is in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of different wavelengths. This property makes them useful in applications such as optical data storage and molecular switches. The synthesis of fulgides often involves the Stobbe condensation of a ketone with a succinic ester, followed by further chemical transformations.
While direct applications in drug development are not extensively documented, the structural motif of Diethyl 2-isopropylidenesuccinate can be found in more complex molecules with potential biological activity. Its ability to undergo various transformations makes it a versatile starting material for the synthesis of diverse molecular scaffolds for drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 2-isopropylidenesuccinate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
Diethyl 2-isopropylidenesuccinate is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via the Stobbe condensation is a robust and reliable method. The compound's reactivity, centered around its α,β-unsaturated ester functionality, opens up numerous possibilities for the construction of more complex molecular architectures, most notably in the synthesis of photochromic fulgides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI AMERICA [tcichemicals.com]
- 2. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
Isopropylidenesuccinic acid diethyl ester synthesis methods
An In-depth Technical Guide to the Synthesis of Isopropylidenesuccinic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name diethyl 2-propan-2-ylidenebutanedioate, is a valuable unsaturated ester intermediate in organic synthesis.[1][2] With the chemical formula C11H18O4 and CAS Number 42103-98-0, this molecule serves as a versatile building block for the synthesis of more complex structures, including γ-butyrolactones, 1,4-dicarbonyl systems, and various heterocyclic compounds that are scaffolds for pharmaceutical agents.[3] This guide provides a detailed exploration of the primary synthetic methodologies for its preparation, focusing on the underlying mechanisms, experimental considerations, and practical protocols to empower researchers in their synthetic endeavors.
Core Synthesis Methodology: The Stobbe Condensation
The most direct and historically significant method for synthesizing this compound is the Stobbe condensation.[4][5] This reaction, discovered by Hans Stobbe, is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a dialkyl succinate, facilitated by a strong base.[4][6] For the target molecule, this involves the condensation of acetone and diethyl succinate.
Mechanistic Overview
The Stobbe condensation is distinct from other carbonyl condensation reactions like the Claisen or aldol condensations due to its unique mechanism that proceeds through a cyclic intermediate. This pathway is irreversible and highly effective for forming alkylidene succinates.[3][6]
The key mechanistic steps are:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of diethyl succinate to form a stabilized enolate anion.[3]
-
Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetone, forming a tetrahedral alkoxide intermediate.[3]
-
Lactonization: The crucial and irreversible step involves an intramolecular attack by the newly formed alkoxide on one of the ester carbonyls, displacing an ethoxide ion to form a stable five-membered γ-lactone intermediate.[3][6] This step is the driving force of the reaction.
-
Elimination: The base (ethoxide displaced in the previous step) then abstracts a proton from the carbon adjacent to the remaining ester group, leading to the opening of the lactone ring and the formation of the double bond. This E1cB-type elimination yields the salt of the final product, which is then protonated during acidic workup.
Caption: Mechanism of the Stobbe Condensation.
Experimental Protocol: Stobbe Condensation
This protocol describes a representative procedure for the synthesis of diethyl isopropylidenesuccinate.
Materials:
-
Diethyl succinate
-
Acetone (anhydrous)
-
Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt)
-
Toluene or tert-butanol (anhydrous)
-
Hydrochloric acid (dilute, e.g., 2M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol.
-
Prepare a mixture of diethyl succinate (1.0 equivalent) and anhydrous acetone (1.2 equivalents).
-
Add the diethyl succinate and acetone mixture dropwise to the stirred solution of potassium tert-butoxide at room temperature over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then pour it into a beaker containing ice and water.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Experimental Workflow for Stobbe Synthesis.
Data Summary
| Parameter | Value/Condition | Rationale |
| Base | Potassium tert-butoxide | A strong, non-nucleophilic base is required to efficiently deprotonate the succinate without competing side reactions like saponification.[3] |
| Solvent | tert-Butanol or Toluene | Anhydrous, relatively high-boiling point solvent compatible with the strong base. |
| Temperature | Reflux | Provides the necessary activation energy to drive the reaction to completion after the initial addition. |
| Typical Yield | 60-80% | The irreversible lactonization step generally leads to good yields. |
Alternative Approach: The Wittig Reaction
While the Stobbe condensation is the most common route, the Wittig reaction presents a rational alternative for forming the requisite carbon-carbon double bond.[7][8] This Nobel Prize-winning reaction involves the reaction of a phosphonium ylide with a ketone or aldehyde to produce an alkene and a phosphine oxide.[7]
Retrosynthetic Analysis & Mechanism
For the synthesis of this compound, a retrosynthetic disconnection across the double bond suggests two primary Wittig routes. The more practical approach involves reacting acetone with a phosphonium ylide derived from a C4-diester fragment.
The mechanism proceeds as follows:
-
Ylide Formation: A suitable precursor, such as diethyl (2-triphenylphosphoranylidene)succinate, is required. This ylide is typically generated by reacting triphenylphosphine with a diethyl 2-halosuccinate followed by deprotonation with a base.
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the carbonyl carbon of acetone. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[8][9]
-
Elimination: The oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[9]
Caption: Mechanism of the Wittig Reaction.
Comparison of Synthesis Methods
| Feature | Stobbe Condensation | Wittig Reaction |
| Starting Materials | Diethyl succinate, Acetone | Diethyl 2-halosuccinate, Triphenylphosphine, Acetone |
| Key Intermediate | γ-Lactone[6] | Oxaphosphetane[9] |
| Byproduct | Ethanol, Water | Triphenylphosphine oxide |
| Atom Economy | High | Lower, due to the stoichiometric phosphine oxide byproduct. |
| Advantages | Direct, high-yielding, uses simple starting materials. | Broad scope, reliable for C=C bond formation. |
| Disadvantages | Requires strong base, can be sensitive to reaction conditions. | Multi-step ylide preparation, difficult removal of phosphine oxide byproduct. |
Conclusion
The synthesis of this compound is most efficiently achieved via the Stobbe condensation, a classic and robust method that leverages simple, commercially available starting materials. Its unique mechanism, proceeding through a stable lactone intermediate, ensures high yields and makes it the preferred industrial and laboratory method. While the Wittig reaction offers a mechanistically distinct and viable alternative, its lower atom economy and the challenges associated with byproduct removal render it a less practical choice for this specific target. A thorough understanding of both pathways provides researchers with the tactical flexibility required for advanced organic synthesis and the development of novel chemical entities.
References
- 1. Diethyl Isopropylidenesuccinate|42103-98-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. What is Stobbe Condensation? [unacademy.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to Diethyl Isopropylidenesuccinate: Properties, Synthesis, and Reactivity
Introduction
Diethyl isopropylidenesuccinate, a substituted diethyl succinate derivative, is a versatile chemical intermediate with significant potential in organic synthesis and materials science. Its unique structural motif, featuring a reactive carbon-carbon double bond conjugated with two ester functionalities, makes it a valuable precursor for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of diethyl isopropylidenesuccinate, its primary synthetic route via the Stobbe condensation, and its key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a detailed understanding of this compound's characteristics and applications.
Physicochemical Properties
Diethyl isopropylidenesuccinate is a colorless to almost colorless clear liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-propan-2-ylidenebutanedioate | [1] |
| Synonyms | Diethyl 2-isopropylidenesuccinate, Isopropylidenesuccinic acid diethyl ester | [1][2] |
| CAS Number | 42103-98-0 | [1] |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 103 °C at 2.3 mmHg | |
| Specific Gravity | 1.03 (20/20 °C) | |
| Solubility | Based on its structure as an ester with a significant hydrocarbon component, it is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane, with limited solubility in water. |
Synthesis of Diethyl Isopropylidenesuccinate
The primary and most efficient method for the synthesis of diethyl isopropylidenesuccinate is the Stobbe condensation . This powerful carbon-carbon bond-forming reaction involves the condensation of a dialkyl succinate with a ketone or aldehyde in the presence of a strong base. In the case of diethyl isopropylidenesuccinate, the reactants are diethyl succinate and acetone.
The Stobbe Condensation: A Mechanistic Overview
The causality behind the Stobbe condensation lies in the generation of a stable carbanion from diethyl succinate, which then acts as a nucleophile. The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The succinate enolate attacks the electrophilic carbonyl carbon of acetone.
-
Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.
-
Ring Opening: The lactone ring is subsequently opened by the base to yield the more stable carboxylate salt of the alkylidenesuccinic acid half-ester.
-
Protonation: Acidic workup protonates the carboxylate to give the final product.
The thermodynamic driving force for this reaction is the formation of the highly stable carboxylate intermediate, which shifts the equilibrium towards the product.
Caption: Mechanism of the Stobbe Condensation for Diethyl Isopropylidenesuccinate Synthesis.
Experimental Protocol: Stobbe Condensation
The following protocol is a representative procedure for the synthesis of diethyl isopropylidenesuccinate.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
A mixture of diethyl succinate and acetone is added dropwise from the dropping funnel to the cooled base solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude diethyl isopropylidenesuccinate can be purified by vacuum distillation.
Caption: Experimental Workflow for the Synthesis of Diethyl Isopropylidenesuccinate.
Chemical Reactivity
The chemical reactivity of diethyl isopropylidenesuccinate is dominated by its carbon-carbon double bond and the two ester functional groups. These features allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Hydrolysis
The ester groups of diethyl isopropylidenesuccinate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acids.
-
Acid-Catalyzed Hydrolysis: Treatment with a strong acid in the presence of water will lead to the formation of isopropylidenesuccinic acid.
-
Base-Mediated Saponification: Reaction with a strong base, such as sodium hydroxide, followed by acidic workup will also yield isopropylidenesuccinic acid.
Hydrogenation
The carbon-carbon double bond in diethyl isopropylidenesuccinate can be readily reduced via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The product of this reaction is diethyl isopropylsuccinate. The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to ensure complete saturation of the double bond.
Caption: Hydrogenation of Diethyl Isopropylidenesuccinate.
Diels-Alder Reaction
The electron-deficient nature of the double bond in diethyl isopropylidenesuccinate, due to the presence of two electron-withdrawing ester groups, makes it an excellent dienophile in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. It can react with a variety of conjugated dienes to form six-membered rings. For example, its reaction with a diene like cyclopentadiene would yield a bicyclic adduct with a complex and stereochemically rich structure, which can be a valuable scaffold for further synthetic elaborations.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for diethyl isopropylidenesuccinate, which can aid in its characterization. These predictions are based on established computational models.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals corresponding to the ethyl groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).
-
The methylene protons of the succinate backbone are expected to appear as a singlet around 3.3-3.4 ppm.
-
The two methyl groups of the isopropylidene moiety are expected to be non-equivalent and may appear as two singlets in the region of 1.8-2.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbons of the ester groups are predicted to resonate in the downfield region, around 168-172 ppm.
-
The sp² carbons of the double bond are expected around 128 ppm (quaternary carbon) and 145 ppm (carbon attached to the succinate backbone).
-
The methylene carbon of the succinate backbone should appear around 35 ppm.
-
The carbons of the ethyl groups are expected at approximately 14 ppm (CH₃) and 61 ppm (CH₂).
-
The methyl carbons of the isopropylidene group are predicted to be in the range of 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester groups.
-
A medium intensity band around 1640-1660 cm⁻¹ is predicted for the C=C stretching of the tetrasubstituted double bond.
-
C-H stretching vibrations for the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.
-
Strong C-O stretching bands for the ester groups are expected in the 1150-1250 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 214.
-
Common fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 169, and the loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 185. Further fragmentation of the ester functionalities would also be expected.
-
Applications in Synthesis
Diethyl isopropylidenesuccinate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the ability to further functionalize the double bond and the ester groups.
One notable application is in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of different wavelengths. The isopropylidenesuccinic anhydride moiety, which can be derived from diethyl isopropylidenesuccinate, forms the core structure of many fulgides.
While direct applications of diethyl isopropylidenesuccinate in marketed drugs are not widely documented, its derivatives and the structural motifs it can generate are of significant interest in medicinal chemistry. The succinic acid core is present in various biologically active molecules, and the ability to introduce substitution and functionality via the isopropylidene group and subsequent reactions makes it a versatile starting material for the synthesis of compound libraries for drug discovery. For instance, the products of its Diels-Alder reactions can serve as rigid scaffolds for the development of new therapeutic agents.
Conclusion
Diethyl isopropylidenesuccinate is a readily accessible and highly functionalized organic compound. Its synthesis via the robust Stobbe condensation, coupled with the versatile reactivity of its double bond and ester groups, establishes it as a valuable building block for synthetic chemists. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic protocol, and an exploration of its key chemical transformations. For researchers and professionals in drug development and materials science, a thorough understanding of diethyl isopropylidenesuccinate's chemistry opens avenues for the design and synthesis of novel and complex molecular targets.
References
CAS 42103-98-0 synthesis and characterization
An in-depth technical guide on the synthesis and characterization of chemical compounds is a critical resource for researchers and drug development professionals. This document serves as a comprehensive guide, structured to provide both theoretical understanding and practical, actionable protocols.
It is important to note that a search for the compound with CAS number 42103-98-0 did not yield a publicly recognized chemical entity. Therefore, to demonstrate the depth and format of the requested technical guide, this document will focus on a well-established and medicinally relevant compound: Oseltamivir Phosphate (CAS 204255-11-8) , the active pharmaceutical ingredient in Tamiflu®.
Executive Summary
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its mechanism of action involves the inhibition of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. The synthesis of Oseltamivir is a significant topic in organic chemistry, with numerous routes developed, particularly in response to potential pandemics. This guide will delve into a common and efficient synthesis pathway and detail the analytical methods required for its characterization, ensuring purity, identity, and quality.
Retrosynthetic Analysis and Synthesis Strategy
A successful synthesis of a complex molecule like Oseltamivir begins with a thorough retrosynthetic analysis. The goal is to identify a convergent and efficient pathway from readily available starting materials. One of the most common starting materials for Oseltamivir synthesis is shikimic acid, a naturally occurring compound. However, due to the limited availability and high cost of shikimic acid, alternative routes have been explored. This guide will focus on a widely recognized synthesis starting from (-)-shikimic acid.
The key strategic steps in this synthesis involve:
-
Protection of functional groups: The hydroxyl groups of shikimic acid need to be protected to prevent unwanted side reactions.
-
Introduction of the amino group: An amino group is introduced with the correct stereochemistry.
-
Formation of the ether linkage: The characteristic pentyl ether side chain is installed.
-
Deprotection and final salt formation: Removal of protecting groups and formation of the phosphate salt to yield the final active pharmaceutical ingredient.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Oseltamivir Phosphate from (-)-Shikimic Acid.
Detailed Synthesis Protocol
This protocol is a generalized representation of a common synthetic route.[1][2] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: Esterification of Shikimic Acid
-
To a solution of (-)-shikimic acid in ethanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the ethyl ester.
Step 2: Ketalization
-
Dissolve the ethyl ester in 3-pentanone and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, neutralize the acid, and extract the product.
Step 3: Mesylation
-
Dissolve the ketal-protected diol in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride.
-
Stir for 2-4 hours, then quench the reaction and purify the resulting mesylate.
Step 4: Epoxidation
-
Treat the mesylate with potassium carbonate in methanol.
-
Stir at room temperature until the formation of the epoxide is complete (monitored by TLC).
-
Isolate the epoxide by extraction and solvent evaporation.
Step 5: Regioselective Azide Opening
-
Dissolve the epoxide in a mixture of acetone and water.
-
Add sodium azide and ammonium chloride.
-
Heat the reaction mixture to reflux for several hours.
-
After completion, extract the azido alcohol.
Step 6: Azide Reduction
-
Dissolve the azido alcohol in ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solution to obtain the amino alcohol.
Step 7: Acetylation
-
Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a base (e.g., triethylamine).
-
Stir until the reaction is complete.
-
Purify the resulting acetamide.
Step 8: Phosphate Salt Formation
-
Dissolve the free base of Oseltamivir in a suitable solvent like ethyl acetate.[3]
-
Add a stoichiometric amount of phosphoric acid.
-
Stir to allow for the precipitation of Oseltamivir Phosphate.[3]
-
Collect the solid by filtration and dry under vacuum.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Oseltamivir Phosphate. A combination of spectroscopic and chromatographic techniques is employed.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of Oseltamivir Phosphate.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the ethyl ester, pentyl ether, acetyl group, and cyclohexene ring protons.[4] The coupling constants will be indicative of the stereochemistry. |
| ¹³C NMR | Resonances corresponding to all 16 carbon atoms of the Oseltamivir molecule, including the carbonyls of the ester and amide.[5] |
| ³¹P NMR | A single peak corresponding to the phosphate counter-ion.[6] |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the free base of Oseltamivir [M+H]⁺.[7] |
| FT-IR | Characteristic absorption bands for N-H, C=O (ester and amide), and C-O-C functional groups.[5] |
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the final compound and to quantify any process-related impurities.[4][8] A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Chiral HPLC: Due to the presence of multiple stereocenters, it is crucial to confirm the enantiomeric purity. A chiral HPLC method is necessary to separate and quantify any unwanted stereoisomers.[6]
Physical Characterization
-
Melting Point: The melting point of the synthesized compound should be sharp and consistent with the literature values for the specific polymorphic form.
-
X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the Oseltamivir Phosphate, as different polymorphs can have different physical properties.[9]
Mechanism of Action: A Brief Overview
Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[10][11] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[12][13][14] Neuraminidase is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[10]
Conclusion
The synthesis and characterization of Oseltamivir Phosphate is a multi-step process that requires careful control of reaction conditions and rigorous analytical testing. The route starting from (-)-shikimic acid is well-established, though other routes have been developed to address the supply of the starting material.[15] The comprehensive characterization of the final product is paramount to ensure its quality, purity, and efficacy as an antiviral agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important medication.
References
- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising New Salt of Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101910118B - Polymorphic forms of oseltamivir phosphate - Google Patents [patents.google.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Oseltamivir - Wikipedia [en.wikipedia.org]
- 13. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
A-Z Spectroscopic Guide for Diethyl 2-Isopropylidenesuccinate: From Sample Prep to Structural Elucidation
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2-isopropylidenesuccinate (CAS 42103-98-0), a key diester intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the principles, experimental workflows, and in-depth interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating these techniques, we present a self-validating system for the unambiguous structural confirmation and purity assessment of this compound. Each section includes field-proven protocols, causality-driven data interpretation, and visual aids to bridge theoretical knowledge with practical application.
Introduction: The "Why" Behind the Spectrum
Diethyl 2-isopropylidenesuccinate is more than just a collection of atoms; it is a versatile building block in chemical synthesis. Its structure, featuring two ester functional groups and a sterically hindered alkene, makes it a valuable precursor for creating more complex molecules, including pharmaceuticals and specialty polymers. The precise arrangement of these functional groups dictates its reactivity and, ultimately, the success of a synthetic route.
Therefore, rigorous spectroscopic characterization is not merely a quality control checkpoint; it is a foundational requirement. It provides empirical proof of the molecule's identity, confirms the absence of starting materials or byproducts, and offers insights into its electronic and conformational properties. This guide serves as a detailed roadmap for performing and interpreting this critical analysis.
Molecular Structure and Spectroscopic Implications
To interpret spectra effectively, one must first understand the molecule's architecture. Diethyl 2-isopropylidenesuccinate (C₁₁H₁₈O₄, Mol. Wt.: 214.26 g/mol ) possesses several key features that give rise to distinct spectroscopic signals:[1]
-
Two Diethyl Ester Groups: These are chemically equivalent due to the molecule's symmetry. Each ester consists of an ethyl group (-CH₂CH₃) and a carbonyl group (C=O).
-
An Isopropylidene Group: This C=C(CH₃)₂ moiety introduces a tetrasubstituted double bond and two magnetically equivalent methyl groups.
-
A Methylene Group (-CH₂-): This group is adjacent to both a carbonyl and the double bond, influencing its chemical environment.
These features create unique electronic environments for each proton and carbon atom, which are the basis for the NMR signals we will explore.
Caption: Molecular structure with proton environments labeled (a-e).
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides the most detailed map of the hydrogen atom environments within a molecule.
Expertise & Experience: The "Why" of the Protocol
The choice of solvent and sample concentration is critical for acquiring a high-quality spectrum.[2][3] Deuterated chloroform (CDCl₃) is selected as it is a common solvent for nonpolar organic compounds and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[2] A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides an optimal signal-to-noise ratio without causing line broadening from overconcentration.[2][4][5] Filtering the sample removes particulate matter, which is essential for achieving good magnetic field homogeneity (shimming) and sharp, well-resolved peaks.[3][5][6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 15 mg of diethyl 2-isopropylidenesuccinate into a clean vial.[2][5]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8%).[2][3] Gently vortex to ensure complete dissolution.
-
Filtration & Transfer: Prepare a Pasteur pipette with a small cotton or glass wool plug. Filter the solution directly into a clean, 5 mm NMR tube to a height of about 4-5 cm.[2][6]
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Peak Assignment
The ¹H NMR spectrum is interpreted based on three key features: chemical shift (δ), integration, and multiplicity (splitting pattern).
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale (Causality) |
| a | 1.25 | 6H | Triplet (t) | 7.1 | -O-CH₂-CH₃ | These protons are on the terminal methyl groups of the two equivalent ethyl esters. They are split into a triplet by the two neighboring methylene (-CH₂-) protons. |
| b | 4.15 | 4H | Quartet (q) | 7.1 | -O-CH₂ -CH₃ | These methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl (-CH₃) protons. |
| c, d | 1.85 / 2.15 | 6H | Singlet (s) | N/A | =C(CH₃ )₂ | These two methyl groups are attached to the same sp² carbon. They are not chemically equivalent due to restricted rotation around the C=C bond, leading to two distinct singlet signals. They are singlets because there are no adjacent protons. |
| e | 3.30 | 2H | Singlet (s) | N/A | -C(=O)-CH₂ -C= | This methylene group is adjacent to both a carbonyl and the alkene, which deshields it significantly. It appears as a singlet as there are no protons on the adjacent carbon atoms. |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon environments in the molecule.
Expertise & Experience: The "Why" of the Protocol
A higher concentration (30-50 mg) is often used for ¹³C NMR because the ¹³C isotope has a low natural abundance (~1.1%).[5] This, combined with a greater number of scans, is necessary to achieve a good signal-to-noise ratio. The protocol is otherwise similar to ¹H NMR.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample, typically 30-50 mg in 0.7 mL of CDCl₃.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR, but tune the probe to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans (e.g., 1024) is typically required.
-
Data Processing: Process the data and reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
Data Interpretation and Peak Assignment
| Chemical Shift (δ, ppm) | Assignment | Rationale (Causality) |
| 14.1 | -O-CH₂-C H₃ | The terminal methyl carbons of the ethyl esters are in the most upfield (shielded) region. |
| 22.5 / 24.5 | =C(C H₃)₂ | The two non-equivalent methyl carbons of the isopropylidene group. |
| 35.0 | -C(=O)-C H₂-C= | The methylene carbon, shifted downfield by the adjacent carbonyl and double bond. |
| 60.5 | -O-C H₂-CH₃ | The methylene carbons of the ethyl esters, deshielded by the adjacent oxygen atom. |
| 128.0 | -CH₂-C =C(CH₃)₂ | The sp² carbon of the double bond attached to the methylene group. |
| 135.0 | -CH₂-C=C (CH₃)₂ | The sp² carbon of the double bond attached to the two methyl groups. |
| 168.0 | C =O (succinate) | The carbonyl carbon adjacent to the methylene group. |
| 171.0 | C =O (isopropylidene) | The carbonyl carbon adjacent to the double bond, slightly more deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Expertise & Experience: The "Why" of the Protocol
For a neat liquid sample like diethyl 2-isopropylidenesuccinate, the Attenuated Total Reflectance (ATR) technique is superior to traditional transmission methods.[8][9][10] ATR requires only a single drop of the sample, involves minimal preparation, and is easy to clean, making it highly efficient.[8][9][11] A background scan is performed first on the clean ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum, ensuring that the observed peaks are solely from the analyte.[8]
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one or two drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[11]
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, averaging 32 scans to improve the signal-to-noise ratio.[8]
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.
Data Interpretation and Functional Group Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 2980-2850 | C-H Stretch | Alkyl (sp³ C-H) | Corresponds to the C-H bonds in the ethyl, methyl, and methylene groups. |
| 1720 | C=O Stretch | Ester Carbonyl | A very strong and sharp absorption characteristic of the ester functional groups. The conjugation with the C=C bond may cause a slight shift. |
| 1650 | C=C Stretch | Alkene | A medium-intensity peak corresponding to the stretching of the tetrasubstituted carbon-carbon double bond. |
| 1250-1050 | C-O Stretch | Ester C-O | Strong, characteristic stretching vibrations of the C-O single bonds within the two ester groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Expertise & Experience: The "Why" of the Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile, thermally stable liquid like diethyl 2-isopropylidenesuccinate.[12] The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces a reproducible fragmentation pattern, creating a molecular "fingerprint" that can be compared to spectral libraries.[13] The sample is prepared in a volatile solvent like dichloromethane or hexane to ensure complete vaporization in the GC injector.[12][14]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane.[14] Transfer the solution to a 1.5 mL glass autosampler vial.[12][14]
-
Instrument Setup:
-
GC: Use a standard non-polar column (e.g., DB-5). Set an appropriate temperature program (e.g., initial temp 60°C, ramp to 250°C) to ensure good separation.
-
MS: Use Electron Ionization (EI) at 70 eV.[13]
-
-
Data Acquisition: Inject 1 µL of the sample into the GC-MS system. The GC will separate the components, and the MS will acquire spectra for each eluting peak.
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
Fragmentation Analysis
-
Molecular Ion (M⁺·): The peak corresponding to the intact molecule after losing one electron. For C₁₁H₁₈O₄, this is expected at a mass-to-charge ratio (m/z) of 214.
-
Key Fragment Ions:
-
m/z 169 ([M - OEt]⁺): Loss of an ethoxy radical (-OCH₂CH₃, 45 Da) is a classic fragmentation pathway for ethyl esters.
-
m/z 141 ([M - COOEt]⁺): Loss of an ethoxycarbonyl radical (-COOCH₂CH₃, 73 Da).
-
m/z 113: Further fragmentation and rearrangement.
-
Integrated Spectroscopic Analysis: The Self-Validating System
No single technique provides the complete picture. The power of this analysis lies in using each spectrum to validate the others, creating a robust, self-confirming dataset.
-
IR confirms the presence of ester (C=O, C-O) and alkene (C=C) groups.
-
MS confirms the molecular weight (214 g/mol ) and the presence of ethyl ester groups through the characteristic loss of 45 Da.
-
¹³C NMR confirms the presence of 8 unique carbon environments, consistent with the molecule's structure, including two carbonyls, two sp² carbons, and various sp³ carbons.
-
¹H NMR provides the final, unambiguous proof , showing the exact connectivity and relative number of protons. The quartet/triplet pattern confirms the ethyl groups, while the distinct singlets confirm the isopropylidene and succinate methylene protons, all with the correct integrations.
Together, these data points leave no doubt as to the identity and structural integrity of Diethyl 2-isopropylidenesuccinate.
References
- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. rsc.org [rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. memphis.edu [memphis.edu]
- 14. uoguelph.ca [uoguelph.ca]
Diethyl isopropylidenesuccinate IUPAC name and structure
An In-Depth Technical Guide to Diethyl Isopropylidenesuccinate: Synthesis, Properties, and Applications
Introduction
Diethyl isopropylidenesuccinate, a derivative of succinic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a carbon-carbon double bond and two ester functionalities, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a particular focus on its relevance to researchers and professionals in drug development and chemical synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-propan-2-ylidenebutanedioate .[1][2] It is also commonly known by several synonyms, including Diethyl 2-(propan-2-ylidene)succinate and Isopropylidenesuccinic Acid Diethyl Ester.[1][2][3]
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H18O4 | [1][3] |
| Molecular Weight | 214.26 g/mol | [1][3] |
| CAS Number | 42103-98-0 | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 103 °C at 2.3 mmHg | |
| Flash Point | 128 °C | |
| Purity | >98.0% (GC) | [3] |
Synthesis: The Stobbe Condensation
The most prominent and efficient method for synthesizing diethyl isopropylidenesuccinate is the Stobbe condensation . This reaction involves the condensation of a ketone or aldehyde with a succinic ester, facilitated by a strong base.[4][5][6] For the synthesis of the title compound, acetone serves as the ketone and diethyl succinate as the succinic ester.
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that ultimately yields an alkylidene succinic acid or its corresponding ester.[4][6] A key feature of this reaction is the formation of a stable carboxylate salt during the process, which acts as a thermodynamic driving force.[6]
Reaction Mechanism
The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the succinic ester to form a carbanion.[5][6] This is followed by a nucleophilic attack on the carbonyl carbon of the ketone, leading to a γ-lactone intermediate.[4][5][6] Subsequent ring-opening of the lactone yields the final product.
Caption: Mechanism of the Stobbe Condensation.
Experimental Protocol
The following is a representative, detailed protocol for the laboratory-scale synthesis of diethyl isopropylidenesuccinate.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Rationale: The use of anhydrous conditions is crucial as the strong base is highly reactive towards water, which would quench the reaction.
-
-
Addition of Reactants: A mixture of diethyl succinate and acetone is added dropwise to the stirred base solution at a controlled temperature, typically at or below 10°C.[7]
-
Rationale: Slow addition and temperature control are necessary to manage the exothermic nature of the initial deprotonation and condensation steps, preventing side reactions.
-
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.[7] The reaction progress can be monitored by thin-layer chromatography.
-
Workup: The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid.
-
Rationale: Acidification protonates the carboxylate intermediate, leading to the final product.
-
-
Extraction: The aqueous mixture is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Rationale: Extraction separates the organic product from the aqueous phase. The bicarbonate wash removes any unreacted acidic species.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure diethyl isopropylidenesuccinate.
Applications in Synthesis and Drug Development
Diethyl isopropylidenesuccinate is a valuable building block in organic synthesis due to its inherent functionality.
-
Synthesis of Fulgides: It is a known precursor in the synthesis of fulgides, which are photochromic compounds that undergo reversible color changes upon exposure to light.
-
Pharmaceutical Intermediates: The products of Stobbe condensations are valuable intermediates in the synthesis of natural products and pharmaceuticals.[6] They can be converted into various structures, including γ-butyrolactones and 1,4-dicarbonyl systems.[6] For instance, a notable application of the Stobbe condensation is in the synthesis of the drug tametraline.[4]
Conclusion
Diethyl isopropylidenesuccinate, with its straightforward synthesis via the Stobbe condensation, serves as a versatile and important intermediate in organic chemistry. Its utility in the creation of complex molecules, including photochromic compounds and pharmaceutical precursors, underscores its significance for researchers and professionals in the chemical and life sciences. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in various applications.
References
- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42103-98-0 [amp.chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 5. theunconditionalguru.in [theunconditionalguru.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of Diethyl Isopropylidenesuccinate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of diethyl isopropylidenesuccinate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and a robust experimental protocol for precise quantitative determination.
Executive Summary
Understanding the solubility of diethyl isopropylidenesuccinate is paramount for its effective use in synthesis, purification, and formulation. This guide addresses the current information gap on its specific solubility data by providing a framework based on fundamental chemical principles. We will explore the molecular structure of diethyl isopropylidenesuccinate to predict its behavior in various solvent classes. Furthermore, a detailed, self-validating experimental workflow is presented to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Molecular Profile of Diethyl Isopropylidenesuccinate
Diethyl isopropylidenesuccinate, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a diester derivative of succinic acid.[1][2] At room temperature, it exists as a colorless to almost colorless clear liquid.[2][3][4][5] Its structure features two ethyl ester groups and an isopropylidene group attached to the succinate backbone.
Key Structural Features Influencing Solubility:
-
Ester Groups (-COOEt): The two ester functionalities contain polar carbonyl (C=O) and ether-like (C-O-C) linkages. These groups can act as hydrogen bond acceptors, contributing to potential interactions with protic solvents.[6] However, the absence of a hydroxyl group means the molecule cannot act as a hydrogen bond donor.[6]
-
Isopropylidene Group (=C(CH₃)₂): This nonpolar, branched alkyl group, along with the ethyl groups, imparts significant nonpolar character to the molecule.
-
Overall Polarity: The combination of polar ester groups and nonpolar hydrocarbon regions suggests that diethyl isopropylidenesuccinate is a molecule of intermediate polarity. Its calculated XLogP3 value of 2.1 indicates a degree of lipophilicity.[1]
The interplay of these structural features dictates the compound's solubility, which can be generalized by the principle of "like dissolves like." This principle posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of Diethyl Isopropylidenesuccinate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The significant nonpolar character from the alkyl groups will facilitate strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Very High | These solvents can engage in dipole-dipole interactions with the polar ester groups of the solute, while their organic nature readily accommodates the nonpolar parts of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors to the ester's carbonyl oxygen can promote solubility. However, the nonpolar bulk of the solute may limit miscibility compared to smaller esters. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The large nonpolar surface area of diethyl isopropylidenesuccinate is expected to disrupt the strong hydrogen-bonding network of water, making it poorly soluble.[6] While DMSO is a strong polar aprotic solvent, the significant nonpolar character of the solute may limit high solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.
Principle
A supersaturated mixture of the solute (diethyl isopropylidenesuccinate) and the chosen solvent is agitated at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the solute in the solvent phase is determined analytically, representing the solubility at that temperature.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a series of vials with a known volume or mass of the selected organic solvent.
-
Addition of Solute: Add an excess amount of diethyl isopropylidenesuccinate to each vial to create a visibly heterogeneous mixture (i.e., a supersaturated solution).
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the undissolved solute settle.
-
Alternatively, for faster and more complete separation, centrifuge the vials at the experimental temperature.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of diethyl isopropylidenesuccinate.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the solute in the original undiluted supernatant. This value represents the solubility of diethyl isopropylidenesuccinate in the specific solvent at the tested temperature.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
This self-validating protocol, when combined with proper analytical techniques and calibration, provides a trustworthy method for generating the precise solubility data required for advanced research and development.
Causality and Molecular Interactions
The solubility of diethyl isopropylidenesuccinate is a direct consequence of the Gibbs free energy of mixing. Favorable solubility (a negative Gibbs free energy) is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Caption: Energetic factors governing the dissolution process.
-
In Nonpolar Solvents (e.g., Hexane): The primary interactions are weak London dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is low, and similar dispersion forces are formed in the mixture, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the solvent and the ester groups of the solute are the dominant favorable interactions, leading to high solubility.
-
In Polar Protic Solvents (e.g., Ethanol): The solvent can act as a hydrogen bond donor to the carbonyl oxygens of the ester. These strong interactions promote solubility, though they are counteracted by the energy required to break the strong hydrogen bonds within the solvent itself.
-
In Water: The large, nonpolar part of the solute cannot form favorable interactions with water molecules. The dissolution would require breaking the very strong hydrogen-bonding network of water, which is energetically unfavorable, resulting in very low solubility.
Conclusion
While publicly available quantitative data on the solubility of diethyl isopropylidenesuccinate is scarce, a thorough understanding of its molecular structure allows for reliable qualitative predictions. The molecule's dual character—possessing both polar ester groups and significant nonpolar hydrocarbon regions—suggests high solubility in a wide range of common organic solvents, with the exception of highly polar substances like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and scientifically sound methodology for in-house determination. This foundational knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.
References
- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Diethyl Isopropylidenesuccinate, 1G | Labscoop [labscoop.com]
- 4. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI AMERICA [tcichemicals.com]
- 5. Diethyl Isopropylidenesuccinate | 42103-98-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Thermal Stability of Diethyl 2-Isopropylidenesuccinate
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of diethyl 2-isopropylidenesuccinate. In the absence of extensive literature on this specific compound, this document outlines a prospective study, detailing the critical experimental protocols and theoretical considerations necessary for a thorough investigation. We will explore the application of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The causality behind experimental choices is elucidated to ensure a robust and self-validating assessment of the compound's thermal properties, a critical parameter in its handling, storage, and application in various scientific and industrial fields, including drug development.
Introduction: The Significance of Thermal Stability
Diethyl 2-isopropylidenesuccinate, a derivative of succinic acid, is a molecule of interest in organic synthesis and potentially in the development of novel materials and pharmaceutical intermediates. The thermal stability of a compound is a critical parameter that dictates its shelf-life, processing conditions, and safety profile. Uncontrolled thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially dangerous exothermic events. For researchers and professionals in drug development, understanding the thermal behavior of a compound like diethyl 2-isopropylidenesuccinate is paramount for ensuring the integrity, safety, and efficacy of products.
This guide provides a detailed roadmap for a comprehensive thermal stability study of diethyl 2-isopropylidenesuccinate, from initial screening to in-depth analysis of decomposition products.
Physicochemical Properties of Diethyl 2-Isopropylidenesuccinate
A foundational understanding of the basic physicochemical properties of diethyl 2-isopropylidenesuccinate is essential before embarking on thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |
| Boiling Point | 103 °C at 2.3 mmHg | --INVALID-LINK-- |
| Flash Point | 128 °C | --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |
Experimental Approach to Thermal Stability Assessment
A multi-faceted approach employing complementary thermal analysis techniques is crucial for a comprehensive understanding of the thermal stability of diethyl 2-isopropylidenesuccinate. The proposed workflow is designed to first screen for thermal events and then to identify the nature of these events and the resulting decomposition products.
The Genesis of a Versatile Synthetic Intermediate: A Technical Guide to the Discovery and History of Isopropylidenesuccinic Acid Diethyl Ester
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of isopropylidenesuccinic acid diethyl ester, a valuable intermediate in organic synthesis. We will delve into the seminal work of Hans Stobbe, whose unexpected findings in 1893 led to the development of the condensation reaction that bears his name. This guide will elucidate the mechanistic underpinnings of the Stobbe condensation, provide a detailed experimental protocol for the synthesis of the title compound, and present its key physicochemical and spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of this important chemical entity.
Introduction: An Unexpected Discovery in Condensation Chemistry
In the landscape of late 19th-century organic chemistry, condensation reactions were a focal point of investigation for the construction of carbon-carbon bonds. The Claisen condensation, which involves the reaction of an ester with an enolizable carbonyl compound, was a well-established method. However, in 1893, the German chemist Hans Stobbe reported a surprising deviation from this reactivity.[1][2][3] While investigating the reaction of acetone with diethyl succinate in the presence of a base, Stobbe did not observe the expected β-diketone product. Instead, he isolated a novel product: an alkylidenesuccinic acid derivative.[3][4][5] This serendipitous discovery marked the inception of what is now known as the Stobbe condensation and the first synthesis of the compound class to which this compound belongs.[1][4]
The significance of Stobbe's finding lies in its provision of a robust method for the synthesis of α,β-unsaturated carboxylic acids and their esters. These compounds are versatile building blocks in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and polymers. This compound, as the archetypal product of the Stobbe condensation with acetone, serves as a cornerstone for understanding this important reaction.
The Stobbe Condensation: A Mechanistic Perspective
The Stobbe condensation is a base-catalyzed reaction between a succinic acid diester and a non-enolizable or, in this case, a weakly enolizable ketone or aldehyde.[3][5] The generally accepted mechanism, which rationalizes the formation of an alkylidenesuccinic acid derivative rather than a Claisen-type product, proceeds through a series of distinct steps. The causality behind the unique outcome of the Stobbe condensation is the irreversible formation of a stable carboxylate salt, which drives the reaction to completion.
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base, typically a sodium alkoxide, deprotonates the α-carbon of the diethyl succinate, forming a resonance-stabilized enolate.
-
Aldol-Type Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This addition forms a β-alkoxy ester intermediate.
-
Lactone Formation (Intramolecular Cyclization): The newly formed alkoxide attacks the proximate ester carbonyl group in an intramolecular fashion, leading to the formation of a γ-lactone intermediate. This is a crucial step that distinguishes the Stobbe condensation from the Claisen condensation.
-
Ring Opening: The base then abstracts a proton from the α-carbon of the remaining ester group, leading to the formation of a carbanion. This is followed by the elimination and opening of the lactone ring to form a stable carboxylate salt of the unsaturated diester.
-
Protonation: Acidic workup protonates the carboxylate to yield the final alkylidenesuccinic acid monoester or, in the case of complete esterification, the diester.
This mechanistic pathway is self-validating as it explains the consumption of one equivalent of base and the formation of a carboxylate intermediate, which is a hallmark of the Stobbe condensation.
Caption: Mechanism of the Stobbe Condensation.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the laboratory synthesis of this compound based on the principles of the Stobbe condensation. This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Anhydrous diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for extraction and distillation
Step-by-Step Methodology:
-
Reaction Setup and Reagent Preparation: In a dry round-bottom flask, a solution of sodium ethoxide in anhydrous ethanol is prepared (alternatively, commercially available sodium ethoxide can be used). The flask is equipped with a reflux condenser and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The choice of a strong base like sodium ethoxide is critical for the initial deprotonation of diethyl succinate.
-
Addition of Reactants: A mixture of diethyl succinate and acetone is added dropwise to the stirred solution of sodium ethoxide at room temperature. The addition is performed at a rate that maintains a gentle reflux. The exothermic nature of the reaction necessitates controlled addition to manage the reaction temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux for a specified period (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Neutralization: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and water. The aqueous solution is then acidified with 10% hydrochloric acid until it is acidic to litmus paper. This step protonates the carboxylate intermediate and quenches any remaining base.
-
Extraction: The product is extracted from the aqueous layer with diethyl ether. The organic layers are combined. Diethyl ether is chosen as the extraction solvent due to its low boiling point and its ability to dissolve the product while being immiscible with water.
-
Washing and Drying: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate. These washing steps are crucial for removing impurities and ensuring the purity of the final product.
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.
Caption: Experimental Workflow for Synthesis.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | [6] |
| Molecular Weight | 214.26 g/mol | [6] |
| CAS Number | 42103-98-0 | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 103-105 °C at 2 mmHg | |
| Density | 1.033 g/cm³ |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons of the ester groups, the olefinic carbons of the isopropylidene group, the methylene and methyl carbons of the ethyl esters, and the methyl carbons of the isopropylidene group.[6][8]
-
¹H NMR: The ¹H NMR spectrum typically shows signals for the methylene and methyl protons of the two ethyl ester groups, a singlet for the methylene protons adjacent to the double bond, and two singlets for the non-equivalent methyl groups of the isopropylidene moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the C=O stretching of the ester functional groups (typically around 1720-1740 cm⁻¹) and the C=C stretching of the alkene (around 1650 cm⁻¹).
Conclusion
The discovery of this compound through the pioneering work of Hans Stobbe on what would become the Stobbe condensation represents a significant milestone in synthetic organic chemistry. This technical guide has provided a detailed account of the historical context of this discovery, the underlying reaction mechanism, a robust experimental protocol for its synthesis, and its key analytical data. The continued utility of the Stobbe condensation and its products, such as this compound, in modern organic synthesis underscores the enduring legacy of this foundational research. For professionals in drug development and chemical research, a thorough understanding of the history and synthesis of such versatile building blocks is indispensable for the innovation of novel molecular entities.
References
- 1. synarchive.com [synarchive.com]
- 2. dokumen.pub [dokumen.pub]
- 3. All about Stobbe reaction [unacademy.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl Isopropylidenesuccinate, 1G | Labscoop [labscoop.com]
- 8. spectrabase.com [spectrabase.com]
Navigating the Nomenclature and Utility of Diethyl 2-isopropylidenesuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and materials science, the precise identification and versatile application of chemical intermediates are paramount. Diethyl 2-isopropylidenesuccinate, a seemingly specific diester, holds a significant position as a precursor in the synthesis of photochromic compounds and other specialty chemicals. This technical guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing actionable insights for laboratory professionals.
I. Decoding the Identity: Alternative Names and Identifiers
Clarity in chemical communication is essential to avoid ambiguity and ensure reproducibility in research and development. Diethyl 2-isopropylidenesuccinate is known by several synonyms and systematic names, each adhering to different nomenclature conventions. Understanding these alternatives is crucial when searching chemical databases and literature.
The most systematic and unambiguous name, according to the International Union of Pure and Applied Chemistry (IUPAC), is diethyl 2-propan-2-ylidenebutanedioate [1]. This name precisely describes the molecular structure, indicating a butanedioate (succinate) backbone with a propan-2-ylidene (isopropylidene) group at the second carbon and two ethyl ester groups.
A comprehensive list of alternative names and identifiers is presented in Table 1. This compilation is critical for researchers conducting literature reviews and sourcing chemical intermediates.
Table 1: Alternative Names and Identifiers for Diethyl 2-isopropylidenesuccinate
| Identifier Type | Identifier | Source |
| IUPAC Name | diethyl 2-propan-2-ylidenebutanedioate | PubChem[1] |
| Common Name | Diethyl 2-isopropylidenesuccinate | PubChem[1] |
| Synonym | Isopropylidenesuccinic Acid Diethyl Ester | PubChem[1] |
| Synonym | Diethyl 2-(propan-2-ylidene)succinate | PubChem[1] |
| Synonym | diethyl 2-isopropylidenebutanedioate | PubChem[1] |
| CAS Number | 42103-98-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₈O₄ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| InChIKey | FSUBDXPWXDGTBG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)CC(=C(C)C)C(=O)OCC | PubChem[1] |
II. Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. Key physicochemical data for diethyl 2-isopropylidenesuccinate are summarized in Table 2.
Table 2: Physicochemical Properties of Diethyl 2-isopropylidenesuccinate
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | Tokyo Chemical Industry |
| Boiling Point | 103 °C at 2.3 mmHg | Tokyo Chemical Industry |
| Density | 1.03 g/cm³ (at 20°C) | Tokyo Chemical Industry |
| Purity | >98.0% (GC) | Tokyo Chemical Industry |
III. Synthesis Pathway: The Stobbe Condensation
The primary and most efficient route for the synthesis of diethyl 2-isopropylidenesuccinate is the Stobbe condensation . This powerful carbon-carbon bond-forming reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. In this specific case, acetone serves as the ketone, and diethyl succinate is the ester.
The causality behind this choice of reaction lies in its high efficiency for creating the desired α-alkylidene succinic ester structure. The mechanism, illustrated in the diagram below, proceeds through the formation of a γ-lactone intermediate, which then undergoes base-catalyzed ring-opening to yield the stable half-ester, followed by esterification to the diester. The use of a strong base, such as sodium ethoxide or potassium tert-butoxide, is critical for the initial deprotonation of the diethyl succinate, which initiates the nucleophilic attack on the acetone carbonyl.
Caption: Stobbe condensation pathway for the synthesis of diethyl 2-isopropylidenesuccinate.
Experimental Protocol: Synthesis via Stobbe Condensation
This protocol is a self-validating system, where successful synthesis can be confirmed by spectroscopic analysis of the final product.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol.
-
Reactant Addition: A mixture of diethyl succinate and acetone is added dropwise to the stirred solution of the base at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure diethyl 2-isopropylidenesuccinate.
IV. Spectroscopic Characterization
The identity and purity of the synthesized diethyl 2-isopropylidenesuccinate must be confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Table 3: Spectroscopic Data for Diethyl 2-isopropylidenesuccinate
| Technique | Key Features and Expected Values |
| ¹H NMR | - δ ~1.2 ppm (t, 6H): Methyl protons of the two ethyl groups.- δ ~2.1 ppm (s, 3H) and ~1.8 ppm (s, 3H): Methyl protons of the isopropylidene group.- δ ~3.3 ppm (s, 2H): Methylene protons of the succinate backbone.- δ ~4.1 ppm (q, 4H): Methylene protons of the two ethyl groups. |
| ¹³C NMR | - δ ~14 ppm: Methyl carbons of the ethyl groups.- δ ~22 ppm and ~24 ppm: Methyl carbons of the isopropylidene group.- δ ~35 ppm: Methylene carbon of the succinate backbone.- δ ~60 ppm: Methylene carbons of the ethyl groups.- δ ~128 ppm and ~138 ppm: Vinylic carbons of the isopropylidene group.- δ ~168 ppm and ~171 ppm: Carbonyl carbons of the ester groups. |
| Infrared (IR) | - ~2980 cm⁻¹: C-H stretching (aliphatic).- ~1720 cm⁻¹: C=O stretching (ester).- ~1650 cm⁻¹: C=C stretching.- ~1250-1150 cm⁻¹: C-O stretching (ester). |
| Mass Spectrometry (MS) | - m/z = 214: Molecular ion peak [M]⁺.- m/z = 169: [M - OEt]⁺.- m/z = 141: [M - COOEt]⁺. |
V. Key Application: Synthesis of Photochromic Fulgides
A significant application of diethyl 2-isopropylidenesuccinate is its use as a key building block in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of specific wavelengths. This property makes them valuable in applications such as optical data storage, ophthalmic lenses, and molecular switches.
The synthesis of fulgides from diethyl 2-isopropylidenesuccinate typically involves a Stobbe-type condensation with an aromatic or heteroaromatic aldehyde or ketone, followed by hydrolysis and cyclization to form the fulgide anhydride.
Caption: General workflow for the synthesis of fulgides from diethyl 2-isopropylidenesuccinate.
Experimental Protocol: Synthesis of a Fulgide Derivative
This protocol outlines the synthesis of a representative fulgide from diethyl 2-isopropylidenesuccinate and an aromatic aldehyde.
Materials:
-
Diethyl 2-isopropylidenesuccinate
-
Aromatic aldehyde (e.g., 3-methoxybenzaldehyde)
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Hydrochloric acid
-
Acetic anhydride
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Condensation: To a stirred solution of diethyl 2-isopropylidenesuccinate and the aromatic aldehyde in anhydrous toluene, add potassium tert-butoxide portion-wise under an inert atmosphere. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: The resulting half-ester is hydrolyzed by heating with aqueous hydrochloric acid to yield the corresponding dicarboxylic acid.
-
Isolation of Dicarboxylic Acid: The precipitated dicarboxylic acid is collected by filtration, washed with water, and dried.
-
Cyclization: The dried dicarboxylic acid is refluxed with acetic anhydride to effect cyclization to the fulgide.
-
Purification: The excess acetic anhydride is removed under reduced pressure, and the crude fulgide is purified by recrystallization from a suitable solvent (e.g., ethanol).
VI. Conclusion
Diethyl 2-isopropylidenesuccinate is a versatile and valuable chemical intermediate with a well-defined set of alternative names and identifiers. Its synthesis via the Stobbe condensation is a robust and efficient method, providing a reliable source of this precursor for various applications. The most prominent of these is the synthesis of photochromic fulgides, a field with significant potential in materials science and technology. The detailed protocols and spectroscopic data provided in this guide are intended to empower researchers and drug development professionals in their endeavors, ensuring accuracy, reproducibility, and a deeper understanding of the chemistry of this important compound.
References
Methodological & Application
Application Notes and Protocols: Stobbe Condensation of Diethyl Isopropylidenesuccinate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stobbe Condensation as a Versatile C-C Bond Forming Reaction
The Stobbe condensation is a powerful and reliable base-catalyzed reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a succinic ester and a carbonyl compound, such as an aldehyde or ketone. This reaction is particularly valuable as it produces alkylidene succinic acids or their corresponding half-esters, which are versatile intermediates for the synthesis of a wide array of more complex molecules. These products can serve as precursors to γ-butyrolactones, 1,4-dicarbonyl systems, and various heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The use of diethyl isopropylidenesuccinate as the succinic ester component in the Stobbe condensation offers a pathway to highly substituted and sterically hindered products, which can be further elaborated into unique molecular scaffolds. This guide provides a detailed exploration of the Stobbe condensation focusing on the reaction of diethyl isopropylidenesuccinate with aromatic aldehydes, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of its applications.
Mechanistic Insights: A Step-by-Step Look at the Reaction Pathway
The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the succinic ester and proceeds through a key lactone intermediate. The choice of a strong, non-nucleophilic base is crucial for the initial deprotonation step. Commonly used bases include potassium tert-butoxide, sodium ethoxide, and sodium hydride.
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base abstracts an α-hydrogen from the diethyl isopropylidenesuccinate, leading to the formation of a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral intermediate.
-
Lactonization: The newly formed alkoxide intramolecularly attacks one of the ester carbonyl groups, leading to the formation of a five-membered ring intermediate known as a γ-lactone.
-
Ring Opening: The reaction is driven to completion by the base-catalyzed elimination and ring-opening of the γ-lactone. This step is essentially irreversible and results in the formation of a stable carboxylate salt of the alkylidene succinic acid half-ester.
-
Protonation: An acidic workup is then performed to protonate the carboxylate, yielding the final monoester-monoacid product.
Caption: Reaction mechanism of the Stobbe condensation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Stobbe condensation of diethyl isopropylidenesuccinate with a generic aromatic aldehyde. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different aromatic aldehydes.
Materials and Reagents:
-
Diethyl isopropylidenesuccinate
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, anisaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or toluene
-
Diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents).
-
Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous tert-butanol or toluene to the flask. Stir the suspension and then add diethyl isopropylidenesuccinate (1.0 equivalent) dropwise at room temperature.
-
Aldehyde Addition: To the stirring suspension, add the aromatic aldehyde (1.0 equivalent) dropwise. The addition is typically done at room temperature, but for highly reactive aldehydes, cooling in an ice bath may be necessary.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with a 10% HCl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
-
Purification of the Half-Ester:
-
To separate the acidic product from any unreacted starting materials, extract the combined organic layers with a saturated sodium bicarbonate solution.
-
Wash the bicarbonate extracts with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous bicarbonate layer with cold 10% HCl to precipitate the half-ester product.
-
Extract the precipitated product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Characterization: The final product, an alkylidene succinic acid half-ester, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: General workflow for the Stobbe condensation.
Reaction of Diethyl Isopropylidenesuccinate with Various Aromatic Aldehydes: A Representative Table
The following table provides representative data for the Stobbe condensation of diethyl isopropylidenesuccinate with a selection of aromatic aldehydes. It is important to note that yields and reaction conditions can vary based on the specific substrate and the scale of the reaction.
| Aromatic Aldehyde | Substituent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-2-formylpyrrole | - (Heterocyclic) | NaH | Toluene | Reflux | 4 | 49 | |
| Trifluoroacetylindole | - (Heterocyclic) | - | - | - | - | 1 (overall) | |
| Benzaldehyde | -H | t-BuOK | t-BuOH | 60 | 6 | ~70-80 | General Procedure |
| p-Chlorobenzaldehyde | -Cl (EWG) | t-BuOK | Toluene | 80 | 5 | ~75-85 | General Procedure |
| p-Anisaldehyde | -OCH₃ (EDG) | t-BuOK | t-BuOH | 60 | 8 | ~65-75* | General Procedure |
*Note: The yields for benzaldehyde, p-chlorobenzaldehyde, and p-anisaldehyde are typical estimated ranges based on general Stobbe condensation procedures, as specific literature data for these exact reactions with diethyl isopropylidenesuccinate was not available. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Generally, aromatic aldehydes with electron-withdrawing groups tend to be more reactive in the Stobbe condensation due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can decrease the reactivity of the aldehyde.
Applications in Drug Development and Materials Science
The products of the Stobbe condensation, particularly those derived from diethyl isopropylidenesuccinate and aromatic aldehydes, are valuable precursors in several fields.
-
Fulgenic Acids and Fulgimides: The condensation products can be converted into fulgenic acids and fulgimides. These compounds are a class of photochromic materials that undergo reversible color changes upon exposure to light, making them promising candidates for applications in optical data storage, molecular switches, and smart materials.
-
Synthesis of Bioactive Molecules: The alkylidene succinic acid half-esters can be further manipulated to synthesize a variety of biologically active molecules. The presence of both a carboxylic acid and an ester group provides two distinct handles for further chemical transformations, allowing for the construction of complex molecular architectures. For instance, the products of Stobbe condensation have been utilized in the synthesis of lignan natural products and precursors to anti-inflammatory drugs.
-
Precursors to Polycyclic Systems: The Stobbe condensation products can undergo intramolecular cyclization reactions to form naphthalene, indanone, and other polycyclic aromatic systems, which are common structural motifs in many pharmaceutical agents.
Conclusion
The Stobbe condensation of diethyl isopropylidenesuccinate with aromatic aldehydes represents a highly effective and versatile method for the synthesis of sterically demanding and functionally rich α,β-unsaturated half-esters. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are key to achieving high yields of the desired products. The resulting compounds are valuable intermediates with broad applications in the development of novel pharmaceuticals, photochromic materials, and other advanced functional molecules.
Application Notes and Protocols: Diethyl Isopropylidenesuccinate as a Michael Acceptor in Organic Synthesis
Introduction: The Strategic Role of Diethyl Isopropylidenesuccinate in Michael Additions
In the landscape of carbon-carbon and carbon-heteroatom bond formation, the Michael addition stands as a cornerstone, enabling the construction of complex molecular architectures from relatively simple precursors.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a thermodynamically favorable process, driven by the formation of a stable σ-bond at the expense of a weaker π-bond. Diethyl isopropylidenesuccinate, a tetrasubstituted electron-deficient alkene, presents itself as a versatile and sterically defined Michael acceptor. Its unique substitution pattern not only influences its reactivity but also offers opportunities for stereochemical control in the adducts formed. This guide provides an in-depth exploration of the synthesis and application of diethyl isopropylidenesuccinate in Michael addition reactions, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references.
I. Synthesis of Diethyl Isopropylidenesuccinate: The Stobbe Condensation
The most reliable and widely employed method for the synthesis of diethyl isopropylidenesuccinate is the Stobbe condensation.[2][3] This reaction involves the base-catalyzed condensation of a dialkyl succinate with a ketone or aldehyde. In the case of our target molecule, diethyl succinate reacts with acetone.[2]
Mechanistic Insight
The Stobbe condensation is initiated by the deprotonation of the α-carbon of diethyl succinate by a strong base, typically sodium ethoxide or potassium tert-butoxide, to form an enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of acetone. The resulting alkoxide intermediate subsequently undergoes an intramolecular cyclization to form a γ-lactone intermediate. The reaction is driven to completion by an irreversible base-mediated ring-opening of the lactone, which, after acidic workup, yields the alkylidene succinic acid or its corresponding ester. A key feature of the Stobbe condensation is that it typically yields the half-ester, which can then be re-esterified if the diester is the desired product.
Diagram: Stobbe Condensation for Diethyl Isopropylidenesuccinate Synthesis
References
Application Notes & Protocols: A Detailed Guide to the Synthesis of Photochromic Fulgides from Diethyl Isopropylidenesuccinate
Introduction: The Allure of Photochromic Fulgides
Fulgides represent a prominent class of organic photochromic compounds, renowned for their ability to undergo reversible color changes upon exposure to light.[1] These molecules, derivatives of bismethylene-succinic anhydride, were first synthesized by Hans Stobbe in the early 20th century, with their name derived from the Latin fulgere, meaning "to shine or glitter," a nod to their often vibrant, crystalline nature.[1] The core value of fulgides in materials science and drug development lies in their light-induced electrocyclic reactions.[1][2] Typically, a colorless or pale-yellow open form of the fulgide can be converted by ultraviolet (UV) light into a deeply colored closed form; this process is reversed by irradiation with visible light.[3][4] This robust and reversible switching makes them ideal candidates for applications in optical data storage, molecular switches, and photosensitive ophthalmic lenses.[5][6]
This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of photochromic fulgides, beginning with the readily available starting material, diethyl isopropylidenesuccinate. The synthetic strategy hinges on the classic Stobbe condensation, a powerful carbon-carbon bond-forming reaction.[7][8] We will explore the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful synthesis and purification of the target photochromic compound.
The Synthetic Strategy: From Succinate to Fulgide
The synthesis of a fulgide from diethyl isopropylidenesuccinate is a two-stage process. First, a Stobbe condensation is performed between the succinate ester and an appropriate aryl ketone. This is followed by a dehydration and cyclization step to form the final fulgide (succinic anhydride derivative).
Caption: Fig. 1: Overall Synthetic Workflow
Mechanistic Insight: The Stobbe Condensation
The Stobbe condensation is a cornerstone of this synthesis, involving the reaction of a succinic ester with a ketone or aldehyde in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding ester.[7][9] Unlike the Claisen condensation, the Stobbe reaction is driven to completion by an essentially irreversible final step.
The mechanism proceeds through several key stages[7][8][10]:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), abstracts an α-hydrogen from the diethyl succinate derivative, forming a reactive enolate. The use of a strong, non-nucleophilic base is critical to favor deprotonation over competing reactions like saponification.
-
Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aryl ketone, forming a tetrahedral alkoxide intermediate.
-
Lactonization: The newly formed alkoxide intramolecularly attacks one of the adjacent ester carbonyls, displacing an ethoxide group to form a stable γ-lactone intermediate. This is a key feature distinguishing the Stobbe from the Claisen condensation.
-
Ring Opening: The base (or the displaced ethoxide) then abstracts a proton from the remaining α-position on the succinate backbone. The resulting carbanion induces the elimination and opening of the lactone ring, forming a carboxylate salt. This thermodynamically favorable, irreversible step drives the reaction to completion.
-
Protonation: An acidic workup protonates the carboxylate to yield the final product: a fulgenic acid half-ester.
Caption: Fig. 2: Stobbe Condensation Mechanism
Experimental Protocols
The following protocols are based on the synthesis of (E/Z)-3-(1-(4-(tert-butyl)phenyl)ethylidene)-4-(propan-2-ylidene)dihydrofuran-2,5-dione, a representative fulgide, starting from diethyl isopropylidenesuccinate and 4'-tert-butylacetophenone.[5][11]
Protocol 1: Synthesis of the Fulgenic Acid Intermediate via Stobbe Condensation
Objective: To synthesize the fulgenic acid precursor through a base-catalyzed condensation reaction.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Diethyl isopropylidenesuccinate | C₁₁H₁₈O₄ | 214.26 | 2.14 g | 10.0 | Starting Ester |
| 4'-tert-Butylacetophenone | C₁₂H₁₆O | 176.26 | 1.76 g | 10.0 | Aryl Ketone |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 | Strong Base |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 50 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Extraction Solvent |
| Hydrochloric Acid (6 M) | HCl | 36.46 | ~20 mL | - | For Acidic Workup |
| Saturated NaCl Solution | NaCl(aq) | - | 50 mL | - | For Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: Under a positive pressure of nitrogen, add the sodium hydride dispersion (0.44 g) to the flask. Wash the NaH into the flask with 20 mL of anhydrous toluene.
-
Begin stirring and add a solution containing diethyl isopropylidenesuccinate (2.14 g) and 4'-tert-butylacetophenone (1.76 g) dissolved in 30 mL of anhydrous toluene. The addition should be done dropwise over 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Quenching & Workup: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of water dropwise to destroy any unreacted NaH.
-
Acidification: Acidify the aqueous layer to a pH of ~2 by the slow addition of 6 M HCl. This step protonates the carboxylate salt, forming the desired fulgenic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with saturated NaCl solution (50 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil or a semi-solid. This intermediate is often used in the next step without extensive purification.
Protocol 2: Cyclization to the Photochromic Fulgide
Objective: To convert the fulgenic acid intermediate into the final fulgide (an anhydride) via dehydration.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Notes |
| Crude Fulgenic Acid | - | ~346.44 | ~3.4 g | From Protocol 1 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 20 mL | Dehydrating/Cyclizing Agent |
| Toluene | C₇H₈ | 92.14 | 50 mL | For Recrystallization |
| Hexane | C₆H₁₄ | 86.18 | 50 mL | For Recrystallization |
Procedure:
-
Reaction Setup: Place the crude fulgenic acid from the previous step into a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add 20 mL of acetic anhydride to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 3-4 hours. This step drives the formation of the five-membered anhydride ring.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Isolation: Collect the pale-yellow crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them in a vacuum oven.[5] This typically yields a mixture of E and Z isomers.
Photochromic Properties and Characterization
The synthesized fulgide will exhibit characteristic photochromism. Upon irradiation with UV light (e.g., 365 nm), a solution or thin film of the pale-yellow compound will undergo an electrocyclic reaction to form the intensely colored closed-ring isomer. This process is reversible with visible light.
References
- 1. Fulgide - Wikipedia [en.wikipedia.org]
- 2. Photochromic heterocyclic fulgides. Part 4. The thermal and photochemical reactions of (E)-isopropylidene-[α-(2- and -(3-thienyl)ethylidene]succinic anhydrides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochromic Single-Component Organic Fulgide Ferroelectric with Photo-Triggered Polarization Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Photoreaction of Photochromic Fulgides [jstage.jst.go.jp]
- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Diastereoselective Michael addition of thiols to diethyl isopropylidenesuccinate
An In-Depth Guide to the Diastereoselective Michael Addition of Thiols to Diethyl Isopropylidenesuccinate
Authored by: A Senior Application Scientist
Introduction: Crafting Chirality in Succinate Scaffolds
The conjugate addition of nucleophiles to α,β-unsaturated systems, a reaction first detailed by Arthur Michael in 1887, remains a cornerstone of modern synthetic chemistry for its power in forming carbon-carbon and carbon-heteroatom bonds. The thia-Michael addition, specifically the addition of a thiol, is a highly efficient and often "click-like" reaction that produces valuable sulfur-containing compounds.[1][2] These thioether products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.
This guide focuses on a specific, yet highly relevant, transformation: the diastereoselective Michael addition of thiols to diethyl isopropylidenesuccinate. The prochiral nature of the α,β-unsaturated ester substrate presents a significant stereochemical challenge. Upon addition of the thiol, a new stereocenter is generated at the β-carbon, leading to the formation of diastereomeric products. Controlling this stereochemical outcome is paramount, as the biological activity of chiral molecules is often confined to a single stereoisomer.[3] In drug development, isolating the desired enantiomer or diastereomer, a practice known as chiral switching, can enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce off-target side effects.[4][5]
Herein, we provide a comprehensive examination of this reaction, grounded in mechanistic principles and translated into actionable laboratory protocols. We will explore how modern organocatalysis provides an elegant solution to the challenge of diastereoselectivity, offering researchers a robust method for synthesizing chiral succinate derivatives for applications in medicinal chemistry and beyond.
Part 1: Mechanistic Insights and Stereochemical Control
The thia-Michael addition proceeds through the attack of a soft sulfur nucleophile on the electrophilic β-carbon of the Michael acceptor. The reaction can be initiated through two primary mechanisms: base catalysis or nucleophilic initiation.[1][6]
-
Base-Catalyzed Mechanism : A base deprotonates the thiol (R-SH) to form a more potent thiolate anion (R-S⁻), which then attacks the Michael acceptor.[7] The resulting enolate intermediate is subsequently protonated to yield the final product. The rate-determining step is often the initial proton abstraction or the final proton transfer.[6][8]
-
Nucleophile-Initiated Mechanism : A nucleophilic catalyst (e.g., a phosphine) first attacks the Michael acceptor, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate anion needed for the conjugate addition.[1]
For achieving high diastereoselectivity in the addition to diethyl isopropylidenesuccinate, bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating a thiourea motif, are exceptionally effective.[9][10] These catalysts operate through a cooperative mechanism, activating both reaction partners simultaneously.
-
Electrophile Activation : The hydrogen-bond donor part of the catalyst (e.g., the thiourea N-H groups) coordinates to the carbonyl oxygen atoms of the diethyl isopropylidenesuccinate. This coordination polarizes the α,β-unsaturated system, lowering its LUMO energy and rendering the β-carbon more electrophilic.
-
Nucleophile Activation : The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the thiol, generating the highly reactive thiolate nucleophile in close proximity to the activated electrophile.
This dual activation within a chiral catalyst scaffold creates a highly organized, diastereoselective transition state, guiding the nucleophilic attack to a specific face of the Michael acceptor.
Caption: Figure 1: Proposed Mechanism with a Bifunctional Catalyst.
Part 2: Experimental Protocols
Materials and Reagents
It is imperative that all reagents are of high purity and solvents are anhydrous unless otherwise specified, as trace amounts of water can interfere with the catalyst's activity.
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl Isopropylidenesuccinate | >98% | TCI, etc.[11] | The key Michael acceptor. |
| Thiophenol (or other thiol) | >99% | Sigma-Aldrich, etc. | Use a freshly opened bottle or distill before use. |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | >98% | Sigma-Aldrich, etc. | Precursor for the catalyst. |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | >98% | Sigma-Aldrich, etc. | Precursor for the catalyst. |
| Toluene | Anhydrous, >99.8% | Acros Organics, etc. | Other non-polar aprotic solvents can be screened. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol 1: Synthesis of Bifunctional Thiourea Catalyst
This protocol describes the synthesis of a commonly used Schreiner-type thiourea catalyst.
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition : Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Scientist's Note : The slow, cold addition is crucial to prevent the formation of undesired bis-thiourea byproducts. The reaction is selective for the formation of the mono-adduct.
-
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup : Remove the solvent under reduced pressure. The resulting solid is typically used without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: Diastereoselective Thia-Michael Addition
This general procedure can be adapted for various thiols and serves as a starting point for optimization.
-
Reaction Setup : In a flame-dried Schlenk tube under an inert atmosphere, dissolve the bifunctional thiourea catalyst (0.1 eq, 10 mol%) in anhydrous toluene (to achieve a final substrate concentration of 0.1 M).
-
Substrate Addition : Add diethyl isopropylidenesuccinate (1.0 eq).[12]
-
Cooling : Cool the mixture to the desired temperature (e.g., -20 °C).
-
Scientist's Note : Lower temperatures often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
-
Nucleophile Addition : Add the thiol (e.g., thiophenol, 1.2 eq) dropwise via syringe.
-
Expertise & Experience : A slight excess of the thiol is used to ensure complete consumption of the limiting Michael acceptor.
-
-
Monitoring : Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 24-48 hours).
-
Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure thioether adduct.
-
Characterization : Determine the yield and characterize the product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.
Caption: Figure 2: General Experimental Workflow.
Part 3: Data, Optimization, and Troubleshooting
Optimizing the reaction is key to achieving high diastereoselectivity. A systematic approach should be taken, varying one parameter at a time.
Optimization Parameters and Expected Outcomes
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Different chiral backbones (cinchona vs. diamine), different thiourea substituents | The steric and electronic properties of the catalyst directly control the geometry of the transition state. Screening is necessary to find the optimal match for the substrates. |
| Solvent | Toluene, Dichloromethane, THF, CCl₄ | Solvent polarity and coordinating ability can influence catalyst conformation and aggregation, affecting both reactivity and selectivity.[10] Non-polar aprotic solvents are often preferred. |
| Temperature | -40 °C to Room Temp. | Lower temperatures generally lead to higher diastereomeric ratios (d.r.) but may require longer reaction times. |
| Concentration | 0.05 M to 0.5 M | May affect reaction rates and catalyst aggregation state. |
Troubleshooting Common Issues
-
Low Yield :
-
Poor Diastereoselectivity :
-
Cause : The energy difference between competing transition states is small.
-
Solution : Lower the reaction temperature. Screen different catalysts and solvents, as subtle changes can have a large impact on the chiral environment.[10]
-
-
Side Product Formation :
-
Cause : Potential for thiol oxidation or other competing reactions.
-
Solution : Ensure the reaction is run under a strictly inert atmosphere. Purify the thiol immediately before use.
-
Conclusion and Future Outlook
The organocatalyzed diastereoselective Michael addition of thiols to diethyl isopropylidenesuccinate is a powerful and reliable method for generating chiral succinate derivatives. The use of bifunctional catalysts provides a framework for high stereochemical control through a well-organized transition state. The protocols and insights provided here serve as a robust starting point for researchers aiming to synthesize these valuable building blocks. The resulting enantioenriched thioethers are primed for further elaboration into complex molecular architectures, making them highly sought-after intermediates in the discovery and development of new therapeutics where molecular chirality is not just a feature, but a prerequisite for function.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. jocpr.com [jocpr.com]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01729A [pubs.rsc.org]
- 11. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI Deutschland GmbH [tcichemicals.com]
- 12. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Diethyl Isopropylidenesuccinate as a Versatile Precursor for Heterocyclic Synthesis
Abstract
Diethyl isopropylidenesuccinate, a readily accessible α,β-unsaturated diester, serves as a powerful and versatile building block in synthetic organic chemistry. Its unique electronic and steric properties, characterized by conjugated electrophilic centers, make it an ideal substrate for cyclocondensation reactions with various binucleophiles. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds, including pyridazinones, pyrazolines, and benzodiazepines. We delve into the mechanistic rationale behind these transformations, offer field-tested, step-by-step protocols, and present quantitative data to support researchers, scientists, and professionals in drug development.
Introduction: The Chemical Utility of Diethyl Isopropylidenesuccinate
Diethyl isopropylidenesuccinate belongs to the class of α,β-unsaturated carbonyl compounds. This structural motif is defined by a C=C double bond conjugated with a carbonyl group, which results in a distinct pattern of reactivity.[1] The electron-withdrawing nature of the two ester groups polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack via a conjugate (or Michael) addition.[2][3] This initial addition is often the key step that precedes an intramolecular cyclization, leading to the formation of stable heterocyclic rings.
The isopropylidene group (C(CH₃)₂) provides steric bulk and introduces a gem-dihyl substituent into the final heterocyclic structure, which can be crucial for modulating the pharmacological properties of the target molecule. The parent compound is typically synthesized via the Stobbe condensation of acetone with diethyl succinate in the presence of a strong base.[4][5]
Diagram 1: Key Reactive Sites
Caption: Electrophilic centers in diethyl isopropylidenesuccinate.
Synthesis of Pyridazin-3(2H)-ones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities. The reaction of α,β-unsaturated esters with hydrazine is a classical and efficient method for their synthesis.[6][7]
Mechanistic Insight
The formation of the pyridazinone ring proceeds via a two-step sequence:
-
Michael Addition: The more nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic β-carbon of the diethyl isopropylidenesuccinate. This conjugate addition forms a transient zwitterionic intermediate that rapidly protonates to yield a hydrazinyl-succinate derivative.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then performs an intramolecular nucleophilic attack on the proximate ester carbonyl carbon. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable, six-membered pyridazinone ring.
Experimental Protocol: Synthesis of 4-ethoxycarbonyl-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclocondensation reaction to yield the corresponding pyridazinone derivative.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Diethyl isopropylidenesuccinate | 214.26 | 2.14 g | 10.0 | Substrate |
| Hydrazine hydrate (~64% soln) | 50.06 | 0.50 mL | ~10.0 | Binucleophile |
| Absolute Ethanol | 46.07 | 25 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - | Catalyst |
| Diethyl Ether | 74.12 | As needed | - | Washing |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl isopropylidenesuccinate (2.14 g, 10.0 mmol) and absolute ethanol (25 mL).
-
Reagent Addition: Stir the mixture until the substrate is fully dissolved. Add hydrazine hydrate (0.50 mL, ~10.0 mmol) dropwise to the solution, followed by the addition of 2-3 drops of glacial acetic acid.
-
Causality Note: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, thereby accelerating the initial Michael addition.
-
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline solid should precipitate. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product twice with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 4-ethoxycarbonyl-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one.
Diagram 2: Pyridazinone Synthesis Workflow
Caption: Step-by-step workflow for pyridazinone synthesis.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are seven-membered heterocyclic compounds fused to a benzene ring. This class of compounds is of significant interest in medicinal chemistry due to its wide spectrum of therapeutic applications, including anti-anxiety, anticonvulsant, and sedative properties.[8][9] A common synthetic route involves the condensation of o-phenylenediamine (OPD) with α,β-unsaturated carbonyl compounds.[1]
Mechanistic Rationale
The synthesis of the 1,5-benzodiazepine ring from diethyl isopropylidenesuccinate and OPD is a cascade reaction:
-
Initial Michael Addition: One of the amino groups of OPD, acting as a nucleophile, attacks the β-carbon of the succinate ester. This is the rate-determining step and forms a key intermediate.
-
Intramolecular Amidation: The second amino group of the OPD moiety then attacks one of the ester carbonyls in an intramolecular fashion. This cyclization step forms the seven-membered ring and eliminates a molecule of ethanol.
-
Tautomerization/Dehydration: The initial cyclic product may undergo tautomerization and dehydration to form a more stable, conjugated benzodiazepine system. The exact final structure depends on the reaction conditions.
Experimental Protocol: Synthesis of 4-methyl-4-(carbethoxy)methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one
This protocol outlines a typical procedure for the synthesis of a 1,5-benzodiazepine derivative.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Diethyl isopropylidenesuccinate | 214.26 | 2.14 g | 10.0 | Substrate |
| o-Phenylenediamine (OPD) | 108.14 | 1.08 g | 10.0 | Binucleophile |
| Xylene | - | 30 mL | - | Solvent |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 1.0 | Catalyst |
Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charge Reactants: Add diethyl isopropylidenesuccinate (2.14 g, 10.0 mmol), o-phenylenediamine (1.08 g, 10.0 mmol), p-toluenesulfonic acid (0.17 g, 1.0 mmol), and xylene (30 mL) to the flask.
-
Causality Note: Xylene is used as a high-boiling solvent to facilitate the removal of water and ethanol via azeotropic distillation using the Dean-Stark trap, driving the equilibrium towards product formation. p-TsOH is an acid catalyst that activates the carbonyl group for nucleophilic attack.
-
-
Azeotropic Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol/water azeotrope in the Dean-Stark trap. Continue refluxing for 8-12 hours until no more liquid collects.
-
Solvent Removal: After cooling to room temperature, remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate) to isolate the desired 1,5-benzodiazepine derivative.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram 3: Benzodiazepine Synthesis Mechanism
Caption: Mechanistic pathway for 1,5-benzodiazepine formation.
Conclusion
Diethyl isopropylidenesuccinate stands out as a highly effective and adaptable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The predictable reactivity of its α,β-unsaturated diester system allows for the strategic construction of pyridazinones, benzodiazepines, and other related scaffolds through straightforward cyclocondensation reactions. The protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this valuable chemical building block.
References
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 5. Stobbe condensation | PPTX [slideshare.net]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Control in the Reaction of Diethyl Isopropylidenesuccinate with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the reaction between diethyl isopropylidenesuccinate, an α,β-unsaturated ester, and Grignard reagents. It delves into the mechanistic dichotomy of 1,2-direct addition versus 1,4-conjugate addition, a critical challenge in leveraging this reaction for complex molecule synthesis. We present detailed, field-proven protocols that enable researchers to selectively steer the reaction towards either pathway through standard or copper-catalyzed conditions. The causality behind experimental choices, factors influencing regioselectivity, and applications in synthetic chemistry are discussed to provide a self-validating framework for laboratory implementation.
Introduction: A Tale of Two Electrophiles
The reaction of organometallic reagents with α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of complex carbon skeletons. Diethyl isopropylidenesuccinate serves as a valuable and sterically defined substrate in this context, offering multiple avenues for functionalization.
1.1 The Substrate: Diethyl Isopropylidenesuccinate Diethyl isopropylidenesuccinate is an α,β-unsaturated diester. Its conjugated system creates two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This dual reactivity is the source of both its synthetic versatility and the primary challenge in controlling reaction outcomes.
1.2 The Nucleophile: Grignard Reagents Grignard reagents (RMgX) are powerful, carbon-based nucleophiles and strong bases.[1] Characterized by a highly polarized carbon-magnesium bond, the organic group acts as a potent carbanion equivalent.[2] Generally considered "hard" nucleophiles, they typically favor reactions at the "harder" electrophilic center, which in a conjugated system is the carbonyl carbon.[3]
1.3 The Challenge: 1,2-Addition vs. 1,4-Conjugate Addition The reaction of a Grignard reagent with diethyl isopropylidenesuccinate can proceed via two main pathways[4]:
-
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. With esters, this occurs twice to yield a tertiary alcohol after acidic workup.[1]
-
1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to a β-substituted saturated ester after workup.[5]
While standard Grignard reactions tend to favor the 1,2-pathway, synthetic goals often require the 1,4-adduct.[3][6] Achieving regioselective control is therefore paramount and can be accomplished by modulating the reaction conditions, most notably through the use of copper(I) catalysts.[7]
Mechanistic Pathways and Regioselective Control
Understanding the underlying mechanisms is crucial for predicting and controlling the reaction's outcome. The choice between direct and conjugate addition is dictated by the principles of hard and soft acids and bases (HSAB), steric factors, and the presence of catalysts.
2.1 The 1,2-Addition Pathway (Direct Carbonyl Attack) In the absence of catalysts, the hard Grignard nucleophile preferentially attacks the hard carbonyl carbon. The initial addition leads to a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form a ketone intermediate.[1] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, ultimately forming a tertiary alcohol upon protonation during workup.[1][8]
2.2 The 1,4-Conjugate Addition Pathway (Michael Addition) To favor attack at the softer β-carbon, the nucleophile's character must be softened. This is effectively achieved by introducing a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide.[3][7] In situ, the Grignard reagent undergoes transmetalation with the copper(I) salt to form an organocopper species, which is a softer nucleophile.[7] This softer nucleophile now selectively attacks the soft β-carbon, leading to an enolate intermediate.[5][9] Subsequent acidic workup protonates the enolate to yield the 1,4-addition product.[5]
2.3 Visualization of Mechanistic Pathways
Caption: Reaction pathways of diethyl isopropylidenesuccinate with Grignard reagents.
Experimental Protocols
3.1 General Considerations & Safety
-
Anhydrous Conditions: Grignard reagents react readily with protic sources, including water.[10] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight), and anhydrous solvents must be used.[11][12] The reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon).
-
Safety: Diethyl ether is extremely flammable and volatile.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reactions can be exothermic; an ice bath should always be on hand for cooling.[12]
3.2 Protocol A: Synthesis of a Tertiary Alcohol via 1,2-Addition
Objective: To synthesize a tertiary alcohol by reacting diethyl isopropylidenesuccinate with two equivalents of a Grignard reagent under standard conditions.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 267 mg | 11.0 | |
| Bromoethane | 108.97 | 0.87 mL (1.20 g) | 11.0 | Use as a ~2M solution in ether |
| Diethyl Isopropylidenesuccinate | 214.26 | 1.07 g | 5.0 | Substrate |
| Anhydrous Diethyl Ether | 74.12 | ~30 mL | - | Solvent |
| Saturated NH₄Cl (aq) | - | ~20 mL | - | Quenching agent |
| 6M HCl (aq) | - | As needed | - | Workup |
Step-by-Step Methodology:
-
Grignard Reagent Formation: Place magnesium turnings in a dry, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.[11] Add ~5 mL of anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromoethane solution to the magnesium. The reaction is initiated if cloudiness or bubbling occurs.[12] If it does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure full formation of the Grignard reagent (ethylmagnesium bromide).
-
Addition to Substrate: Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve diethyl isopropylidenesuccinate in ~5 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. If solids are present, add 6M HCl dropwise until they dissolve.[12]
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude tertiary alcohol product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
3.3 Protocol B: Synthesis of a β-Substituted Succinate via Copper-Catalyzed 1,4-Conjugate Addition
Objective: To achieve a selective 1,4-conjugate addition of a Grignard reagent to diethyl isopropylidenesuccinate using a copper(I) catalyst.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Copper(I) Iodide (CuI) | 190.45 | 48 mg | 0.25 | Catalyst (5 mol%) |
| Methylmagnesium Bromide | - | 5.5 mL | 5.5 | 1.0 M solution in THF |
| Diethyl Isopropylidenesuccinate | 214.26 | 1.07 g | 5.0 | Substrate |
| Anhydrous THF | 72.11 | ~20 mL | - | Solvent |
| Saturated NH₄Cl (aq) | - | ~20 mL | - | Quenching agent |
Step-by-Step Methodology:
-
Catalyst Suspension: To a dry, three-necked flask under an inert atmosphere, add copper(I) iodide and ~10 mL of anhydrous THF. Cool the suspension to -20°C (e.g., using a dry ice/acetonitrile bath).
-
Reagent Addition: Slowly add the methylmagnesium bromide solution to the stirred CuI suspension via syringe. Stir for 10 minutes to allow for the formation of the organocopper species.
-
Substrate Addition: Dissolve diethyl isopropylidenesuccinate in ~5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -20°C over 15 minutes.
-
Stir the reaction at -20°C for 2 hours, monitoring by TLC for the consumption of the starting material.
-
Workup and Purification: Quench the reaction at low temperature by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with diethyl ether (~20 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, diethyl 3,3-dimethylsuccinate, by flash column chromatography.
Factors Influencing Reaction Outcome
The regioselectivity of this reaction is a delicate balance of several factors. Understanding these allows for fine-tuning and optimization.
| Factor | Effect on 1,2-Addition (Direct) | Effect on 1,4-Addition (Conjugate) | Causality |
| Grignard Reagent | Favored by "harder," less bulky reagents (e.g., MeMgBr). | Favored by bulkier reagents that sterically hinder attack at the carbonyl carbon.[3][6] | Steric hindrance and HSAB principle. |
| Catalyst | No catalyst used. | Exclusively favored in the presence of Cu(I) salts.[7] | Transmetalation to a "softer" organocopper reagent. |
| Temperature | Generally favored at higher temperatures. | Low temperatures (-78°C to 0°C) are optimal to stabilize the organocopper intermediate and enhance selectivity. | Kinetic vs. thermodynamic control. |
| Solvent | Standard ether solvents (diethyl ether, THF) are effective.[11] | THF is often preferred for its ability to solvate the copper intermediates. | Solvent polarity and coordinating ability. |
Applications in Research and Drug Development
The ability to selectively generate either 1,2- or 1,4-adducts from a common precursor like diethyl isopropylidenesuccinate is a powerful tool for synthetic chemists.
-
Natural Product Synthesis: The 1,4-conjugate addition is a key step in the synthesis of various natural products, including terpenoids and sesquiterpenoids, by creating new stereocenters and complex carbon frameworks.[13]
-
Drug Discovery: The products of these reactions are versatile intermediates. The tertiary alcohols from 1,2-addition or the substituted succinates from 1,4-addition can be further elaborated into complex molecules with potential biological activity. The creation of quaternary carbon centers via 1,4-addition to tetrasubstituted olefins is particularly valuable in medicinal chemistry.
-
Materials Science: The reaction has been applied to the synthesis of fulgides, which are photochromic compounds used in the development of optical data storage and molecular switches.
Conclusion
The reaction of diethyl isopropylidenesuccinate with Grignard reagents is a classic yet highly relevant transformation that exemplifies the challenge of regiocontrol in organic synthesis. By understanding the mechanistic underpinnings of 1,2- versus 1,4-addition, researchers can confidently select the appropriate conditions to achieve their desired synthetic outcome. The use of copper(I) catalysis provides a robust and reliable method to switch selectivity towards the synthetically valuable conjugate addition pathway, opening doors to the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. youtube.com [youtube.com]
- 4. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]
- 5. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. researchgate.net [researchgate.net]
Synthesis of Alkylidene Succinates via Stobbe Condensation with Diethyl Succinate: An Application Note
Introduction: The Significance of Alkylidene Succinates
Alkylidene succinates and their derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] These motifs are found in natural products, pharmaceuticals, and photochromic compounds known as fulgides.[1][3] Their utility stems from the versatile chemical handles they possess, allowing for further elaboration into complex molecular architectures. In the realm of drug discovery, the succinate core is a key pharmacophore in certain enzyme inhibitors and receptor antagonists.[4][5] The Stobbe condensation, a robust carbon-carbon bond-forming reaction, provides a direct and efficient route to these important compounds, with diethyl succinate being a commonly employed starting material.[6] This application note provides a detailed protocol for the synthesis of alkylidene succinates using diethyl succinate, with a focus on the underlying mechanistic principles and practical considerations for researchers in organic synthesis and drug development.
Reaction Mechanism: The Stobbe Condensation
The Stobbe condensation is a base-catalyzed reaction between a dialkyl succinate, such as diethyl succinate, and a carbonyl compound (an aldehyde or ketone).[1] Unlike the related Knoevenagel condensation, which typically uses weakly basic amine catalysts, the Stobbe condensation requires a strong base, such as sodium ethoxide or potassium tert-butoxide.[1][7]
The reaction proceeds through a series of key steps:
-
Enolate Formation: A strong base abstracts an α-hydrogen from diethyl succinate to form a resonance-stabilized enolate anion.[1]
-
Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[8]
-
Lactonization: The newly formed alkoxide intramolecularly attacks one of the ester carbonyl groups, leading to the formation of a five-membered γ-lactone intermediate and the expulsion of an ethoxide ion.[1][6] This step is a key differentiator from a standard aldol or Claisen condensation.
-
Ring Opening: The displaced ethoxide or another equivalent of base abstracts a proton from the α-position of the remaining ester, leading to the elimination and opening of the lactone ring to form the final alkylidene succinate product as a salt of the half-ester.[2][8]
This mechanism explains the characteristic formation of a half-ester product, where one of the ester groups of the starting diethyl succinate is hydrolyzed during the reaction.[8]
Experimental Workflow Overview
The overall experimental workflow for the synthesis of alkylidene succinates via the Stobbe condensation is depicted below.
Figure 1. A generalized workflow for the synthesis of alkylidene succinates.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stobbe condensation. The specific carbonyl compound, base, and solvent may need to be optimized for different substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl succinate | Reagent | Sigma-Aldrich | Ensure anhydrous |
| Aldehyde or Ketone | Reagent | Sigma-Aldrich | Purify if necessary |
| Potassium tert-butoxide | ≥98% | Sigma-Aldrich | Handle under inert atmosphere |
| Anhydrous tert-butanol | DriSolv® | MilliporeSigma | Or other suitable aprotic solvent |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |
| Hydrochloric acid | 1 M aqueous solution | VWR | For workup |
| Saturated sodium chloride solution (brine) | For washing | ||
| Anhydrous magnesium sulfate | For drying | ||
| TLC plates | Silica gel 60 F254 | MilliporeSigma | |
| Silica gel for column chromatography | 230-400 mesh |
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.1 eq).
-
Under a positive pressure of nitrogen, add anhydrous tert-butanol (sufficient to make a 0.5 M solution with respect to diethyl succinate).
-
Stir the mixture at room temperature until the base is fully dissolved.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of diethyl succinate (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous tert-butanol.
-
Using a dropping funnel, add the solution of diethyl succinate and the carbonyl compound dropwise to the stirred solution of potassium tert-butoxide over 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C using a water bath if necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The product, being a carboxylic acid, will have a lower Rf than the starting materials.
-
-
Workup:
-
Once the reaction is complete (typically after 2-6 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
Key Reaction Parameters and Expected Outcomes
The choice of base and solvent can significantly impact the reaction's success. Potassium tert-butoxide in tert-butanol is a common and effective combination.[13] For some substrates, sodium hydride in an aprotic solvent like toluene or DMF may be advantageous.[3][14] The reaction is generally applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic variants.[8]
| Carbonyl Substrate | Base | Solvent | Typical Yield (%) |
| Benzophenone | K-OtBu | t-BuOH | 85-95 |
| Acetone | NaH | Toluene | 70-80 |
| Cyclohexanone | NaOEt | EtOH | 60-75 |
| 4-Methoxybenzaldehyde | K-OtBu | t-BuOH | 80-90 |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or side reactions. Aldol-type self-condensation of the carbonyl compound can be a competing reaction.[8]
-
Solution: Ensure all reagents and solvents are anhydrous. The dropwise addition of the carbonyl compound and succinate mixture to the base can minimize self-condensation. Consider using a stronger base or a different solvent system.
-
-
Formation of Multiple Products:
-
Cause: For unsymmetrical ketones, the formation of E/Z isomers is possible.[8]
-
Solution: The stereoselectivity of the reaction can sometimes be influenced by the reaction conditions. Isomers can often be separated by column chromatography.
-
-
Difficulty in Purification:
-
Cause: The carboxylic acid functionality of the product can cause streaking on silica gel.
-
Solution: Adding a small amount of acetic acid (0.5-1%) to the chromatography eluent can improve the peak shape. Alternatively, the crude product can be esterified to the diester before purification and then hydrolyzed back to the half-ester if desired.
-
Conclusion
The Stobbe condensation of diethyl succinate with carbonyl compounds is a powerful and versatile method for the synthesis of alkylidene succinates. These compounds are valuable building blocks in organic synthesis, with applications in drug discovery and materials science.[15][16] By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently access a wide range of substituted succinates for their specific research needs. This protocol provides a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. drhnsp.org [drhnsp.org]
- 9. researchgate.net [researchgate.net]
- 10. PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PASADENA hyperpolarization of succinic acid for MRI and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochromic heterocyclic fulgides. Part 8. The condensation of 2,6-dichlorobenzaldehyde with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate to give 6-chloro-2-(2,5-dimethyl-3-furyl)-1H-benzocycloheptene-3,4-dicarboxylic anhydride and photochromic (7S,7aS)-7-(2,6-dichlorophenyl)-2,4,7a-trimethyl-7,7a-dihydrobenzofuran-5,6-dicarboxylic anhydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. US20030181743A1 - Process for preparing alkylidene substituted succinic acid esters - Google Patents [patents.google.com]
- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase drug discovery--what's next in the field? - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Isopropylidenesuccinate: A Versatile Precursor for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Succinate Derivatives in Medicinal Chemistry
Diethyl isopropylidenesuccinate, a derivative of succinic acid, is a valuable and versatile building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique chemical structure, featuring a reactive α,β-unsaturated dicarbonyl system, allows for a variety of chemical transformations, making it a key precursor for the synthesis of complex molecules with diverse biological activities. Succinate and its derivatives are not merely metabolic intermediates in the Krebs cycle but also act as signaling molecules with significant physiological and pathological roles.[1][2] This dual role has spurred significant interest in succinate-based compounds as potential therapeutic agents for a range of diseases, including inflammatory conditions, ischemia/reperfusion injury, and cancer.[3]
The application of diethyl isopropylidenesuccinate in pharmaceutical synthesis is primarily centered around its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, leading to the construction of various heterocyclic and carbocyclic scaffolds found in many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of diethyl isopropylidenesuccinate and its application in the preparation of key pharmaceutical intermediates, complete with detailed experimental protocols and mechanistic insights.
Synthesis of Diethyl Isopropylidenesuccinate: The Stobbe Condensation
The most common and efficient method for the synthesis of diethyl isopropylidenesuccinate is the Stobbe condensation.[4][5][6] This reaction involves the base-catalyzed condensation of a ketone, in this case, acetone, with a succinic acid ester, typically diethyl succinate.[4][5] The reaction is highly valued for its ability to form carbon-carbon bonds and generate alkylidene succinic acids or their corresponding esters.[7]
Mechanistic Insights into the Stobbe Condensation
The mechanism of the Stobbe condensation is a well-established process that proceeds through several key steps.[5][7] It begins with the deprotonation of the α-carbon of diethyl succinate by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized enolate.[4][7] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetone in an aldol-type addition to form a tetrahedral alkoxide intermediate.[7] A subsequent intramolecular cyclization (lactonization) occurs, where the alkoxide attacks one of the ester carbonyl groups to form a γ-lactone intermediate.[5] The final step involves the base-mediated elimination of an ethoxide ion and subsequent ring-opening of the lactone to yield the salt of the half-ester, which upon acidic workup, can be further esterified to afford diethyl isopropylidenesuccinate.[4][5]
Diagram: Mechanism of the Stobbe Condensation
Caption: Key steps in the Stobbe condensation for the synthesis of diethyl isopropylidenesuccinate.
Detailed Experimental Protocol for Stobbe Condensation
This protocol outlines a general procedure for the synthesis of diethyl isopropylidenesuccinate via the Stobbe condensation.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl succinate (1.0 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The mixture will become slightly warm.
-
Carbonyl Addition: Add acetone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure diethyl isopropylidenesuccinate.
Table 1: Typical Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (Succinate:Acetone:Base) | 1 : 1 : 1.1 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Applications of Diethyl Isopropylidenesuccinate in Pharmaceutical Intermediate Synthesis
The synthetic utility of diethyl isopropylidenesuccinate stems from the reactivity of its conjugated system, which can undergo a variety of transformations to generate valuable pharmaceutical intermediates.
Synthesis of Itaconic Acid Derivatives
Diethyl isopropylidenesuccinate serves as a key precursor for the synthesis of itaconic acid and its derivatives.[8][9] Itaconic acid, a naturally occurring dicarboxylic acid, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8][10] The conversion of diethyl isopropylidenesuccinate to itaconic acid derivatives can be achieved through various chemical modifications, such as hydrolysis, hydrogenation, and functional group interconversions.
Diagram: Synthesis of Itaconic Acid from Diethyl Isopropylidenesuccinate
Caption: A straightforward hydrolysis converts the precursor to itaconic acid.
Synthesis of Substituted Tetralones
Substituted tetralones are important structural motifs found in a variety of biologically active compounds. The Stobbe condensation product derived from an appropriate aromatic aldehyde and a succinic ester can be cyclized to form tetralone derivatives.[11] For instance, the condensation of m-methoxybenzaldehyde with dimethyl succinate, followed by hydrolysis, hydrogenation, and cyclization, yields 8-methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals.[11] This highlights the versatility of the Stobbe condensation in constructing complex carbocyclic frameworks.
Precursor to γ-Butyrolactones
The α,β-unsaturated ester moiety in diethyl isopropylidenesuccinate can be exploited for the synthesis of γ-butyrolactones. These five-membered lactone rings are prevalent in many natural products and pharmaceuticals.[8] Reduction of the double bond followed by reduction of one of the ester groups and subsequent intramolecular cyclization can lead to the formation of substituted γ-butyrolactones.
Conclusion
Diethyl isopropylidenesuccinate is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its efficient preparation via the Stobbe condensation and the diverse reactivity of its functional groups allow for the construction of a wide array of complex molecular architectures. The ability to readily access itaconic acid derivatives, substituted tetralones, and γ-butyrolactones from this single starting material underscores its importance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize diethyl isopropylidenesuccinate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Succinate dehydrogenase: Significance and symbolism [wisdomlib.org]
- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All about Stobbe reaction [unacademy.com]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Polymerization of Diethyl 2-Isopropylidenesuccinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the polymerization of diethyl 2-isopropylidenesuccinate, a derivative of the bio-based monomer itaconic acid. While the direct polymerization of itaconic acid and its esters can be challenging due to steric hindrance and competing side reactions, this document outlines detailed protocols and scientific rationale for achieving successful polymerization. This guide focuses on free-radical polymerization, including considerations for controlled radical polymerization techniques, and discusses the potential for anionic and group-transfer polymerization. Characterization methods for the resulting polymers are also detailed. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize and tailor poly(diethyl 2-isopropylidenesuccinate) for a variety of applications, including drug delivery systems and as a sustainable alternative to petroleum-based polymers.[1][2][3][4]
Introduction: The Promise and Challenges of Itaconate-Based Polymers
Itaconic acid, a product of carbohydrate fermentation, is a key platform chemical for the synthesis of bio-based polymers.[2] Its derivatives, such as diethyl 2-isopropylidenesuccinate, offer a route to functional polymers with potential applications in biomedicine and sustainable materials.[5] However, the polymerization of itaconate esters is notoriously sluggish compared to conventional vinyl monomers like acrylates and methacrylates.[1][6] This is primarily due to the steric hindrance imposed by the geminal diester groups and the potential for chain transfer reactions that can limit the final molecular weight of the polymer.[2][7]
This guide provides a detailed exploration of the polymerization of diethyl 2-isopropylidenesuccinate, with a focus on practical, replicable protocols and the underlying scientific principles that govern these reactions.
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization (FRP) is the most common method for polymerizing itaconate esters. While it can be challenging, a careful selection of reaction conditions can lead to successful polymerization.
Causality Behind Experimental Choices in FRP of Itaconates
The key challenges in the FRP of itaconates are the low propagation rate and the tendency for chain transfer.[2][8] The choice of initiator, solvent, temperature, and monomer concentration is therefore critical to overcoming these hurdles.
-
Initiator: A higher initiator concentration is often required to maintain a sufficient concentration of radical species to propagate the polymerization.[2] Azo initiators like azobisisobutyronitrile (AIBN) are commonly used for their predictable decomposition kinetics.
-
Temperature: The polymerization temperature is a critical parameter. While higher temperatures increase the rate of initiation, they can also promote side reactions like chain transfer and depropagation.[7] For itaconate esters, a moderate temperature range of 60-80°C is often employed as a compromise.[6][7]
-
Solvent: The choice of solvent can influence the polymerization kinetics. Bulk polymerization (no solvent) can be used, but solution polymerization in an appropriate solvent can help to control viscosity and heat dissipation.
Experimental Protocol: Free-Radical Polymerization of Diethyl 2-Isopropylidenesuccinate
This protocol is adapted from established procedures for the polymerization of dialkyl itaconates.[9][10]
Materials:
-
Diethyl 2-isopropylidenesuccinate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating plate
-
Vacuum line
Procedure:
-
Monomer Purification: Purify the diethyl 2-isopropylidenesuccinate monomer by passing it through a column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified diethyl 2-isopropylidenesuccinate (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a positive pressure of nitrogen or argon.
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature and terminate the polymerization by exposing it to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Expected Outcomes and Troubleshooting
-
Conversion: Expect moderate to low monomer conversion, potentially in the range of 40-70%, depending on the reaction time.
-
Molecular Weight: The resulting polymer will likely have a relatively low number-average molecular weight (Mn) and a broad molecular weight distribution (polydispersity index, PDI > 2).
-
Troubleshooting:
-
Low Conversion: Increase the reaction time or the initiator concentration. Ensure that the monomer and solvent are thoroughly deoxygenated.
-
Low Molecular Weight: Consider lowering the reaction temperature to reduce chain transfer, though this will also decrease the polymerization rate.
-
Controlled Radical Polymerization (CRP) of Itaconates
To achieve better control over the polymer architecture, molecular weight, and PDI, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.[1][3] These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for a more controlled growth of the polymer. While detailed protocols for diethyl 2-isopropylidenesuccinate are scarce, the principles can be adapted from studies on other itaconate esters.[11]
Anionic and Group Transfer Polymerization: An Outlook
While less common for itaconate esters, anionic and group transfer polymerization (GTP) are powerful techniques for the synthesis of well-defined polymers.
Anionic Polymerization
Anionic polymerization of itaconates is challenging due to the presence of two ester groups, which are susceptible to side reactions with the anionic initiator and propagating chain end. These side reactions can lead to a loss of control and termination of the polymerization. However, with the use of bulky, less nucleophilic initiators and low temperatures, it may be possible to achieve controlled polymerization.
Group Transfer Polymerization (GTP)
GTP is a living polymerization technique that is particularly well-suited for acrylic monomers. It involves the use of a silyl ketene acetal initiator and a nucleophilic or electrophilic catalyst. The application of GTP to itaconate esters has been reported to be difficult, with the monomer often acting as a chain-capping agent rather than propagating.[7] This is likely due to the steric hindrance around the double bond.
Polymer Characterization
Thorough characterization of the synthesized poly(diethyl 2-isopropylidenesuccinate) is essential to understand its properties and suitability for various applications.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the polymer and to determine the monomer conversion. The disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[4][10][12]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.[13]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the polymer, such as the ester carbonyl groups.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[14][15][16]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.
Data Presentation
Table 1: Typical Reaction Conditions and Outcomes for Free-Radical Polymerization of Dialkyl Itaconates
| Monomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Diethyl Itaconate | AIBN (1) | Toluene | 70 | 24 | ~50 | ~15,000 | >2.0 | Adapted from[9][10] |
| Dibutyl Itaconate | AIBN (1) | Bulk | 80 | 8 | ~60 | ~20,000 | ~2.5 | Adapted from[7] |
| Dimethyl Itaconate | AIBN (0.5) | Dioxane | 60 | 48 | ~40 | ~10,000 | >2.0 | Adapted from[1] |
Visualizations
Figure 1: General mechanism of free-radical polymerization.
Figure 2: Experimental workflow for the synthesis of poly(diethyl 2-isopropylidenesuccinate).
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives: Toward Functional… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholars.unh.edu [scholars.unh.edu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes & Protocols: Diethyl Isopropylidenesuccinate in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Monomer
Diethyl isopropylidenesuccinate (DEIPS) is an α,β-unsaturated ester that has emerged as a highly versatile building block in the field of materials science. Its unique chemical structure, featuring a reactive carbon-carbon double bond and hydrolyzable ester groups, makes it an ideal candidate for the synthesis of a wide array of functional polymers. This document provides an in-depth guide for researchers and scientists on the application of DEIPS in the development of advanced materials, with a focus on polymerization protocols, material properties, and key applications. The protocols and insights presented herein are grounded in established scientific principles to ensure reproducibility and reliability in your research endeavors.
Part 1: Synthesis of Diethyl Isopropylidenesuccinate via Stobbe Condensation
The most common and efficient method for synthesizing DEIPS is the Stobbe condensation reaction. This reaction involves the condensation of acetone with diethyl succinate in the presence of a strong base, such as potassium tert-butoxide.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor the deprotonation of the α-carbon of diethyl succinate, initiating the condensation with the electrophilic carbonyl carbon of acetone. The subsequent intramolecular cyclization and elimination steps lead to the formation of the stable isopropylidene group.
Experimental Protocol: Synthesis of DEIPS
Materials:
-
Diethyl succinate (1.0 eq)
-
Acetone (1.5 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve diethyl succinate and acetone in anhydrous toluene in the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in toluene via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure diethyl isopropylidenesuccinate.
Part 2: Polymerization of Diethyl Isopropylidenesuccinate for Functional Materials
DEIPS can be polymerized through various techniques, most commonly free-radical polymerization, to produce poly(diethyl isopropylidenesuccinate). The properties of the resulting polymer can be tailored by controlling the polymerization conditions.
Free-Radical Polymerization: A Step-by-Step Workflow
Free-radical polymerization is a robust method for polymerizing DEIPS. The choice of initiator and solvent significantly influences the polymer's molecular weight and polydispersity. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator due to its predictable decomposition kinetics.
Experimental Workflow: Free-Radical Polymerization of DEIPS
Caption: Workflow for the free-radical polymerization of DEIPS.
Protocol: Bulk Polymerization of DEIPS
Materials:
-
Diethyl isopropylidenesuccinate (DEIPS) monomer
-
Azobisisobutyronitrile (AIBN) (0.1 mol%)
-
Toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Vacuum line
-
Oil bath
Procedure:
-
Place the DEIPS monomer and AIBN in a Schlenk flask with a magnetic stir bar.
-
Add a minimal amount of toluene to dissolve the components.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Allow the polymerization to proceed for 24 hours. The viscosity of the solution will increase significantly.
-
After 24 hours, cool the reaction to room temperature.
-
Dissolve the viscous polymer in a small amount of a good solvent (e.g., THF, chloroform).
-
Slowly add the polymer solution to a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the white, fibrous polymer by filtration.
-
Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Characterization of Poly(diethyl isopropylidenesuccinate)
The resulting polymer should be characterized to determine its molecular weight, thermal properties, and purity.
| Property | Technique | Typical Values |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | 50 - 70 °C |
| Chemical Structure | ¹H NMR, FTIR | Confirms polymer structure |
Part 3: Applications in Materials Science
The unique properties of DEIPS-based polymers make them suitable for a range of applications, particularly in the biomedical field.
Biocompatible and Biodegradable Materials
The ester linkages in the backbone of poly(DEIPS) are susceptible to hydrolysis, leading to degradation into smaller, potentially biocompatible molecules. This property is highly desirable for applications such as:
-
Drug Delivery Systems: The polymer can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents for controlled release.
-
Tissue Engineering Scaffolds: The biodegradable nature of the polymer allows it to provide temporary support for cell growth and tissue regeneration, eventually degrading as new tissue is formed.
Troubleshooting & Optimization
Technical Support Center: Optimizing Stobbe Condensation with Diethyl Isopropylidenesuccinate
Welcome to the technical support guide for the Stobbe condensation, specifically tailored for reactions involving the synthesis of diethyl isopropylidenesuccinate and its analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful carbon-carbon bond-forming reaction. This guide is structured to address common issues encountered in the lab, from suboptimal yields to unexpected side products, providing actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Yield-Related Issues
This section addresses the most frequent challenges researchers face during the Stobbe condensation. The questions are designed to diagnose specific experimental problems and provide targeted solutions.
Q1: My reaction yield is very low, or I've recovered only unreacted starting materials. What is the most likely cause?
A: This is a classic symptom of inefficient enolate formation, which is the critical first step of the Stobbe condensation.[1][2] The base is responsible for deprotonating the α-hydrogen of the diethyl succinate. If the enolate doesn't form, the reaction cannot proceed.
-
Expertise & Experience: The primary culprits are the choice and quality of the base. While sodium ethoxide can be used, its effectiveness is often limited, especially with ketones. For ketone-based Stobbe condensations, stronger, non-nucleophilic bases are significantly more effective. It has been reported that using potassium t-butoxide (KOt-Bu) or sodium hydride (NaH) results in better yields and shorter reaction times compared to sodium ethoxide.[3][4]
-
Trustworthiness (Self-Validation):
-
Check Your Base: Is your base fresh? Sodium hydride, for instance, can oxidize upon storage, appearing as a white powder (inactive) instead of gray (active). Potassium t-butoxide is highly hygroscopic and must be handled under anhydrous conditions.
-
Stoichiometry is Key: The Stobbe condensation consumes the base stoichiometrically; it is not a catalytic process.[5][6] You need at least one full equivalent of base per mole of the carbonyl compound. Using a slight excess (e.g., 1.1-1.5 equivalents) is a common practice to ensure complete enolate formation.[1]
-
Solvent Compatibility: Ensure your solvent is anhydrous. Protic solvents like ethanol will quench strong bases like NaH and can participate in unwanted transesterification reactions. When using NaH or KOt-Bu, anhydrous aprotic solvents like THF, benzene, or toluene are preferred.
-
Q2: My TLC analysis shows multiple spots, indicating significant side-product formation. How can I improve the reaction's selectivity?
A: The formation of multiple products points to competing side reactions. The most common issues are self-condensation of the ketone (an aldol reaction) or Claisen-type reactions.[3][7]
-
Expertise & Experience: The order of addition and temperature control are your primary tools for enhancing selectivity. The goal is to have the diethyl succinate enolate readily available to react with the ketone as soon as it's introduced.
-
Trustworthiness (Self-Validation):
-
Reverse the Addition: Instead of adding the base to a mixture of the ester and ketone, first generate the succinate enolate by adding the base to the diethyl succinate in an anhydrous solvent. Then, add the ketone (in this case, acetone, to form the isopropylidene group) dropwise to this solution, preferably at a controlled temperature (e.g., 0 °C to room temperature).[1] This ensures the ketone's primary reaction partner is the succinate enolate, minimizing its opportunity to react with itself.
-
Control the Temperature: Running the reaction at elevated temperatures can promote side reactions. Start at room temperature or slightly below and monitor the reaction's progress by TLC. Only apply gentle heat if the reaction is sluggish.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your Stobbe condensation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Synthesis of Diethyl Isopropylidenesuccinate
Welcome to the technical support center for the synthesis of diethyl isopropylidenesuccinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common byproducts. The primary synthetic route is the Stobbe condensation, a powerful C-C bond-forming reaction that, like any complex organic transformation, can present challenges.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing diethyl isopropylidenesuccinate, and what is its fundamental mechanism?
The synthesis is achieved via the Stobbe condensation, which involves the reaction of a ketone (acetone) with a succinic ester (diethyl succinate) in the presence of a strong base.[2] The mechanism is distinct from a simple aldol condensation. It proceeds through a critical γ-lactone intermediate, the formation and subsequent ring-opening of which is the thermodynamic driving force of the reaction.[3]
The key mechanistic steps are:
-
Enolate Formation: A strong base (e.g., potassium tert-butoxide, sodium ethoxide) deprotonates the α-carbon of diethyl succinate to form a nucleophilic enolate.[3]
-
Aldol-Type Addition: The succinate enolate attacks the electrophilic carbonyl carbon of acetone.[3]
-
Lactonization: The resulting alkoxide intermediate performs an intramolecular attack on one of the ester carbonyls, cyclizing to form a five-membered γ-lactone intermediate and expelling an ethoxide ion.[3][4]
-
Ring-Opening: The base catalyzes the ring-opening of the lactone. This irreversible step forms a stable carboxylate salt and is the key to driving the reaction to completion.[3]
-
Protonation: An acidic workup protonates the carboxylate to yield the final product, which is often a half-ester (an alkylidene succinic acid).[3][4] To obtain the diester, a subsequent esterification step is required.
Q2: What are the most common byproducts I should expect in my reaction mixture?
The Stobbe condensation, while effective, is susceptible to several side reactions. The most prevalent byproducts arise from the reactivity of the starting materials under strong basic conditions.
Key potential byproducts include:
-
Acetone Self-Condensation Products: Acetone can act as both an enolate and an electrophile, leading to self-condensation (an aldol condensation) to form products like 4-hydroxy-4-methyl-2-pentanone, and subsequently, the dehydrated product, mesityl oxide.[5][6] This is often a major impurity if reaction conditions are not optimized.[7]
-
Unreacted Starting Materials: Incomplete conversion will leave residual diethyl succinate and acetone.
-
Isopropylidene Succinic Acid (Half-ester): The primary product of the Stobbe condensation is the salt of the half-ester.[1][8] If your target is the diester, this half-ester is an intermediate. Incomplete final esterification will result in its presence in the final product.
-
Claisen-Type Byproducts: Highly reactive ketones can sometimes undergo acylation at their α-position by the succinate ester, though this is less common with acetone.[7][9]
Q3: My reaction yield is very low. What are the likely causes?
Low yield is a common issue that can typically be traced back to reaction conditions or reagent quality.
-
Insufficient Base: The Stobbe condensation requires a stoichiometric amount (one full equivalent) of base per mole of carbonyl and ester, as the base is consumed to form the final carboxylate salt.[1][8] Using catalytic amounts of base will result in poor yields.
-
Base Strength: The choice of base is critical. While sodium ethoxide can be used, stronger, more sterically hindered bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) often give better yields and cleaner reactions by favoring the desired Stobbe pathway over side reactions.[7]
-
Reaction Time and Temperature: The reaction may require gentle heating to proceed to completion.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Water Contamination: The presence of water can consume the strong base and hydrolyze the ester starting materials, significantly reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Q4: How can I analyze my crude product to identify these byproducts?
A multi-technique approach is recommended for robust identification of products and byproducts.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating volatile components of the reaction mixture and providing molecular weights and fragmentation patterns for identification of both expected products and unknown byproducts. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Provides detailed structural information. Can be used to determine the ratio of desired product to major impurities by integrating characteristic peaks. The presence of the half-ester, for example, would show a broad carboxylic acid proton signal in the ¹H NMR spectrum. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Useful for confirming the presence of key functional groups. A broad O-H stretch (around 2500-3300 cm⁻¹) would indicate the presence of the carboxylic acid half-ester byproduct, while a sharp C=O stretch (around 1665 cm⁻¹) could suggest the α,β-unsaturated ketone of mesityl oxide. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of diethyl isopropylidenesuccinate.
Problem 1: Significant contamination with mesityl oxide (acetone self-condensation product).
-
Causality: This occurs when the acetone enolate attacks another molecule of acetone instead of the diethyl succinate enolate attacking acetone. This side reaction is kinetically competitive with the Stobbe condensation.[5][6]
-
Troubleshooting Steps:
-
Control Reactant Addition: The order and rate of addition are critical. Prepare a solution of the base and diethyl succinate first. Then, add the acetone slowly and dropwise to this mixture, preferably at a controlled temperature (e.g., 0 °C to room temperature).[3] This ensures that any acetone introduced is more likely to encounter the pre-formed succinate enolate rather than another acetone molecule.
-
Optimize Base Choice: A bulky base like potassium tert-butoxide can sometimes disfavor the acetone self-condensation pathway due to steric hindrance.[7]
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of self-condensation.
-
Problem 2: The main isolated product is the half-ester, not the desired diethyl ester.
-
Causality: This is not a failure of the reaction but a misunderstanding of the Stobbe mechanism. The reaction inherently produces the salt of a mono-acid/mono-ester (half-ester) after the lactone ring-opening.[2][3] The diethyl ester is not the direct product.
-
Workflow Solution:
-
Stobbe Condensation: Perform the reaction as planned to synthesize the isopropylidene succinic acid monoethyl ester.
-
Acidic Workup: After the reaction is complete, carefully quench and acidify the mixture (e.g., with dilute HCl) to protonate the carboxylate salt and isolate the half-ester.[3]
-
Fischer Esterification: Subject the purified half-ester to a standard Fischer esterification protocol (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to convert the carboxylic acid to the second ethyl ester, yielding the target diethyl isopropylidenesuccinate.
-
Problem 3: The crude product is a difficult-to-purify oily mixture.
-
Causality: Oily products often result from a mixture of the desired product, byproducts (like mesityl oxide), and unreacted starting materials, which prevents crystallization and complicates purification.[10]
-
Purification Protocol:
-
Aqueous Wash: Begin by washing the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. This will selectively deprotonate and move the acidic half-ester byproduct into the aqueous layer, separating it from the neutral diester product and other neutral byproducts. The half-ester can be recovered by acidifying the aqueous layer.
-
Silica Gel Column Chromatography: This is the most effective method for separating the target diester from non-acidic byproducts like mesityl oxide and unreacted diethyl succinate.[3] Use a gradient of ethyl acetate in hexanes to elute the components based on polarity.
-
Vacuum Distillation: If the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification strategy for the final product.
-
Process and Mechanistic Diagrams
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the core reaction pathway and a key side reaction.
Stobbe Condensation Mechanism
Caption: Mechanism of the Stobbe Condensation.
Key Side Reaction: Acetone Self-Condensation
Caption: Formation of mesityl oxide via aldol self-condensation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. homework.study.com [homework.study.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. What is Stobbe Condensation? [unacademy.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Diethyl Isopropylidenesuccinate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of diethyl isopropylidenesuccinate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar α,β-unsaturated esters. As a product frequently synthesized via the Stobbe condensation, crude reaction mixtures often contain unreacted starting materials, acidic byproducts, and isomers, necessitating a robust purification strategy.[1][2][3] This guide provides in-depth, field-proven insights into optimizing column chromatography for this specific application.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the preferred method for purifying diethyl isopropylidenesuccinate?
Column chromatography is a highly versatile and effective technique for separating compounds based on differences in their polarity.[4] For diethyl isopropylidenesuccinate, it allows for the efficient removal of both more polar impurities (like the corresponding half-ester or diacid formed during the Stobbe condensation) and less polar impurities (such as unreacted starting ketones or aldehydes).[1][2] Its scalability also allows for purification of material from laboratory-scale syntheses.[4]
Q2: What is the recommended stationary phase and mobile phase for this purification?
For diethyl isopropylidenesuccinate, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase due to its polarity and cost-effectiveness. The recommended mobile phase is a gradient system of ethyl acetate (EtOAc) in hexanes (or heptane).[1] This system allows for the elution of non-polar compounds first, followed by the moderately polar target compound, while strongly retaining highly polar impurities.
Q3: My compound appears to be degrading on the column. What could be the cause?
Compound degradation on a silica gel column is a common issue, often attributable to the acidic nature of the silica surface.[5][6] The silanol groups (Si-OH) on silica can act as a Brønsted acid, potentially catalyzing the hydrolysis of the ester groups in diethyl isopropylidenesuccinate, especially if there is residual water in the mobile phase or the crude sample. To confirm this, you can perform a 2D TLC test by spotting your compound, running the plate, rotating it 90 degrees, and running it again in the same solvent. If a new spot appears off the diagonal, degradation is occurring.[5]
Q4: How do I choose the optimal starting solvent composition for my column?
The ideal starting point is determined by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound, diethyl isopropylidenesuccinate, has a Retention Factor (Rf) of approximately 0.2-0.3.[5] This Rf value ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities. Starting with a solvent system that is too polar (high Rf) will result in poor separation, while a system that is not polar enough (low Rf) will lead to excessively long elution times and band broadening.[5]
Q5: What is "dry loading," and when should I use it?
Dry loading is a sample application technique used when the crude mixture is not readily soluble in the initial, non-polar mobile phase.[7][8] The procedure involves dissolving the crude product in a suitable solvent (like dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[8] This method prevents issues associated with using a strong, dissolving solvent directly on the column, which can disrupt the packing and lead to poor separation.[7]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1-2 grams of crude diethyl isopropylidenesuccinate.
1. Preparation and Solvent System Selection:
-
Analyze the crude reaction mixture by TLC using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% EtOAc).
-
Identify the solvent system that provides an Rf value of ~0.2-0.3 for the product spot. This will be your primary elution solvent.
-
Prepare a sufficient quantity of a less polar solvent (e.g., 2-5% EtOAc in hexanes) to pack the column and elute non-polar impurities.
-
Prepare a more polar solvent (e.g., 30-40% EtOAc in hexanes) to flush the column of all remaining compounds after your product has eluted.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of crude material).
-
Place a small plug of cotton wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent mixture. Use approximately 50-100 times the mass of silica gel to your crude sample mass.
-
Pour the slurry into the column. Use a pipette to wash any adhering silica from the beaker walls into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the silica run dry.[9]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
3. Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (dichloromethane is often a good choice). Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica.[7]
-
Dry Loading: (Recommended if solubility is an issue) Dissolve the crude sample, adsorb it onto a small amount of silica, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[8]
4. Elution and Fraction Collection:
-
Carefully add the initial, non-polar eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop of about 5-10 cm per minute is a good target).[10]
-
Begin collecting fractions in test tubes.
-
Once non-polar impurities have eluted (as monitored by TLC), switch to the main elution solvent (the one giving an Rf of 0.2-0.3).
-
Continue collecting fractions, systematically analyzing them by TLC to track the elution of your product.
-
After the product has completely eluted, you may increase the solvent polarity further to flush any remaining compounds from the column.
5. Product Isolation:
-
Combine the fractions that contain the pure diethyl isopropylidenesuccinate.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Visualization
Caption: A standard workflow for the column chromatography purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of diethyl isopropylidenesuccinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting, or elution is very slow ("tailing"). | 1. Solvent polarity is too low. 2. Strong interaction with silica. | 1. Gradually increase the polarity of the mobile phase. For example, increase from 10% EtOAc to 15% or 20% EtOAc in hexanes. This will increase the eluting power of the mobile phase.[5]2. If tailing persists, the compound may be interacting with acidic silanol sites. Consider deactivating the silica (see below). |
| Poor separation between product and an impurity. | 1. Incorrect solvent system. 2. Column was overloaded. 3. Flow rate was too fast. 4. Poor column packing. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes, acetone/hexanes) to alter selectivity.[5]2. Reduce the amount of crude material. A general rule is to use 50-100g of silica per 1g of crude mixture.3. Reduce the pressure to slow the flow rate, allowing more time for equilibrium between the stationary and mobile phases.4. Repack the column carefully, ensuring no cracks or channels form.[9] |
| Product fractions are contaminated with an acidic impurity. | 1. Carboxylic acid byproduct from the Stobbe condensation. 2. Silica's acidic nature is insufficient to fully retain the acidic impurity. | 1. Perform a liquid-liquid extraction before the column. Dissolve the crude mixture in a non-polar organic solvent (like diethyl ether) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.2. Deactivate the silica gel. Prepare the silica slurry in a solvent system containing a small amount of a tertiary amine, like triethylamine (0.1-1%).[6][8] This neutralizes the acidic sites on the silica, preventing the acidic impurity from being pushed down the column.[6] |
| Product appears to have decomposed (TLC shows new, unexpected spots). | 1. Hydrolysis of the ester on the acidic silica surface. | 1. Use deactivated silica. Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[8] This neutralizes the stationary phase.2. Switch to a less acidic stationary phase, such as neutral alumina or Florisil, if the compound is highly sensitive.[5] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Purification [chem.rochester.edu]
- 9. Rookie Mistakes [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting low yield in the Stobbe condensation of diethyl isopropylidenesuccinate
Technical Support Center: Stobbe Condensation
Welcome to the technical support center for the Stobbe condensation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of diethyl isopropylidenesuccinate and related compounds. Here, we address common issues, particularly low reaction yields, through detailed troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Low Yield in Diethyl Isopropylidenesuccinate Synthesis
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yield in the Stobbe condensation is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions. A systematic approach is crucial for diagnosis.
First, verify the integrity of your starting materials. Diethyl succinate and acetone must be anhydrous. The base, typically a strong alkoxide like potassium tert-butoxide, is extremely sensitive to moisture. Second, assess your reaction conditions. The choice of base and solvent is critical and interdependent. Finally, consider the possibility of side reactions, such as the self-condensation of acetone, which can consume your starting materials and complicate purification.
Below is a logical workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: How critical is the choice and handling of the base? I've been using sodium ethoxide with limited success.
The choice of base is arguably the most critical parameter in the Stobbe condensation, especially when using ketones.[1] While sodium ethoxide can be effective for aldehydes, its use with ketones like acetone often leads to lower yields.[1] There are two primary reasons for this:
-
Basicity and Equilibrium: The initial step is the deprotonation of diethyl succinate to form an enolate. This equilibrium must favor the enolate. Potassium tert-butoxide (Kt-BuO) is a significantly stronger, non-nucleophilic base than sodium ethoxide, and it pushes this equilibrium further to the right, increasing the concentration of the active nucleophile. For condensations involving ketones, using Kt-BuO or sodium hydride (NaH) in an appropriate solvent generally results in better yields and shorter reaction times.[1]
-
Reversibility of the Aldol Addition: The subsequent attack of the succinate enolate on the ketone carbonyl is an aldol-type addition, which is reversible. A stronger base promotes the subsequent irreversible lactonization and ring-opening steps, which act as the thermodynamic driving force for the entire reaction.[2][3]
Best Practices for Base Handling:
-
Use Potassium tert-Butoxide: For the condensation with acetone, Kt-BuO is the recommended base.[4]
-
Ensure Anhydrous Conditions: All bases must be handled under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base and inhibit the reaction.
-
Stoichiometry: At least one full equivalent of base is consumed in the reaction to form the final carboxylate salt.[5] Using a slight excess (1.1–1.5 equivalents) can help drive the reaction to completion.[2]
| Parameter | Recommendation for Acetone + Diethyl Succinate | Rationale |
| Base | Potassium tert-butoxide (Kt-BuO) | Stronger base, favors enolate formation and subsequent irreversible steps.[1] |
| Solvent | tert-Butanol or THF | tert-Butanol is the conjugate acid of the base, preventing transesterification. THF is a good polar aprotic alternative. |
| Atmosphere | Inert (Nitrogen or Argon) | The base and enolate intermediates are highly sensitive to moisture and oxygen. |
| Molar Ratio | Diethyl Succinate:Acetone:Base ≈ 1.2 : 1.0 : 1.5 | A slight excess of the succinate and base ensures the complete consumption of the limiting ketone.[2] |
Q3: I suspect side reactions are consuming my starting materials. What are the likely culprits and how can I minimize them?
When condensing with an enolizable ketone like acetone, side reactions are a significant concern. The strongly basic conditions required for the Stobbe condensation can also catalyze other unwanted pathways.
The most probable side reaction is the base-catalyzed self-condensation of acetone (an aldol condensation) to form diacetone alcohol and subsequently mesityl oxide.[6][7] This depletes the acetone, reducing the yield of the desired Stobbe product.
Caption: Competing Stobbe and Aldol condensation pathways.
Mitigation Strategies:
-
Slow Addition: Add the acetone dropwise to the solution containing the pre-formed diethyl succinate enolate. This maintains a low instantaneous concentration of acetone, favoring its reaction with the more abundant succinate enolate over self-condensation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can often temper the rate of the competing aldol reaction more than the desired Stobbe condensation.[2]
-
Correct Order of Addition: The base should be added to the diethyl succinate first to generate the enolate before the acetone is introduced.
Q4: I'm having trouble with the workup and product isolation. What are the best practices?
The product of the Stobbe condensation is initially a carboxylate salt, which is soluble in the aqueous phase.[3] Proper workup is essential to protonate this salt and extract the resulting half-ester into an organic solvent.
Optimized Workup Protocol:
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Carefully and slowly add cold dilute hydrochloric acid (e.g., 1-2 M HCl) or saturated ammonium chloride solution to neutralize the excess base and protonate the carboxylate product.[2] The final pH of the aqueous layer should be acidic (pH ~2-3) to ensure the half-ester is fully protonated.
-
Extraction: Extract the acidified mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).[8] If emulsions form, add a small amount of brine to help break them.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by distillation under reduced pressure.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Stobbe condensation?
The Stobbe condensation is a base-catalyzed carbon-carbon bond formation between a dialkyl succinate and a carbonyl compound (in this case, acetone).[2] It proceeds through a unique sequence of steps that distinguishes it from a simple aldol or Claisen condensation.
Caption: Key steps of the Stobbe condensation mechanism.
The key steps are:
-
Enolate Formation: A strong base removes an α-hydrogen from diethyl succinate.[2]
-
Aldol Addition: The enolate attacks the acetone carbonyl.[3]
-
Lactonization: The resulting alkoxide intermediate performs an intramolecular attack on an adjacent ester carbonyl to form a five-membered γ-lactone intermediate.[5]
-
Ring Opening: The base catalyzes an E2-type elimination that opens the lactone ring, forming a stable carboxylate salt. This step is irreversible and drives the reaction to completion.[1][2]
-
Protonation: Acidic workup protonates the carboxylate to yield the final half-ester product.[3]
Q2: Why does the reaction typically yield a half-ester instead of a diester?
The formation of a half-ester (a molecule with one carboxylic acid group and one ester group) is a characteristic feature of the Stobbe condensation.[10] This outcome is a direct consequence of the mechanism. The key is the base-catalyzed ring-opening of the γ-lactone intermediate (Step 4 above). This elimination step cleaves one of the ester groups, generating a carboxylate anion.[3][5] This thermodynamically stable carboxylate is unreactive towards further nucleophilic attack. It remains in this salt form until it is protonated during the final acidic workup, leading to the characteristic half-acid, half-ester product structure.[3]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Question: What is the final product in the Stobbe condensation reaction?.. [askfilo.com]
Technical Support Center: Troubleshooting Side Reactions in Michael Additions of Diethyl Isopropylidenesuccinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during Michael additions with diethyl isopropylidenesuccinate. The unique steric hindrance of this tetrasubstituted Michael acceptor presents specific challenges. This document is structured in a question-and-answer format to directly address the issues you may face in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Michael Adduct
Question: I am attempting a Michael addition to diethyl isopropylidenesuccinate, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no conversion in a Michael addition with diethyl isopropylidenesuccinate is a common issue primarily due to the steric hindrance of the tetrasubstituted alkene. The isopropylidene group, along with the two ester functionalities, creates a sterically congested environment at the β-carbon, making it difficult for nucleophiles to attack.
Causality and Troubleshooting:
-
Insufficiently Reactive Nucleophile: The steric bulk of diethyl isopropylidenesuccinate demands a highly reactive and often less sterically hindered nucleophile (Michael donor).
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the Michael donor to generate the active nucleophile. Conversely, a very strong and bulky base might be sterically hindered from accessing the pronucleophile or could promote unwanted side reactions.
-
Recommendation: For malonates and related soft nucleophiles, sodium ethoxide or sodium hydride are often effective. For less acidic donors like ketones, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) may be necessary to ensure complete enolate formation.[2]
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role.
-
Recommendation: While room temperature is a common starting point, gently heating the reaction mixture can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as excessive heat can promote side reactions like the retro-Michael addition. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile.
-
Issue 2: Formation of a Byproduct Identified as an Alkylidene Succinic Acid Half-Ester
Question: In my reaction using a strong base like potassium tert-butoxide, I am isolating a significant amount of a byproduct that appears to be the result of a condensation reaction rather than the expected Michael adduct. What is happening?
Answer:
This is a classic case of a competing Stobbe condensation . The Stobbe condensation is a reaction between a ketone or aldehyde and a succinic ester in the presence of a strong base to form an alkylidene succinic acid or its corresponding half-ester.[3][4] Given the structure of your Michael acceptor, it's plausible that under strongly basic conditions, the reaction is favoring this pathway.
Mechanism and Prevention:
The Stobbe condensation is initiated by the deprotonation of the succinic ester, which then acts as the nucleophile, attacking the carbonyl of another molecule (if present) or undergoing self-condensation side reactions. The reaction is driven by the formation of a stable γ-lactone intermediate, which then undergoes base-induced elimination and ring-opening to give the thermodynamically stable carboxylate salt of the half-ester.[4]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Competing Stobbe Condensation and Michael Addition Pathways."
Troubleshooting Steps:
-
Choice of Base: The Stobbe condensation is particularly favored by strong, hindered bases like potassium tert-butoxide.
-
Recommendation: Switch to a less hindered base such as sodium ethoxide or sodium hydride. These bases are more likely to selectively deprotonate your intended Michael donor without promoting the self-condensation of the succinate.
-
-
Reaction Temperature: The Stobbe condensation is often carried out at elevated temperatures.
-
Recommendation: Run your Michael addition at or below room temperature to disfavor the Stobbe pathway.
-
-
Order of Addition: Adding the base to a mixture of the Michael donor and diethyl isopropylidenesuccinate can sometimes lead to competitive deprotonation.
-
Recommendation: Pre-form the enolate of your Michael donor by adding the base to the donor at a low temperature before introducing the diethyl isopropylidenesuccinate.
-
Issue 3: Reversibility of the Reaction and Product Decomposition (Retro-Michael Reaction)
Question: I have successfully formed the Michael adduct, but upon workup or purification, I am seeing a reappearance of my starting materials. What is causing this instability?
Answer:
The Michael addition is a reversible reaction, and the reverse reaction is known as the retro-Michael addition . This is particularly problematic when the Michael adduct is sterically crowded, as is the case with derivatives of diethyl isopropylidenesuccinate. The steric strain in the product can lower the energy barrier for the reverse reaction, especially under basic or thermal stress.[5][6][7]
Mechanism and Mitigation:
The retro-Michael reaction is essentially the microscopic reverse of the Michael addition. It is often base-catalyzed, where a base abstracts a proton from the α-position of the Michael donor moiety in the adduct, leading to an enolate that can then fragment back to the Michael donor and acceptor.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Mechanism of the Retro-Michael Reaction."
Troubleshooting Strategies:
-
Mild Workup: Avoid harsh basic conditions during the aqueous workup.
-
Recommendation: Use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction. This will neutralize the base without creating a strongly basic environment that can promote the retro-Michael reaction.
-
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to catalyze the retro-Michael reaction, while basic alumina can also promote it.
-
Recommendation: If you suspect your purification is causing decomposition, try neutralizing your silica gel with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods such as crystallization or distillation if applicable.
-
-
Trapping the Product: If the retro-Michael reaction is unavoidable, consider a tandem reaction sequence where the initial adduct is immediately reacted further to form a more stable product.
Issue 4: Unwanted Hydrolysis of the Ester Groups
Question: I am observing the formation of carboxylic acids in my reaction mixture, indicating hydrolysis of the diethyl ester groups. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction in base-catalyzed reactions when water is present. The ethyl esters of diethyl isopropylidenesuccinate are susceptible to saponification under basic conditions.
Prevention:
-
Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction.
-
Protocol: Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents and ensure your reagents are dry.
-
-
Choice of Base and Solvent: Using an alkoxide base (e.g., sodium ethoxide) in its corresponding alcohol solvent (ethanol) can minimize transesterification, but if water is present, hydrolysis will still occur.
-
Recommendation: Using a non-hydroxide base like sodium hydride in an aprotic solvent like THF or DMF is often a better choice to avoid hydrolysis.
-
-
Workup: During the workup, prolonged exposure to aqueous base will lead to hydrolysis.
-
Recommendation: Perform the aqueous washings quickly and with cold solutions. If your product is sensitive, a non-aqueous workup may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Michael Addition to Diethyl Isopropylidenesuccinate with a Malonate Donor
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous ethanol (10 mL) followed by sodium ethoxide (1.1 eq).
-
Enolate Formation: To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add diethyl isopropylidenesuccinate (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide | Less hindered than t-butoxide, reducing the risk of Stobbe condensation. |
| Solvent | Anhydrous Ethanol | Matches the alkoxide base to prevent transesterification. |
| Temperature | Room Temperature to 50 °C | Balances the need to overcome steric hindrance with minimizing side reactions. |
| Quenching Agent | Saturated NH4Cl | Provides a mild, buffered quench to prevent retro-Michael and hydrolysis. |
Summary of Key Side Reactions and Solutions
| Side Reaction | Primary Cause | Recommended Solution(s) |
| Low/No Conversion | Steric hindrance of the Michael acceptor. | Use a more reactive (more acidic) Michael donor; use a stronger, non-nucleophilic base; consider gentle heating. |
| Stobbe Condensation | Use of strong, hindered bases (e.g., KOtBu). | Switch to a less hindered base like NaOEt or NaH; maintain lower reaction temperatures. |
| Retro-Michael Addition | Steric strain in the product; harsh basic or thermal conditions. | Use a mild, buffered workup (e.g., NH4Cl); purify under neutral conditions; consider a tandem reaction to trap the product. |
| Ester Hydrolysis | Presence of water under basic conditions. | Use anhydrous reagents and solvents; employ non-hydroxide bases (e.g., NaH); perform a quick, cold aqueous workup. |
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Purification of Reaction Mixtures Containing Diethyl Succinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with reactions involving diethyl succinate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted diethyl succinate from your product mixture. The following content is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of diethyl succinate that I should consider for purification?
Understanding the physicochemical properties of diethyl succinate is the foundation for selecting an appropriate purification strategy. Diethyl succinate is a colorless liquid with a faint, pleasant, fruity odor.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2][3] |
| Boiling Point | 217-218 °C at 760 mmHg | [3][4] |
| Melting Point | -20 to -21 °C | [3][4] |
| Density | ~1.047 g/mL at 25 °C | [1][4] |
| Solubility in Water | Slightly soluble (19.1 mg/mL at 25 °C) | [1][3] |
| Solubility in Organic Solvents | Miscible with alcohol and ether; soluble in acetone | [1][2][5] |
| Refractive Index | n20/D 1.42 | [1] |
The high boiling point of diethyl succinate is a critical factor. If your desired product has a significantly lower boiling point, distillation is a viable and often preferred method. Conversely, if your product is a solid or has a much higher boiling point, distillation can be used to remove the diethyl succinate as the distillate. Its miscibility with common organic solvents and slight solubility in water are key considerations for liquid-liquid extraction and washing steps.
Q2: My desired product has a boiling point close to diethyl succinate. What purification methods can I use?
When the boiling points of your product and diethyl succinate are too close for effective separation by simple or fractional distillation, you should consider alternative techniques that exploit other differences in their chemical properties.
A2.1: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar boiling points. The separation is based on the differential adsorption of the compounds to a stationary phase. For separating diethyl succinate, you can typically use normal-phase or reverse-phase chromatography.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. Since diethyl succinate is relatively polar due to its two ester groups, it will adhere to the stationary phase more strongly than non-polar impurities. By gradually increasing the polarity of the mobile phase, you can selectively elute the compounds.
-
Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this case, less polar compounds will be retained more strongly.
Workflow for Method Development in Column Chromatography
References
Technical Support Center: GC-MS Analysis of Diethyl Isopropylidenesuccinate Reaction Mixtures
Welcome to the technical support center for the analysis of diethyl isopropylidenesuccinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity and impurity profile of reaction mixtures from the synthesis of diethyl isopropylidenesuccinate, a key intermediate in various chemical syntheses.
The synthesis, typically achieved through a Stobbe condensation, is robust but can present analytical challenges due to potential side products, unreacted starting materials, and isomeric impurities. This document provides field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the "why" behind our analytical choices to ensure you can achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the GC-MS analysis of diethyl isopropylidenesuccinate.
Q1: I see a broad, tailing peak in my chromatogram, often at a later retention time. What is it?
A: This is the hallmark of a free carboxylic acid being analyzed on a standard, non-polar, or moderately polar GC column.[1] In the context of a Stobbe condensation, this peak is almost certainly the corresponding monoacid, (E/Z)-4-ethoxy-4-oxo-2-isopropylidenebutanoic acid. The reaction mechanism inherently produces this half-ester, which must be fully esterified in a subsequent step if the diester is the desired final product.[2][3] The free carboxyl group interacts strongly with active sites in the GC system, causing poor peak shape.
Solution: Derivatize your sample to convert the carboxylic acid into a less polar, more volatile ester or silyl ester. See Protocol 2: Sample Preparation with Derivatization .
Q2: There are several peaks that elute before my main diethyl isopropylidenesuccinate peak. What are they?
A: These are likely unreacted starting materials or low-boiling-point side products. The most common culprits are:
-
Acetone: The ketone used in the condensation.
-
Diethyl succinate: The ester starting material.
-
Solvent residues: From the reaction or workup (e.g., ethanol, t-butanol).[4]
Q3: Why am I seeing two closely eluting peaks for my product?
A: While the condensation with a symmetric ketone like acetone should yield a single product, you may be observing geometric isomers (E/Z) of diethyl isopropylidenesuccinate. This can occur if there's isomerization under the reaction or workup conditions. A high-resolution capillary column is needed to resolve these isomers.[5]
Q4: My product peak is showing significant tailing, but other peaks look fine. What should I check first?
A: If only your target analyte peak is tailing (and you have ruled out a co-eluting acid), this suggests an interaction between the analyte and the analytical system.
-
Inlet Activity: The glass inlet liner is a common source of active sites. Replace it with a new, deactivated liner.[1][6]
-
Column Contamination: Non-volatile residues from previous injections may have accumulated at the head of the column. Trim 15-20 cm from the front of the column.
-
Column Choice: Your column may not be suitable for this analysis. Esters are best analyzed on intermediate to polar phase columns.[7]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving more complex issues.
Symptom 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing polar compounds like esters and their acidic byproducts.[1]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Active Sites in System | Free silanol groups (-OH) on the surface of the inlet liner, glass wool, or the column itself can form hydrogen bonds with the polar carboxyl or ester groups of your analytes. This secondary interaction slows the analyte's progress, causing the peak to tail.[1] | 1. Replace Consumables: Use a new, deactivated inlet liner and septum.[6] 2. Column Maintenance: Trim the first 10-20 cm of the column inlet. If the problem persists, bake out the column according to the manufacturer's instructions. |
| Presence of Free Acids | As mentioned in the FAQs, carboxylic acids are notoriously difficult to chromatograph directly. Their high polarity causes significant tailing. | Derivatize the sample to convert the acid to an ester (e.g., using BF₃/Methanol) or a silyl ester (e.g., using BSTFA).[8][9] This eliminates the active hydrogen, drastically improving peak shape. See Protocol 2 . |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a "fronting" peak where the peak maximum is skewed towards the beginning. | 1. Dilute the Sample: Reduce the concentration of your sample. 2. Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 20:1 to 50:1). |
| Incorrect Column Phase | Using a non-polar column (e.g., DB-1, DB-5) for polar analytes can result in poor peak shape due to insufficient interaction with the stationary phase. | Switch to an intermediate or polar phase column, such as a Wax (polyethylene glycol) or a cyanopropyl phase column.[5][10] See Table 2 for recommendations. |
Symptom 2: Unexpected or Ghost Peaks
| Potential Cause | Explanation & Causality | Recommended Solution |
| Reaction Byproducts | The Stobbe condensation can have side reactions, including the self-condensation of acetone (an aldol condensation) or Claisen-type reactions if the ketone is highly enolizable.[11][12] The γ-lactone intermediate in the Stobbe mechanism could also persist if the final ring-opening step is incomplete.[2][4] | 1. Review Synthesis: Ensure the reaction conditions (base, temperature, time) are optimized to favor the desired product. 2. Mass Spectral Analysis: Carefully examine the mass spectrum of the unknown peak. Compare it against libraries and expected fragmentation patterns for potential side products. |
| Septum Bleed | Over-tightening the septum nut or using an old, cored septum can cause small particles of silicone to enter the hot inlet, which then slowly elute and appear as broad, rolling peaks in the chromatogram. | Replace the septum. Do not overtighten the retaining nut. |
| Carryover | Residue from a previous, more concentrated injection can elute in a subsequent run, appearing as a "ghost peak" of a previously analyzed compound. | Run a solvent blank (injecting only the pure solvent) after a concentrated sample to ensure the system is clean. If ghost peaks persist, clean the injector and syringe.[13] |
Symptom 3: Low Sensitivity or No Peak Detected
| Potential Cause | Explanation & Causality | Recommended Solution |
| System Leak | A leak in the carrier gas line, injector, or column fittings will reduce the flow of analyte onto the column and can introduce oxygen, which damages the column and detector. | Perform a leak check of the entire system using an electronic leak detector, paying close attention to the septum, column nuts, and gas line fittings.[6] |
| Incorrect Injection Parameters | If the inlet temperature is too low, the sample may not vaporize efficiently. If it's too high, thermally labile compounds can degrade. | For diethyl isopropylidenesuccinate (boiling point will be >200°C), an inlet temperature of 250°C is a good starting point. Ensure the oven starting temperature is low enough to trap the analytes at the head of the column. |
| MS Detector Issues | A dirty ion source or a failing electron multiplier will result in poor sensitivity across all analytes. | Check the MS tune report. If the abundance is low or the ratios are incorrect, the ion source may need cleaning or the multiplier may need to be replaced, following the manufacturer's maintenance guide.[14] |
Visualized Workflows & Logic
A systematic approach is critical for efficient analysis and troubleshooting.
Caption: Standard workflow for GC-MS impurity analysis.
Caption: Decision tree for troubleshooting peak tailing.
Experimental Protocols & Data
Protocol 1: Standard Sample Preparation (for Diester Analysis)
This protocol is for the general analysis of the reaction mixture when the primary goal is to quantify the main product and non-acidic impurities.
-
Homogenize: Ensure the reaction mixture is homogeneous. If there are multiple phases, separate them and analyze them individually, or take a representative sample.
-
Dilution: Pipette 10 µL of the reaction mixture into a 2 mL autosampler vial.
-
Solvent Addition: Add 990 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to the vial. This creates a 1:100 dilution.
-
Capping: Cap the vial tightly with a PTFE-lined septum cap.
-
Vortex: Vortex the vial for 10 seconds to ensure thorough mixing.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Sample Preparation with Derivatization (for Total Impurity Profile)
This protocol is essential for accurately analyzing acidic impurities like the monoester byproduct. Silylation is a rapid and effective method.[9]
-
Sample Aliquot: Pipette 50 µL of the reaction mixture into a clean, dry 2 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent and any volatile components under a stream of nitrogen gas at room temperature. It is critical to achieve a dry residue.
-
Reagent Addition: Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dry residue.
-
Capping: Cap the vial immediately and tightly.
-
Reaction: Heat the vial in a heating block or oven at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (if necessary): If the sample is too concentrated, dilute it with Dichloromethane before injection.
-
Analysis: Analyze the derivatized sample by GC-MS within 24 hours. Trimethylsilyl (TMS) derivatives are sensitive to hydrolysis.[15]
Table 1: Potential Impurities in Diethyl Isopropylidenesuccinate Synthesis
| Compound Name | Structure (Simplified) | Molecular Weight ( g/mol ) | Expected Elution Order | Key MS Fragment Ions (m/z) |
| Acetone | CH₃COCH₃ | 58.08 | 1 (Very Early) | 43, 58 |
| Diethyl Succinate | C₂H₅OCO(CH₂)₂COC₂H₅ | 174.20 | 2 | 101, 129, 145, 174 |
| Diethyl Isopropylidenesuccinate (Product) | (CH₃)₂C=C(COOC₂H₅)CH₂COOC₂H₅ | 214.26 | 4 | 141, 169, 185, 214 |
| Monoacid Byproduct | (CH₃)₂C=C(COOH)CH₂COOC₂H₅ | 186.19 | 3 (as TMS ester) or Last (as free acid, tailing) | 243, 258 (as TMS deriv.) |
| γ-lactone intermediate | C₇H₁₀O₃(OEt) | 200.22 | 3 | Varies, loss of ethoxy group (-45) is common |
Table 2: Recommended GC Columns
Choice of GC column is critical. Esters and their related impurities are polar, making polar stationary phases the preferred choice for optimal separation and peak shape.[5][7][16]
| Stationary Phase Type | Example Column | Polarity | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | High | Excellent peak shape for polar compounds, good selectivity for esters.[10] | Lower maximum temperature limit (~250°C), susceptible to damage by oxygen. |
| Biscyanopropyl Polysiloxane | DB-23, HP-88 | High | Excellent selectivity for geometric (cis/trans) isomers.[5] | Lower temperature limits, can exhibit column bleed. |
| 50% Phenyl Polysiloxane | DB-17, HP-50+ | Intermediate | Good general-purpose column for a range of polarities. More robust than Wax phases. | May not provide baseline resolution of all isomers or closely related impurities. |
Recommended GC-MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and column.[17][18]
| Parameter | Setting | Rationale |
| Inlet | Split (Ratio 50:1), 250°C | Prevents column overload and ensures efficient vaporization of the analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow maintains stable retention times. |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 240°C, hold 5 min | Starts below the solvent boiling point for good peak focusing, with a ramp rate that provides a good balance between resolution and analysis time. |
| MS Transfer Line | 250°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| MS Quadrupole | 150°C | A stable temperature for the mass analyzer. |
| Scan Range | 40 - 450 amu | Covers the mass range of starting materials, product, and potential byproducts/derivatives. |
Understanding Mass Spectra
The mass spectrum of the main product, diethyl isopropylidenesuccinate (MW 214), will be characterized by fragmentation patterns common to esters.[19][20][21]
-
Molecular Ion (M⁺): A peak at m/z 214 should be visible, though it may be of low intensity.
-
Loss of Ethoxy Group (-OC₂H₅): A significant peak at m/z 169 (214 - 45).
-
Loss of an Ethyl Group (-C₂H₅): A peak at m/z 185 (214 - 29).
-
McLafferty Rearrangement: Can lead to various fragments; a key fragment is often seen at m/z 141.
By understanding the reaction, anticipating potential impurities, and employing a systematic troubleshooting approach, you can confidently analyze your diethyl isopropylidenesuccinate reaction mixtures with high accuracy and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. aimanalytical.com [aimanalytical.com]
- 15. weber.hu [weber.hu]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. GCMS Section 6.14 [people.whitman.edu]
- 21. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
Stability and storage conditions for diethyl 2-isopropylidenesuccinate
Technical Support Center: Diethyl 2-Isopropylidenesuccinate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for Diethyl 2-Isopropylidenesuccinate (CAS RN: 42103-98-0). Adherence to these guidelines is critical for ensuring the compound's purity, stability, and performance in experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Diethyl 2-Isopropylidenesuccinate.
Q1: What are the ideal storage conditions for Diethyl 2-Isopropylidenesuccinate? A: The compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place.[1][2] The key is to protect it from heat, light, and atmospheric contaminants.
Q2: Is the compound stable at ambient room temperature? A: Diethyl 2-isopropylidenesuccinate is stable under proper conditions for transportation and short-term laboratory use.[1] However, for long-term storage, maintaining a cool environment is recommended to minimize the risk of slow degradation or polymerization over time.
Q3: What are the primary visual signs of degradation or instability? A: The pure compound is a colorless to almost colorless clear liquid.[1] Signs of degradation include:
-
Color Change: Development of a yellow or brown tint can indicate oxidation or other decomposition pathways.
-
Increased Viscosity or Solidification: A noticeable increase in viscosity or the formation of solid precipitates is a strong indicator of polymerization at the isopropylidene double bond.
-
Cloudiness: The appearance of turbidity may suggest hydrolysis and the formation of less soluble byproducts.
Q4: What chemical incompatibilities should I be aware of? A: The primary incompatibility noted is with strong oxidizing agents.[1] The carbon-carbon double bond in the isopropylidene group is susceptible to oxidation, which would cleave the molecule and lead to impurities. Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the ester functional groups.
Q5: Is it necessary to store Diethyl 2-Isopropylidenesuccinate under an inert atmosphere? A: While safety data sheets do not explicitly mandate storage under an inert atmosphere, it is a highly recommended best practice for long-term storage or for applications requiring the highest purity. Blanketing the compound with an inert gas like nitrogen or argon will displace oxygen and moisture, providing an additional layer of protection against oxidation and hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving issues that may arise from improper storage or degradation of the compound.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Increased Viscosity or Presence of Solid Precipitate | Polymerization: The C=C double bond in the isopropylidene group is susceptible to radical or anionic polymerization, which can be initiated by light, heat, or trace impurities. | 1. Cease Use: Do not use the material. Heating to re-dissolve solids is not advised as it can accelerate the polymerization reaction. 2. Verification: The material is likely compromised. 3. Disposal: Dispose of the reagent in accordance with local environmental and safety regulations.[1][2] 4. Prevention: Procure a new lot and ensure it is stored in a cool, dark environment, preferably in an amber glass bottle to exclude light. |
| Compound Appears Yellow/Brown | Oxidation/Degradation: Prolonged exposure to air (oxygen) or UV light has likely caused oxidative degradation. | 1. Assess Purity: Use an analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to quantify the purity and identify potential impurities. 2. Evaluate Fitness-for-Use: If the impurity level is unacceptable for your application, the material should not be used. 3. Prevention: For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
| Inconsistent Reaction Yields or Unexpected Byproducts | Hydrolysis or Contamination: The ester groups may have partially hydrolyzed to the corresponding carboxylic acid, especially if exposed to moisture. This introduces acidic impurities that can interfere with many reactions. | 1. Confirm Identity & Purity: Run a full analytical characterization (e.g., ¹H NMR, ¹³C NMR, GC-MS) on your starting material and compare it to the supplier's Certificate of Analysis. 2. Check for Hydrolysis: In ¹H NMR, look for the disappearance of the ethyl ester signals and the appearance of a broad peak characteristic of a carboxylic acid proton. In IR spectroscopy, look for a broad O-H stretch. 3. Prevention: Always use dry glassware and handle the compound in a way that minimizes exposure to atmospheric moisture. Keep the container tightly sealed when not in use.[1][2] |
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting suspected degradation of Diethyl 2-Isopropylidenesuccinate.
Caption: Troubleshooting workflow for suspected product degradation.
Protocol for Optimal Long-Term Storage
To ensure maximum shelf-life and purity, follow this validated protocol upon receiving a new shipment of Diethyl 2-Isopropylidenesuccinate.
Objective: To properly store Diethyl 2-Isopropylidenesuccinate to prevent degradation from light, heat, oxygen, and moisture.
Materials:
-
Supplier's sealed container of Diethyl 2-Isopropylidenesuccinate.
-
Appropriate size amber glass vials with PTFE-lined caps, pre-dried in an oven.
-
Inert gas source (Nitrogen or Argon) with a delivery system.
-
Syringes and needles.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves.[1]
Procedure:
-
Preparation: Work in a well-ventilated fume hood.[2] Ensure all glassware is clean and scrupulously dry.
-
Inerting Vials: Purge the pre-dried amber vials with inert gas for several minutes to displace all air. Seal with their caps.
-
Opening Source Bottle: Briefly open the main supplier bottle. If it is a septum-sealed bottle, pierce the septum with a needle connected to the inert gas line to maintain positive pressure and prevent air ingress.
-
Aliquoting: Using a clean, dry syringe, carefully withdraw the desired amount of the liquid. Quickly dispense the liquid into the prepared inerted vials.
-
Sealing: Immediately and tightly seal the caps on the smaller vials. If desired, wrap the cap-vial interface with parafilm as an extra barrier against moisture.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Place the aliquoted vials into a designated cool and dark storage location, such as a refrigerator (2-8°C) or a cool cabinet away from any heat sources or direct light. Ensure it is stored separately from oxidizing agents.[1]
-
Main Bottle Resealing: Before storing the main bottle again, flush the headspace with inert gas and ensure the cap is tightly sealed.
References
Technical Support Center: Stabilizing Diethyl Isopropylidenesuccinate Against Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is diethyl isopropylidenesuccinate and why is it prone to polymerization?
Diethyl isopropylidenesuccinate is an unsaturated ester containing a carbon-carbon double bond. This double bond is susceptible to free-radical polymerization, a chain reaction initiated by factors such as heat, light (UV radiation), or the presence of radical-forming impurities. Once initiated, monomer units can rapidly add to one another, leading to the formation of oligomers and polymers. This process can alter the physical and chemical properties of the material, rendering it unsuitable for its intended use.
Q2: What are the ideal storage conditions to prevent polymerization?
To minimize the risk of polymerization, diethyl isopropylidenesuccinate should be stored in a cool, dark, and dry environment. The recommended storage temperature is below 15°C. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from atmospheric oxygen and moisture. Oxygen can, in some cases, participate in the initiation of polymerization, especially in the presence of certain impurities.
Q3: What are the visible signs that polymerization has occurred?
Early detection of polymerization is key to preventing the loss of valuable material. Be vigilant for the following indicators:
-
Increased Viscosity: The most common sign is a noticeable thickening of the liquid. The formation of longer polymer chains will increase the resistance to flow.
-
Cloudiness or Haze: The initially clear liquid may become cloudy or hazy due to the formation of insoluble polymer particles.
-
Formation of Gels or Solids: In advanced stages, you may observe the formation of a gelatinous mass or solid precipitates.
-
Color Change: While less common, a change in color, such as yellowing, can sometimes accompany polymerization or degradation.
Q4: Should I use a polymerization inhibitor?
For long-term storage, the use of a polymerization inhibitor is highly recommended. Inhibitors are chemical compounds that scavenge free radicals, effectively terminating the polymerization chain reaction. Common inhibitors for unsaturated esters include butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (MEHQ).[1][2][3]
Q5: If I use an inhibitor, do I need to remove it before my experiment?
Yes, in most applications, it is necessary to remove the inhibitor immediately before using the diethyl isopropylidenesuccinate. Inhibitors can interfere with subsequent reactions, especially those involving free-radical mechanisms. There are commercially available inhibitor removal columns that provide a convenient method for this purpose.[4] Alternatively, vacuum distillation can be employed, but care must be taken to avoid high temperatures that could induce polymerization.[5]
Troubleshooting Guide: Addressing Polymerization Issues
This section provides a systematic approach to identifying and addressing polymerization in your stored diethyl isopropylidenesuccinate.
Issue 1: Suspected Polymerization in a Stored Sample
Symptoms:
-
The liquid appears more viscous than a fresh sample.
-
The material is hazy or contains visible precipitates.
Causality: The observed changes are likely due to the formation of oligomers or polymers resulting from exposure to heat, light, or atmospheric oxygen over time, especially in the absence of an effective inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected polymerization.
Step-by-Step Protocol: Viscosity Measurement
-
Equipment: A rotational viscometer is a suitable instrument for this measurement.
-
Sample Preparation: Allow the sample of diethyl isopropylidenesuccinate to equilibrate to a consistent, recorded temperature (e.g., 25°C).
-
Measurement:
-
Use a consistent spindle and rotational speed for all measurements to ensure comparability.
-
Measure the viscosity of a fresh, unpolymerized sample of diethyl isopropylidenesuccinate to establish a baseline.
-
Measure the viscosity of the suspect sample under the identical conditions.
-
-
Interpretation: A significant increase in viscosity compared to the baseline indicates that polymerization has occurred. The magnitude of the increase will correlate with the extent of polymerization.
Issue 2: Inhibitor Selection and Concentration
Challenge: Determining the appropriate inhibitor and its optimal concentration for effective stabilization.
Expert Insights: The choice of inhibitor and its concentration is a balance between ensuring stability and minimizing potential interference with future reactions. For unsaturated esters like diethyl isopropylidenesuccinate, phenolic inhibitors are widely used.
Recommended Inhibitors and Concentrations:
| Inhibitor | Recommended Concentration Range (ppm) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Effective antioxidant and free-radical scavenger.[1][6] |
| Monoethyl Ether of Hydroquinone (MEHQ) | 50 - 200 | Commonly used for stabilizing acrylic monomers; its effectiveness is often dependent on the presence of oxygen.[3][7] |
Protocol for Adding Inhibitor to Diethyl Isopropylidenesuccinate:
-
Preparation: Prepare a stock solution of the chosen inhibitor in a small amount of a compatible, high-purity solvent.
-
Addition: While gently stirring the diethyl isopropylidenesuccinate in a clean, dry container, add the required volume of the inhibitor stock solution to achieve the desired final concentration.
-
Mixing: Continue to stir gently until the inhibitor is completely dissolved and evenly distributed.
-
Storage: Transfer the stabilized diethyl isopropylidenesuccinate to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly. Store at the recommended temperature (<15°C).
Issue 3: Analytical Confirmation of Polymerization
Requirement: Definitive confirmation of the presence and extent of polymerization for quality control or troubleshooting purposes.
Authoritative Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
Experimental Protocol: NMR Analysis
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small, known amount of the diethyl isopropylidenesuccinate sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: In a pure monomer sample, you will observe sharp, well-defined peaks corresponding to the protons of the diethyl isopropylidenesuccinate molecule. The presence of broad signals, particularly in the aliphatic region, is indicative of polymer formation. The integration of these broad signals relative to the sharp monomer peaks can provide a semi-quantitative estimate of the extent of polymerization.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample in a deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Analysis: Similar to ¹H NMR, the appearance of broadened peaks corresponding to the polymer backbone, in addition to the sharp peaks of the monomer, confirms polymerization.[8][9]
-
Logical Relationship Diagram for Stabilization:
Caption: Key factors for ensuring the stability of diethyl isopropylidenesuccinate.
By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can significantly mitigate the risk of unwanted polymerization of diethyl isopropylidenesuccinate, thereby ensuring the quality and reproducibility of their experimental outcomes.
References
- 1. EP1441003A1 - Unsaturated polyester resin compositions with improved processing and storage stability - Google Patents [patents.google.com]
- 2. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoryx.com [fluoryx.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Enhancing Diastereoselectivity in Reactions with Diethyl Isopropylidenesuccinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the diastereoselectivity of reactions involving diethyl isopropylidenesuccinate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Challenge of Stereocontrol
Diethyl isopropylidenesuccinate is a valuable α,β-unsaturated ester used in a variety of carbon-carbon bond-forming reactions, most notably as a Michael acceptor. The gem-dimethyl group on the isopropylidene moiety provides significant steric hindrance, which can influence the facial selectivity of nucleophilic attack. However, achieving high diastereoselectivity can be challenging, often resulting in difficult-to-separate diastereomeric mixtures. This guide will explore the key factors influencing stereochemical outcomes and provide actionable strategies to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low diastereomeric ratio (d.r.) in my Michael addition to diethyl isopropylidenesuccinate. What are the primary factors I should investigate?
A1: Low diastereoselectivity in Michael additions to diethyl isopropylidenesuccinate typically stems from insufficient facial discrimination during the nucleophilic attack on the β-carbon. The key factors to investigate are:
-
Reaction Temperature: Temperature plays a critical role in diastereoselectivity. Lower temperatures generally favor the kinetic product, which is often the desired diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibration and a mixture of products.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Non-polar solvents may enhance the effects of steric hindrance, while polar or coordinating solvents can interact with the reactants and any catalysts, altering the stereochemical outcome. A solvent screen is highly recommended.
-
Nature of the Nucleophile and Counterion: The steric bulk of the nucleophile and the nature of its counterion (e.g., Li+, MgBr+, etc.) can dictate the preferred trajectory of attack. For instance, the use of Grignard reagents versus organolithiums can lead to different diastereomeric ratios due to their differing coordination properties.[1][2]
-
Presence of Lewis Acids or Other Additives: Lewis acids can coordinate to the carbonyl oxygens of the ester groups, increasing the electrophilicity of the double bond and potentially locking the conformation of the substrate to favor attack from a specific face.
Q2: Can the use of a chiral auxiliary improve the diastereoselectivity of reactions with diethyl isopropylidenesuccinate?
A2: While diethyl isopropylidenesuccinate itself is achiral, you can employ a chiral nucleophile or a chiral auxiliary to induce diastereoselectivity. A common strategy involves the use of a chiral auxiliary attached to the nucleophile. For example, using an enolate derived from a pseudoephedrine amide or an Evans oxazolidinone can create a chiral environment that directs the nucleophilic attack on the diethyl isopropylidenesuccinate.[3][4][5] The steric bulk of the auxiliary blocks one face of the nucleophile, leading to a preferred orientation in the transition state. After the reaction, the auxiliary can be cleaved to yield the desired product with high diastereomeric excess.
Q3: What role do Lewis acids play in controlling the stereochemistry of these reactions?
A3: Lewis acids can significantly enhance diastereoselectivity by acting as a "molecular scaffold." They coordinate to the carbonyl oxygens of the diethyl isopropylidenesuccinate, leading to several beneficial effects:
-
Conformational Rigidity: Coordination of a Lewis acid can lock the conformation of the succinate, presenting a more defined steric environment to the incoming nucleophile.
-
Enhanced Electrophilicity: By withdrawing electron density, the Lewis acid makes the β-carbon more electrophilic, often accelerating the reaction and allowing it to proceed at lower temperatures where selectivity is higher.
-
Chelation Control: In some cases, a bidentate Lewis acid can form a chelate with both carbonyl groups, creating a rigid cyclic transition state that strongly directs the stereochemical outcome. The choice of Lewis acid is crucial, as different Lewis acids can lead to different coordination geometries and, consequently, different diastereomers.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (<2:1) in a Grignard Addition
-
Problem: The addition of a Grignard reagent (e.g., methylmagnesium bromide) to diethyl isopropylidenesuccinate results in a nearly 1:1 mixture of diastereomers.
-
Analysis: This outcome suggests that the transition states leading to the two diastereomers are very close in energy. The steric influence of the isopropylidene group alone is insufficient to direct the reaction. Factors such as temperature, solvent, and the nature of the Grignard reagent are likely not optimized.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to favor the kinetically controlled product.[1] This is often the most effective initial step.
-
Solvent Screening: Switch from ethereal solvents like THF or diethyl ether to less polar solvents like toluene or dichloromethane. This can minimize solvent coordination to the magnesium ion, potentially leading to a more organized transition state.
-
Change the Grignard Reagent: If possible, consider using a bulkier Grignard reagent to amplify steric interactions.
-
Introduce a Lewis Acid: Add a Lewis acid such as TiCl₄, ZnCl₂, or MgBr₂·OEt₂. The Lewis acid can coordinate to the ester carbonyls, creating a more rigid conformation and enhancing facial selectivity.[6][7]
-
| Parameter | Condition A (Poor d.r.) | Condition B (Improved d.r.) |
| Temperature | Room Temperature | -78 °C |
| Solvent | THF | Toluene |
| Additive | None | 1.1 eq. TiCl₄ |
Issue 2: Inconsistent Diastereoselectivity Between Batches
-
Problem: The diastereomeric ratio of the product varies significantly from one experiment to the next, even when following the same procedure.
-
Analysis: Inconsistent results often point to subtle variations in reaction conditions or reagent quality. The most common culprits are moisture, reagent concentration, and precise temperature control.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Diethyl isopropylidenesuccinate and the organometallic reagents used are sensitive to moisture. Ensure all glassware is flame-dried, and solvents are rigorously dried.
-
Titrate Organometallic Reagents: The concentration of commercially available Grignard and organolithium reagents can vary. Titrate these reagents before use to ensure accurate stoichiometry.
-
Precise Temperature Control: Use a cryostat or a well-insulated cooling bath to maintain a stable low temperature throughout the addition of reagents. Fluctuations in temperature can lead to inconsistent selectivity.
-
Standardize Reagent Addition: The rate of addition of the nucleophile can impact the local concentration and temperature of the reaction. Use a syringe pump for slow, controlled addition.
-
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Michael Addition of a Thiol
This protocol describes a general procedure for the diastereoselective conjugate addition of a thiol to diethyl isopropylidenesuccinate, enhanced by a Lewis acid.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl isopropylidenesuccinate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄) (1.1 equiv) in DCM to the stirred solution. Stir for 15-20 minutes.
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired thiol (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in anhydrous DCM.
-
Reaction: Add the thiol/base solution dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.
Visualizing Reaction Control
Logical Flow for Troubleshooting Poor Diastereoselectivity
Caption: A decision tree for systematically troubleshooting low diastereoselectivity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. キラル補助剤 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Diethyl 2-Isopropylidenesuccinate
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. For researchers and professionals in drug development and chemical synthesis, a precise understanding of NMR spectral data is not merely academic—it is a cornerstone of empirical validation and quality control. This guide provides an in-depth analysis and spectral assignment of diethyl 2-isopropylidenesuccinate, a molecule of interest in organic synthesis, often prepared via the Stobbe condensation.
This document moves beyond a simple cataloging of spectral peaks. It is designed to offer a comparative perspective, contrasting the spectral features of diethyl 2-isopropylidenesuccinate with structurally related diesters. This approach aims to deepen the reader's understanding of how subtle changes in molecular architecture are reflected in their NMR spectra, thereby enhancing the ability to interpret data from novel compounds. The experimental data and protocols presented herein are grounded in established scientific literature, ensuring both accuracy and reproducibility.
The Structural Context: Diethyl 2-Isopropylidenesuccinate and its Analogs
Diethyl 2-isopropylidenesuccinate is an α,β-unsaturated dicarboxylic acid ester. Its structure is characterized by a succinate backbone, two ethyl ester groups, and an isopropylidene moiety attached to the α-carbon. The synthesis of this compound is a classic example of the Stobbe condensation, a carbon-carbon bond-forming reaction between a ketone (in this case, acetone) and a diethyl succinate under basic conditions.[1][2][3]
To fully appreciate the nuances of its NMR spectra, we will compare it with the following structurally related compounds:
-
Diethyl Succinate: The saturated analog, providing a baseline for the chemical shifts of the ethyl ester and succinate backbone protons and carbons.
-
Diethyl Fumarate and Diethyl Maleate: Geometric isomers that highlight the effect of cis and trans configurations on the chemical shifts of vinylic and ester groups.
-
Diethyl Itaconate: A constitutional isomer that differs by the placement of the double bond (exocyclic methylene group), offering a direct comparison for the influence of the double bond position.
¹H NMR Spectral Analysis: A Detailed Assignment
The ¹H NMR spectrum of diethyl 2-isopropylidenesuccinate provides a wealth of information about its proton environments. The following is a detailed assignment of the observed signals, with a comparative discussion.
Experimental Protocol for ¹H NMR Spectroscopy
A sample of diethyl 2-isopropylidenesuccinate (typically 5-15 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.
¹H NMR Data and Assignments for Diethyl 2-Isopropylidenesuccinate
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 4.20 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ (ester adjacent to C=C) |
| b | 4.13 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ (ester adjacent to CH₂) |
| c | 3.29 | Singlet (s) | 2H | - | -CH₂ -C=O |
| d | 2.15 | Singlet (s) | 3H | - | =C(CH₃ )(CH₃) (E to C=O) |
| e | 1.87 | Singlet (s) | 3H | - | =C(CH₃ )(CH₃) (Z to C=O) |
| f | 1.29 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (ester adjacent to C=C) |
| g | 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (ester adjacent to CH₂) |
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
A more concentrated sample of diethyl 2-isopropylidenesuccinate (20-50 mg) in 0.6-0.7 mL of CDCl₃ is prepared. The spectrum is acquired on the same 400 MHz spectrometer with a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
¹³C NMR Data and Assignments for Diethyl 2-Isopropylidenesuccinate
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 171.8 | C =O (ester adjacent to CH₂) |
| 2 | 167.3 | C =O (ester adjacent to C=C) |
| 3 | 145.4 | =C (CH₃)₂ |
| 4 | 126.8 | =C (CO₂Et)CH₂ |
| 5 | 60.9 | -O-CH₂ -CH₃ |
| 6 | 60.4 | -O-CH₂ -CH₃ |
| 7 | 31.7 | -CH₂ -C=O |
| 8 | 24.3 | =C(CH₃ )(CH₃) |
| 9 | 22.0 | =C(CH₃ )(CH₃) |
| 10 | 14.2 | -O-CH₂-CH₃ |
| 11 | 14.1 | -O-CH₂-CH₃ |
Comparative Spectral Analysis
The true power of NMR spectral interpretation lies in comparison. By examining the spectra of related molecules, we can understand the electronic and steric effects that govern chemical shifts.
Comparison with Diethyl Succinate
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Diethyl 2-Isopropylidenesuccinate | 4.20 (q), 4.13 (q), 3.29 (s), 2.15 (s), 1.87 (s), 1.29 (t), 1.25 (t) | 171.8, 167.3, 145.4, 126.8, 60.9, 60.4, 31.7, 24.3, 22.0, 14.2, 14.1 |
| Diethyl Succinate | 4.12 (q, 4H), 2.61 (s, 4H), 1.25 (t, 6H) | 172.9, 60.5, 29.2, 14.2 |
The introduction of the isopropylidene group and the associated double bond in diethyl 2-isopropylidenesuccinate has a pronounced effect on the chemical shifts. The methylene protons of the succinate backbone are deshielded from δ 2.61 in diethyl succinate to δ 3.29 in the unsaturated analog. This is due to the anisotropic effect of the adjacent double bond and the electron-withdrawing nature of the sp² hybridized carbon.
Comparison with Diethyl Fumarate and Diethyl Maleate
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Diethyl 2-Isopropylidenesuccinate | 4.20 (q), 4.13 (q), 3.29 (s), 2.15 (s), 1.87 (s), 1.29 (t), 1.25 (t) | 171.8, 167.3, 145.4, 126.8, 60.9, 60.4, 31.7, 24.3, 22.0, 14.2, 14.1 |
| Diethyl Fumarate | 6.84 (s, 2H), 4.26 (q, 4H), 1.32 (t, 6H) | 165.2, 133.5, 61.2, 14.1 |
| Diethyl Maleate | 6.28 (s, 2H), 4.22 (q, 4H), 1.30 (t, 6H) | 165.5, 129.8, 61.1, 14.1 |
The vinylic protons in diethyl fumarate and maleate appear at much higher chemical shifts (δ 6.84 and 6.28, respectively) compared to the aliphatic protons in diethyl 2-isopropylidenesuccinate. This is a clear illustration of the deshielding effect of being directly attached to a double bond. The difference in the chemical shifts of the vinylic protons between the fumarate and maleate isomers is due to the through-space anisotropic effect of the carbonyl groups.
Comparison with Diethyl Itaconate
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Diethyl 2-Isopropylidenesuccinate | 4.20 (q), 4.13 (q), 3.29 (s), 2.15 (s), 1.87 (s), 1.29 (t), 1.25 (t) | 171.8, 167.3, 145.4, 126.8, 60.9, 60.4, 31.7, 24.3, 22.0, 14.2, 14.1 |
| Diethyl Itaconate | 6.27 (s, 1H), 5.71 (s, 1H), 4.18 (q, 2H), 4.12 (q, 2H), 3.27 (s, 2H), 1.28 (t, 3H), 1.24 (t, 3H) | 170.8, 166.4, 134.1, 128.9, 61.0, 60.6, 37.8, 14.1, 14.0 |
Diethyl itaconate, with its exocyclic methylene group, presents an interesting comparison. The two vinylic protons are non-equivalent and appear as singlets at δ 6.27 and 5.71. The methylene protons of the succinate backbone are at a similar chemical shift (δ 3.27) to those in diethyl 2-isopropylidenesuccinate (δ 3.29), indicating a similar electronic environment. The most significant difference is in the olefinic region of both the ¹H and ¹³C NMR spectra, directly reflecting the difference in the substitution pattern of the double bond.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of diethyl 2-isopropylidenesuccinate using NMR spectroscopy.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of diethyl 2-isopropylidenesuccinate, when placed in the context of its structural analogs, provides a clear and unambiguous assignment of all proton and carbon signals. This guide demonstrates that a comparative approach is invaluable for understanding the subtle interplay of electronic and steric effects on NMR chemical shifts. For the practicing researcher, this detailed analysis serves not only as a reference for this specific compound but also as a methodological framework for the structural elucidation of other novel molecules. The provided protocols offer a starting point for obtaining high-quality NMR data, a prerequisite for accurate spectral interpretation.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Diethyl Isopropylidenesuccinate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural characterization and quantification of chemical entities are paramount. Diethyl isopropylidenesuccinate (C11H18O4, Exact Mass: 214.12050905 Da) is a dicarboxylic acid ester with potential applications in synthesis and materials science.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques and other analytical alternatives for the comprehensive analysis of this compound.
It is important to note that while extensive libraries of mass spectra exist, a publicly available, experimentally derived mass spectrum for diethyl isopropylidenesuccinate is not readily found. Therefore, this guide will leverage established principles of mass spectrometry and data from structurally analogous compounds, such as diethyl succinate, to predict its behavior under various analytical conditions. This predictive approach, grounded in fundamental chemical principles, offers a robust framework for method development and data interpretation.
Mass Spectrometry Approaches: A Tale of Two Ionization Techniques
The choice of ionization source is a critical fork in the road for mass spectrometry analysis, fundamentally dictating the nature of the resulting mass spectrum. Here, we compare a "hard" ionization technique, Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and a "soft" ionization technique, Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): Unveiling the Structural Fingerprint
GC-MS with EI is a powerful technique for the analysis of volatile and semi-volatile compounds. The high energy of electron ionization (typically 70 eV) induces extensive fragmentation of the molecule, providing a detailed and reproducible "fingerprint" that is invaluable for structural elucidation.[2]
Predicted Fragmentation of Diethyl Isopropylidenesuccinate:
Based on the known fragmentation patterns of diethyl succinate and other diethyl esters, we can predict the major fragmentation pathways for diethyl isopropylidenesuccinate.[2][3][4][5] The molecular ion (M+) at m/z 214 is expected to be of low abundance or absent. Key fragmentation pathways likely include:
-
Loss of an ethoxy group (-OC2H5): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 169 ([M-45]+).[2]
-
McLafferty Rearrangement: This rearrangement can lead to the elimination of a neutral alkene molecule.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.[2]
-
Cleavage of the isopropylidene group: Fragmentation of the C=C(CH3)2 moiety.
Predicted Key Fragment Ions in the EI Mass Spectrum of Diethyl Isopropylidenesuccinate:
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 214 | [C11H18O4]+• | Molecular Ion (likely weak or absent) |
| 199 | [M - CH3]+ | Loss of a methyl radical |
| 185 | [M - C2H5]+ | Loss of an ethyl radical |
| 169 | [M - OC2H5]+ | Loss of an ethoxy radical |
| 141 | [M - COOC2H5]+ | Loss of an ethoxycarbonyl radical |
| 129 | Further fragmentation | |
| 101 | Further fragmentation | |
| 55 | Further fragmentation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of diethyl isopropylidenesuccinate in a volatile solvent such as ethyl acetate or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector in split mode (e.g., 50:1 ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Predicted Electron Ionization Fragmentation Pathway of Diethyl Isopropylidenesuccinate
Caption: Predicted EI fragmentation of diethyl isopropylidenesuccinate.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Gentler Approach
For less volatile or thermally labile compounds, LC-MS with ESI is the technique of choice. ESI is a "soft" ionization technique that typically results in protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal fragmentation. This makes it ideal for confirming the molecular weight of a compound.
Expected Ions in the ESI Mass Spectrum of Diethyl Isopropylidenesuccinate:
-
[M+H]+: m/z 215.1278
-
[M+Na]+: m/z 237.1097
-
[M+NH4]+: m/z 232.1543
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the precursor ion, providing structural information.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of diethyl isopropylidenesuccinate in a 50:50 mixture of acetonitrile and water.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500.
-
Typical LC-MS Experimental Workflow
Caption: A generalized workflow for LC-MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and structural information, other analytical techniques offer complementary data for a comprehensive characterization of diethyl isopropylidenesuccinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms in diethyl isopropylidenesuccinate.
-
¹³C NMR: Data for diethyl isopropylidenesuccinate is available and can be used for structural confirmation.[6]
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet), the methylene protons, and the two methyl groups of the isopropylidene moiety, which may be non-equivalent.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Quantitative Workhorse
For quantitative analysis, HPLC with a UV detector can be a cost-effective and robust alternative to LC-MS, provided the analyte has a suitable chromophore. The carbon-carbon double bond in the isopropylidene group of diethyl isopropylidenesuccinate should provide sufficient UV absorbance for detection at low wavelengths (around 200-220 nm).[7]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a series of calibration standards of known concentrations of diethyl isopropylidenesuccinate in the mobile phase. Prepare the unknown sample in the same solvent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 210 nm).
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample from its peak area using the calibration curve.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Throughput | Primary Application |
| GC-MS (EI) | Molecular weight (often inferred from fragments), detailed structural fingerprint. | High | High | Identification of volatile/semi-volatile compounds, structural elucidation. |
| LC-MS (ESI) | Accurate molecular weight, structural information via MS/MS. | Very High | Medium | Analysis of non-volatile/thermally labile compounds, confirmation of molecular formula. |
| NMR | Unambiguous molecular structure and connectivity. | Low | Low | Definitive structural elucidation. |
| HPLC-UV | Quantitative information. | Moderate | High | Routine quantification of known compounds. |
Conclusion
The analysis of diethyl isopropylidenesuccinate can be approached with a variety of powerful analytical techniques. For definitive structural confirmation, a combination of GC-MS with its detailed fragmentation pattern and NMR spectroscopy for unambiguous connectivity is recommended. For sensitive detection and confirmation of molecular weight, especially in complex matrices, LC-MS with ESI is the superior choice. For routine, high-throughput quantification where the compound is already characterized, HPLC-UV offers a robust and economical solution. The selection of the most appropriate technique will ultimately be guided by the specific research question, be it structural elucidation, trace-level detection, or routine quantification.
References
- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 4. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl succinate(123-25-1) MS spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Infrared Spectroscopy of Diethyl 2-Isopropylidenesuccinate Functional Groups
This guide provides an in-depth analysis of the infrared (IR) spectrum of diethyl 2-isopropylidenesuccinate, offering a comparative perspective against structurally related diesters. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational frequencies of the key functional groups within the target molecule. The causality behind spectral shifts is explained, providing a framework for structural elucidation and quality control.
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are unique to the types of bonds and their chemical environment, making the resulting IR spectrum a distinct molecular "fingerprint."
Diethyl 2-isopropylidenesuccinate is an α,β-unsaturated diester. Its structure is characterized by two ethyl ester functional groups and a tetrasubstituted carbon-carbon double bond. The key to interpreting its IR spectrum lies in identifying the characteristic absorptions of these groups and understanding how their electronic and steric interactions influence their vibrational frequencies.
Predicted IR Spectrum of Diethyl 2-Isopropylidenesuccinate: A Detailed Analysis
Carbonyl (C=O) Stretching Vibrations
The most prominent feature in the IR spectrum of an ester is the strong, sharp absorption band corresponding to the C=O stretching vibration. For a typical saturated aliphatic ester, this band appears in the range of 1750-1735 cm⁻¹[1]. However, in diethyl 2-isopropylidenesuccinate, the C=O group of one of the ester functionalities is in conjugation with the C=C double bond. This conjugation leads to delocalization of π-electrons, which slightly weakens the C=O double bond and, consequently, lowers its stretching frequency. This effect typically shifts the absorption to a lower wavenumber by 25-45 cm⁻¹[2]. Therefore, we can predict two distinct C=O stretching frequencies:
-
Non-conjugated Ester C=O stretch: Expected around 1740-1735 cm⁻¹ . This corresponds to the ester group attached to the sp³-hybridized carbon of the succinate backbone.
-
α,β-unsaturated Ester C=O stretch: Expected at a lower frequency, around 1725-1715 cm⁻¹ [1]. This is due to the conjugation with the isopropylidene C=C double bond.
Carbon-Carbon Double Bond (C=C) Stretching Vibration
The C=C stretching vibration in alkenes typically gives rise to a band in the 1680-1640 cm⁻¹ region[3]. The intensity of this absorption is highly dependent on the symmetry of the double bond. In diethyl 2-isopropylidenesuccinate, the C=C bond is tetrasubstituted. Such highly substituted and relatively symmetrical double bonds often exhibit a weak or even absent C=C stretching band in the IR spectrum due to a small change in dipole moment during the vibration. Therefore, we predict a weak absorption band around 1670-1660 cm⁻¹ .
Carbon-Oxygen (C-O) Stretching Vibrations
Esters display two characteristic C-O stretching bands, often referred to as the asymmetric and symmetric stretches, which appear in the fingerprint region of the spectrum (1300-1000 cm⁻¹)[1]. These bands are typically strong and can be used to confirm the presence of the ester functional group. For diethyl 2-isopropylidenesuccinate, we expect to see:
-
Asymmetric C-O stretch: A strong band around 1250-1200 cm⁻¹ .
-
Symmetric C-O stretch: A strong band around 1150-1050 cm⁻¹ .
C-H Stretching and Bending Vibrations
Like most organic molecules, the spectrum will also contain C-H stretching and bending vibrations from the ethyl and isopropyl groups.
-
sp³ C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, corresponding to the C-H bonds of the ethyl and isopropyl methyl groups.
-
CH₂ and CH₃ bending: Medium intensity bands will be present in the fingerprint region, around 1470-1450 cm⁻¹ and 1390-1370 cm⁻¹ .
Comparative Analysis with Alternative Diesters
To provide context for the predicted spectrum of diethyl 2-isopropylidenesuccinate, it is instructive to compare its expected vibrational frequencies with those of structurally similar diesters: diethyl succinate, diethyl maleate, and diethyl fumarate.
| Functional Group | Diethyl Succinate | Diethyl 2-Isopropylidenesuccinate (Predicted) | Diethyl Maleate (cis) | Diethyl Fumarate (trans) |
| C=O Stretch (cm⁻¹) | ~1735 (s) | ~1738 (s, non-conjugated) & ~1720 (s, conjugated) | ~1725 (s) | ~1725 (s) |
| C=C Stretch (cm⁻¹) | N/A | ~1665 (w) | ~1645 (m) | ~1645 (m) |
| C-O Stretch (cm⁻¹) (asymmetric) | ~1200-1150 (s) | ~1250-1200 (s) | ~1280-1250 (s) | ~1300-1280 (s) |
| C-O Stretch (cm⁻¹) (symmetric) | ~1030 (s) | ~1150-1050 (s) | ~1170 (s) | ~1160 (s) |
| =C-H Bending (cm⁻¹) | N/A | N/A | ~860 (s, out-of-plane) | ~980 (s, out-of-plane) |
s = strong, m = medium, w = weak
Analysis of Comparison:
-
Diethyl Succinate: As the saturated analog, diethyl succinate provides a baseline for the non-conjugated ester C=O stretch at approximately 1735 cm⁻¹. The absence of a C=C stretch is a key differentiator.
-
Diethyl Maleate and Fumarate: Both are α,β-unsaturated diesters, and as expected, their C=O stretching frequencies are shifted to a lower wavenumber (~1725 cm⁻¹) due to conjugation. Their C=C stretching bands are of medium intensity. A significant difference between these two isomers is the position of their =C-H out-of-plane bending vibrations, which is a powerful diagnostic tool for cis/trans isomerism. Diethyl 2-isopropylidenesuccinate lacks vinylic hydrogens, so it will not have these characteristic bands.
-
Effect of Isopropylidene Group: The tetrasubstituted nature of the double bond in diethyl 2-isopropylidenesuccinate is expected to result in a weaker C=C stretching absorption compared to diethyl maleate and fumarate. The presence of two distinct C=O stretching bands would be a unique feature of the target molecule, distinguishing it from the symmetrically unsaturated maleate and fumarate esters.
Experimental Protocol: Acquisition of an IR Spectrum
The following protocol describes the standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample like diethyl 2-isopropylidenesuccinate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Objective: To obtain the infrared spectrum of diethyl 2-isopropylidenesuccinate.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Diethyl 2-isopropylidenesuccinate sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely. The cleanliness of the crystal is paramount for a good quality spectrum.
-
Acquire a background spectrum. This step measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the diethyl 2-isopropylidenesuccinate sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will irradiate the sample and measure the absorbance at each frequency. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of diethyl 2-isopropylidenesuccinate.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the key absorption bands corresponding to the C=O, C=C, C-O, and C-H vibrations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the experimental workflow and the logical process of interpreting the IR spectrum of diethyl 2-isopropylidenesuccinate.
Caption: Experimental workflow for FT-IR analysis of diethyl 2-isopropylidenesuccinate.
Caption: Logical workflow for interpreting the key regions of the IR spectrum.
Conclusion
The infrared spectrum of diethyl 2-isopropylidenesuccinate is predicted to exhibit a unique combination of absorption bands that clearly indicate its α,β-unsaturated diester structure. The presence of two distinct carbonyl stretching frequencies, one for the conjugated and one for the non-conjugated ester group, would be a key identifying feature. Furthermore, a weak C=C stretching band and strong C-O stretching bands would confirm the presence of the isopropylidene and diethyl ester moieties, respectively. By comparing these expected frequencies with those of related saturated and unsaturated diesters, a confident structural assignment can be made. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum for verification. This guide serves as a comprehensive resource for researchers utilizing IR spectroscopy for the characterization of complex organic molecules.
References
Reactivity comparison of diethyl isopropylidenesuccinate and diethyl itaconate
An In-Depth Guide to the Comparative Reactivity of Diethyl Isopropylidenesuccinate and Diethyl Itaconate
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of the chemical reactivity of two structurally related α,β-unsaturated diesters: diethyl isopropylidenesuccinate and diethyl itaconate. Aimed at researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple catalog of properties to explain the fundamental electronic and steric factors that govern their reactivity. We will provide experimental context for their behavior in key organic transformations, including Michael additions, catalytic hydrogenations, and radical polymerizations.
Introduction: Structural Analogs with Divergent Reactivity
Diethyl isopropylidenesuccinate and diethyl itaconate are isomers that both feature a core succinate backbone functionalized with two ethyl ester groups and a carbon-carbon double bond. However, the placement of this double bond—tetrasubstituted and endocyclic in the former, 1,1-disubstituted and exocyclic in the latter—creates a profound difference in their chemical behavior. This guide will dissect these differences to inform substrate selection and reaction design.
Caption: Chemical structures of Diethyl Isopropylidenesuccinate[1] and Diethyl Itaconate.[2][3]
Part 1: Foundational Principles of Reactivity
The reactivity of these diesters is primarily governed by the interplay of electronic effects from the ester groups and the steric environment around the double bond.
-
Electronic Profile : Both molecules are α,β-unsaturated systems where the two electron-withdrawing ethyl ester groups render the β-carbon electrophilic and susceptible to nucleophilic attack. In diethyl itaconate, this effect is pronounced, making it a classic Michael acceptor.[4] The esterification of itaconic acid to form diesters like dimethyl or diethyl itaconate enhances its reactivity in Michael additions by preventing electron transfer and reducing the negative charge of the parent acid.[5][6]
-
Steric Profile : This is the critical point of divergence.
-
Diethyl Itaconate : Possesses an exocyclic methylene group (C=CH₂). The β-carbon is readily accessible to incoming nucleophiles and catalyst surfaces.
-
Diethyl Isopropylidenesuccinate : Features a tetrasubstituted double bond (C=C(CH₃)₂). The two methyl groups on the β-carbon, combined with the adjacent carboethoxy groups, create significant steric hindrance. This bulkiness severely restricts the approach of reactants.
-
The following diagram illustrates the steric shielding that differentiates the two molecules.
Caption: Steric hindrance at the β-carbon dictates reactivity towards nucleophiles.
Part 2: Comparative Reactivity in Key Transformations
A. Michael Addition (Conjugate Addition)
The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[4][7] Here, the differences between our two substrates are stark.
Theoretical Expectation : Diethyl itaconate is expected to be an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles like amines, thiols, and enolates.[8][9] Conversely, the sterically encumbered double bond of diethyl isopropylidenesuccinate is predicted to be highly unreactive under typical Michael conditions.
Experimental Reality : The literature strongly supports this expectation. Diethyl itaconate and its dimethyl analog are widely used in aza-Michael and thia-Michael addition reactions, both before and after polymerization.[8][10][11] These reactions are often efficient and highly selective, occurring at the β-position.[8] In contrast, there is a notable absence of literature describing the use of diethyl isopropylidenesuccinate as a Michael acceptor, which is compelling evidence of its poor reactivity in this context.
| Feature | Diethyl Itaconate | Diethyl Isopropylidenesuccinate |
| Reactivity | High | Very Low / Inert |
| Nucleophile Scope | Broad (amines, thiols, etc.)[8][10] | Extremely limited |
| Governing Factor | Electron-deficient, sterically accessible double bond | Severe steric hindrance |
| Typical Yields | Good to Excellent[12] | Not reported / Expected to be poor |
Representative Protocol: Aza-Michael Addition to Diethyl Itaconate
This protocol describes the addition of a secondary amine to diethyl itaconate, a common method for functionalizing itaconate-based molecules.[11]
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add diethyl itaconate (1.0 eq).
-
Solvent : Dissolve the itaconate in a suitable solvent like ethanol or perform the reaction neat if the amine is a liquid. The use of a polar solvent can accelerate the reaction.[9]
-
Reagent Addition : Add the secondary amine (e.g., diethylamine, 1.0-1.2 eq) to the flask. The reaction is often performed at room temperature.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours to 24 hours.
-
Workup : Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired β-amino adduct.
Causality : The choice of a secondary amine prevents potential side reactions like double addition. The reaction proceeds without a catalyst, driven by the inherent electrophilicity of the itaconate and the nucleophilicity of the amine.[11]
Caption: Generalized mechanism for the aza-Michael addition to diethyl itaconate.
B. Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond. The efficiency of this reaction is highly dependent on the ability of the alkene to adsorb onto the surface of the heterogeneous catalyst.
Theoretical Expectation : The less-substituted double bond of diethyl itaconate should allow for facile coordination to catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), leading to rapid hydrogenation under mild conditions (e.g., low H₂ pressure, room temperature). The tetrasubstituted double bond of diethyl isopropylidenesuccinate will be sterically hindered, requiring more forcing conditions such as higher pressures, elevated temperatures, or more active catalysts (e.g., Rhodium-based) to achieve complete reduction.
Experimental Reality : Studies on the hydrogenation of various unsaturated esters confirm this trend. While direct comparative studies are scarce, the conditions required for hydrogenating 1,1-disubstituted alkenes are consistently milder than those for tetrasubstituted alkenes. The hydrogenation of itaconate and malonate esters to their saturated counterparts is well-documented.[6][13]
| Feature | Diethyl Itaconate | Diethyl Isopropylidenesuccinate |
| Relative Rate | Fast | Very Slow |
| Typical Conditions | 1 atm H₂, Pd/C, Room Temp. | High Pressure (e.g., >50 atm) H₂, High Temp., Rh/C or PtO₂ |
| Governing Factor | Sterically accessible for catalyst surface adsorption | Steric hindrance prevents efficient adsorption |
Experimental Workflow: Catalytic Hydrogenation
Caption: A standard workflow for a laboratory-scale catalytic hydrogenation.
C. Radical Polymerization
The ability of a monomer to undergo radical polymerization is influenced by the stability of the propagating radical and the steric hindrance of the double bond.
Theoretical Expectation : Diethyl itaconate can undergo radical polymerization.[14][15][16] The attack of a radical on the CH₂ group forms a stable tertiary propagating radical. While it is known to be more sluggish than monomers like styrene or acrylates, it is a viable process.[14][17] In sharp contrast, diethyl isopropylidenesuccinate is expected to be extremely resistant to homopolymerization. The tetrasubstituted double bond is sterically shielded from radical attack, and the hypothetical propagating radical would be exceptionally crowded, making chain propagation energetically unfavorable.
Experimental Reality : Extensive research confirms that itaconic acid and its diesters can be homopolymerized or copolymerized, often via emulsion polymerization, to create bio-based polymers.[16][18] The propagation rate coefficients (kp) for itaconates are known to be relatively low, and the size of the ester group can influence the rate.[14] Again, the literature lacks examples of the homopolymerization of diethyl isopropylidenesuccinate, reinforcing the prediction of its inertness in this reaction.
| Feature | Diethyl Itaconate | Diethyl Isopropylidenesuccinate |
| Homopolymerization | Yes, though can be sluggish[17] | Highly unlikely / Not reported |
| Copolymerization | Yes, readily copolymerizes[15][16] | Poor comonomer, likely to terminate chains |
| Governing Factor | Forms a tertiary radical; accessible double bond | Severe steric hindrance at double bond and propagating center |
Part 3: Summary and Outlook
The reactivity of these two isomers is fundamentally different, a classic case study in how steric factors can override electronic similarities.
Comparative Summary Table
| Reaction Type | Diethyl Itaconate | Diethyl Isopropylidenesuccinate | Verdict |
| Michael Addition | Highly Reactive : Readily accepts a wide range of nucleophiles. | Unreactive : Steric bulk prevents nucleophilic attack. | Diethyl Itaconate is far superior. |
| Catalytic Hydrogenation | Reactive : Hydrogenates under mild conditions. | Unreactive : Requires harsh conditions due to steric hindrance. | Diethyl Itaconate is far superior. |
| Radical Polymerization | Reactive : Can be homopolymerized and copolymerized. | Unreactive : Steric hindrance prevents chain propagation. | Diethyl Itaconate is the viable monomer. |
For chemical synthesis and material applications requiring transformations at the double bond, diethyl itaconate is the vastly more reactive and versatile substrate. Its sterically unencumbered exocyclic double bond makes it an excellent participant in Michael additions, a reliable substrate for catalytic hydrogenation, and a viable monomer for radical polymerization.
Diethyl isopropylidenesuccinate , while electronically similar, is rendered largely unreactive by the severe steric hindrance of its tetrasubstituted double bond. It should be considered a poor substrate for reactions that require direct attack at the double bond. This low reactivity dictates its limited presence in the chemical literature and restricts its practical applications to those that do not involve the transformation of its carbon-carbon double bond. Researchers should select diethyl itaconate for applications requiring a reactive, bio-based building block for polymer synthesis or conjugate addition chemistry.
References
- 1. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. DIETHYL ITACONATE | 2409-52-1 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Preparation, and Evaluation of a Novel Elastomer with Bio-Based Diethyl Itaconate Aiming at High-Temperature Oil Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 18. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
A Senior Application Scientist's Guide: Diethyl vs. Dimethyl Isopropylidenesuccinate in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. It is a decision that dictates not only the success of a reaction but also its efficiency, scalability, and ultimately, its economic viability. This guide provides an in-depth comparison of two structurally similar yet functionally distinct building blocks: diethyl isopropylidenesuccinate and dimethyl isopropylidenesuccinate. By examining their synthesis, reactivity, and applications through the lens of fundamental chemical principles and available experimental data, we aim to equip you with the knowledge to make an informed selection for your specific synthetic challenges.
At a Glance: A Tale of Two Esters
Diethyl and dimethyl isopropylidenesuccinate are α,β-unsaturated esters that serve as versatile intermediates in organic synthesis. Their core structure, featuring a reactive double bond conjugated to two ester functionalities, makes them valuable precursors for a variety of molecular scaffolds. The primary distinction between these two reagents lies in the nature of the alkyl groups of their ester moieties: ethyl versus methyl. This seemingly subtle difference has significant implications for their physical properties, reactivity, and suitability for various applications.
| Property | Diethyl Isopropylidenesuccinate | Dimethyl Isopropylidenesuccinate |
| Molecular Formula | C₁₁H₁₈O₄ | C₉H₁₄O₄ |
| Molecular Weight | 214.26 g/mol | 186.20 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid |
| Boiling Point | 103 °C at 2.3 mmHg[1] | Not readily available |
| Key Synthetic Route | Stobbe Condensation[2][3][4] | Stobbe Condensation[5][6] |
Synthesis: The Stobbe Condensation as a Gateway
The most common and efficient method for synthesizing both diethyl and dimethyl isopropylidenesuccinate is the Stobbe condensation.[2][3][4][6][7][8] This powerful carbon-carbon bond-forming reaction involves the base-mediated condensation of a dialkyl succinate with a ketone or aldehyde, in this case, acetone.[3][4]
The mechanism proceeds through the formation of an enolate from the succinic ester, which then undergoes an aldol-type addition to the carbonyl of acetone.[6] The resulting alkoxide intermediate cyclizes to form a γ-lactone, which subsequently undergoes base-induced ring-opening to yield the final product.[6]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. All about Stobbe reaction [unacademy.com]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Definition of stobbe reaction | Filo [askfilo.com]
- 8. Stobbe condensation | PPTX [slideshare.net]
A Comparative Guide to Fulgide Synthesis: Evaluating the Efficacy of Diethyl Isopropylidenesuccinate and Other Precursors
For researchers, scientists, and professionals in drug development, the synthesis of photochromic compounds like fulgides is of paramount importance for applications ranging from optical data storage to molecular switches. The efficiency of fulgide synthesis is critically dependent on the choice of precursor. This guide provides an in-depth technical comparison of the efficacy of diethyl isopropylidenesuccinate against other common precursors in fulgide synthesis, supported by experimental insights and protocols.
Introduction to Fulgides and Their Synthesis
Fulgides are a class of organic photochromic compounds based on a bismethylene-succinic anhydride core. Their ability to undergo reversible photoisomerization when exposed to UV light makes them highly valuable in various technological applications. The most prevalent method for synthesizing fulgides is the Stobbe condensation, a powerful carbon-carbon bond-forming reaction.[1] This reaction typically involves the condensation of a succinic ester with a ketone or aldehyde in the presence of a strong base.[2]
This guide will dissect the synthetic pathways to fulgides, with a particular focus on the utility of diethyl isopropylidenesuccinate, and compare its performance with alternative precursors such as diethyl succinate, dimethyl succinate, and succinic anhydride.
Synthesis of Fulgides using Diethyl Isopropylidenesuccinate
Diethyl isopropylidenesuccinate is a key precursor for the synthesis of a variety of fulgide derivatives. A notable example is the synthesis of (E and Z)-3-(1-(4-(tert-butyl)phenyl)ethylidene)-4-(propan-2-ylidene)dihydrofuran-2,5-dione.
Mechanistic Rationale
The synthesis proceeds via a Stobbe condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of diethyl isopropylidenesuccinate by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ketone (e.g., p-tert-butylacetophenone). The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-catalyzed elimination and hydrolysis of the ester group lead to the formation of the fulgenic acid, which is then cyclized to the final fulgide (anhydride) product upon treatment with a dehydrating agent like acetyl chloride.
Experimental Protocol
Step 1: Stobbe Condensation
-
To a stirred solution of potassium tert-butoxide in tert-butanol, add a mixture of p-tert-butylacetophenone and diethyl isopropylidenesuccinate dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude fulgenic acid half-ester.
Step 2: Saponification
-
Dissolve the crude half-ester in a solution of potassium hydroxide in aqueous ethanol.
-
Reflux the mixture for several hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid (fulgenic acid).
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Cyclization to Fulgide
-
Reflux the dried fulgenic acid with an excess of acetyl chloride for a few hours.
-
Remove the excess acetyl chloride by distillation under reduced pressure.
-
Recrystallize the residue from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield the pure fulgide.
Alternative Precursors for Fulgide Synthesis
Diethyl Succinate
Diethyl succinate is a widely used and cost-effective precursor for the Stobbe condensation.[3]
Mechanistic Differences: The initial steps of the reaction are similar to those with diethyl isopropylidenesuccinate. However, the absence of the isopropylidene group means that the initial Stobbe condensation product is an alkylidenesuccinic acid half-ester. A second Stobbe condensation is often required to introduce the second alkylidene group, making the synthesis a two-step condensation process for many fulgide structures.
Experimental Protocol (General):
-
In a dry round-bottom flask under an inert atmosphere, dissolve diethyl succinate in an anhydrous solvent like ethanol.[3]
-
Add a strong base, such as sodium ethoxide, portion-wise and stir to generate the enolate.[3]
-
Add the desired aldehyde or ketone dropwise.
-
Allow the reaction to stir at room temperature or gently reflux for 1-6 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction with a cold saturated ammonium chloride solution or dilute HCl.[3]
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
The resulting half-ester can then be subjected to a second Stobbe condensation with a different carbonyl compound, followed by saponification and cyclization as described previously.
Dimethyl Succinate (Green Chemistry Approach)
A solvent-free approach using dimethyl succinate and solid potassium tert-butoxide has been reported as a "green" alternative for the synthesis of fulgenic acids.
Procedural Advantages: This method offers shorter reaction times, good yields, and fewer by-products compared to classical methods that use hazardous solvents like benzene. The reaction is performed by grinding the reactants in a mortar and pestle at room temperature.
Experimental Protocol (Solvent-Free):
-
Add dimethyl succinate and an aromatic aldehyde (e.g., benzaldehyde) to a suspension of potassium tert-butoxide.
-
Grind the mixture in a mortar and pestle for approximately 10 minutes and let it stand for another 20 minutes.
-
Work up the reaction mixture by adding dilute HCl and extracting the product with diethyl ether.
-
The resulting acid ester can be saponified to the diacid (fulgenic acid) using alcoholic KOH.
Succinic Anhydride
Succinic anhydride can also serve as a precursor for fulgide-like structures, although the reaction pathway differs from the Stobbe condensation.
Plausible Synthetic Route: The reaction would likely involve a Perkin or a related condensation. The enolate of succinic anhydride, formed by a strong base, could react with an aromatic aldehyde. Subsequent dehydration and cyclization would lead to the fulgide skeleton. However, controlling the reactivity and preventing polymerization can be challenging.
Comparative Analysis of Precursors
| Precursor | Reaction Type | Key Reagents | General Conditions | Reported Yields | Advantages | Disadvantages |
| Diethyl Isopropylidenesuccinate | Stobbe Condensation | Ketone/Aldehyde, Strong Base (e.g., KOtBu) | Reflux in an organic solvent | Not specified for the example | Single condensation step for certain structures. | Precursor is more specialized and may be more expensive. |
| Diethyl Succinate | Stobbe Condensation | Ketone/Aldehyde, Strong Base (e.g., NaOEt) | Room temp. to reflux in alcohol | Varies, can be good to excellent. | Readily available and cost-effective precursor. | Often requires a two-step condensation process. |
| Dimethyl Succinate | Stobbe Condensation (Solvent-Free) | Aldehyde, Solid KOtBu | Room temperature, grinding | Good yields reported for fulgenic acids. | Environmentally friendly, short reaction times. | May not be suitable for all substrates; scalability could be a concern. |
| Succinic Anhydride | Perkin-like Condensation | Aromatic Aldehyde, Base | Varies, potentially harsh conditions | Not readily available for fulgides | Readily available and inexpensive. | Reaction can be difficult to control; potential for side reactions and polymerization.[4] |
Conclusion and Recommendations
The choice of precursor for fulgide synthesis is a critical decision that impacts the efficiency, cost, and environmental footprint of the process.
-
Diethyl isopropylidenesuccinate offers a more direct route to certain fulgide structures, potentially simplifying the synthetic sequence. However, its availability and cost should be considered.
-
Diethyl succinate remains a workhorse precursor due to its low cost and versatility in the Stobbe condensation, despite often requiring a multi-step condensation approach.
-
The "green" synthesis using dimethyl succinate presents an attractive, environmentally benign alternative for specific applications, particularly at the laboratory scale.
-
Succinic anhydride represents a less conventional but plausible precursor, though its application requires careful optimization to control the reaction and avoid unwanted side products.
For researchers embarking on fulgide synthesis, a thorough evaluation of the target structure, desired scale, cost constraints, and environmental considerations is essential for selecting the most appropriate precursor and synthetic strategy.
References
A Senior Application Scientist's Guide to Diethyl Isopropylidenesuccinate Versus Other Michael Acceptors in Covalent Drug Design
An In-Depth Comparative Guide to Michael Acceptors for Covalent Targeting
In the landscape of modern drug discovery, the strategy of targeted covalent inhibition has re-emerged as a powerful tool to achieve high potency and prolonged pharmacological effects.[1] At the heart of this strategy lies the Michael addition reaction, a versatile carbon-carbon or carbon-heteroatom bond-forming reaction between a nucleophile (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] The electrophilic nature of Michael acceptors allows them to form stable covalent bonds with nucleophilic residues on target proteins, most commonly cysteine thiols, thereby modulating their function.[4][5]
This guide provides a comparative analysis of various Michael acceptors, with a specific focus on diethyl isopropylidenesuccinate. We will dissect the nuances of their reactivity, explore the structural determinants of that reactivity, and provide robust experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rationally select and apply these valuable chemical tools.
Understanding the Landscape: A Spectrum of Reactivity
The efficacy and safety of a covalent inhibitor are inextricably linked to the reactivity of its Michael acceptor "warhead." An overly reactive electrophile may lead to off-target modifications and associated toxicities, while insufficient reactivity can preclude effective target engagement.[6] Therefore, a quantitative understanding of reactivity is paramount.
While direct, standardized kinetic data for diethyl isopropylidenesuccinate is not extensively published, its reactivity can be inferred from its structure—an α,β-unsaturated diester with a tetrasubstituted double bond. The presence of two electron-withdrawing ester groups activates the double bond for nucleophilic attack. However, the isopropylidene group introduces significant steric hindrance around the reactive β-carbon, which is expected to substantially decrease its reaction rate compared to less substituted analogs.
To place this in context, we can compare it to other well-characterized Michael acceptors. The following table summarizes key kinetic parameters for the base-catalyzed thiol-Michael addition reaction with 1-hexanethiol, based on a systematic study by Bowman et al. This provides a standardized framework for comparing intrinsic electrophilicity.[7][8]
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (kP) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k-P) [s⁻¹] | Chain-Transfer Rate Coefficient (kCT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 10.1 ± 0.5 | 6.2 ± 0.3 |
| Diethyl fumarate | DEF | 15.2 ± 0.8 | 0.8 ± 0.1 | 12.3 ± 0.6 | 4.1 ± 0.2 |
| Ethyl vinyl sulfone | EVS | 10.1 ± 0.5 | 0.5 ± 0.1 | 15.2 ± 0.8 | 3.5 ± 0.2 |
| Diethyl maleate | DEM | 5.2 ± 0.3 | 0.6 ± 0.1 | 11.2 ± 0.6 | 1.1 ± 0.1 |
| Butyl acrylate | BA | 3.1 ± 0.2 | 1.2 ± 0.1 | 15.1 ± 0.8 | 0.8 ± 0.1 |
| Diethyl isopropylidenesuccinate | (Predicted) | Low | - | - | Low |
Analysis of Reactivity Trends:
-
Activation and Geometry: N-propylmaleimide (PMI) exhibits the highest reactivity, attributable to its cyclic structure and two activating carbonyl groups held in a rigid conformation. The significant difference between diethyl fumarate (DEF, trans-isomer) and diethyl maleate (DEM, cis-isomer) underscores the profound impact of stereochemistry, with the trans configuration allowing for more favorable nucleophilic attack.[7]
-
Electron-Withdrawing Groups: The sulfone group in ethyl vinyl sulfone (EVS) is a potent electron-withdrawing group, rendering it a highly reactive Michael acceptor.
-
Steric Hindrance: Based on these trends, diethyl isopropylidenesuccinate, with its tetrasubstituted alkene, is predicted to be at the lower end of the reactivity spectrum. The steric bulk of the two methyl groups and the two carboxyethyl groups severely restricts access to the β-carbon, making it a "soft" electrophile suitable for applications requiring high selectivity and minimal off-target reactivity.
Experimental Design & Protocols
To empirically validate these predictions and characterize novel Michael acceptors, a suite of robust experimental assays is essential. The following protocols are designed to provide a comprehensive evaluation of a compound's reactivity, cellular toxicity, and target engagement profile.
Protocol 1: Quantitative Assessment of Thiol-Michael Reaction Kinetics
This protocol allows for the determination of the kinetic rate constants for the reaction between a Michael acceptor and a model thiol, providing a quantitative measure of intrinsic reactivity. The methodology is adapted from established photochemical approaches.[7][8]
Causality: We employ a photobase generator and a large excess of thiol. The photobase generator allows for precise initiation of the reaction upon UV exposure, creating the catalytic thiolate anion. Using an excess of thiol ensures pseudo-first-order kinetics with respect to the Michael acceptor, simplifying the data analysis and allowing for the accurate determination of the overall rate coefficient (k_overall).[9]
Caption: Workflow for Kinetic Analysis of Thiol-Michael Reactions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the Michael acceptor, a model thiol (e.g., 1-hexanethiol or glutathione), and a suitable photobase generator (e.g., 2-(2-Nitrophenyl)propyloxycarbonyl-1,1,3,3-tetramethylguanidine) in an appropriate solvent (e.g., toluene or a buffered aqueous solution for biological thiols).
-
Sample Formulation: In an amber vial to protect from ambient light, mix the reagents. A typical formulation might involve a 10-fold molar excess of the thiol relative to the Michael acceptor to ensure pseudo-first-order conditions.
-
FTIR Sample Loading: Pipette the reaction mixture onto a BaF₂ salt plate or into a transmission cell suitable for real-time FTIR spectroscopy.
-
Reaction Initiation and Monitoring: Place the sample in the spectrometer. Initiate the reaction by exposing the sample to a UV light source (e.g., 365 nm). Simultaneously, begin collecting FTIR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the absorbance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C vinyl peak of the Michael acceptor. Plot the conversion as a function of time and fit the data to an appropriate kinetic model to determine the overall reaction rate coefficient.
Protocol 2: Assessment of Cellular Cytotoxicity
The inherent electrophilicity of Michael acceptors necessitates a thorough evaluation of their potential cytotoxicity. The Lactate Dehydrogenase (LDH) release assay is a reliable method for quantifying cell membrane damage.
Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity. The assay measures the enzymatic activity of this released LDH. By including a "maximum LDH release" control (cells lysed with detergent), the results can be normalized to express cytotoxicity as a percentage of the maximum possible cell death.
Caption: Workflow for the LDH Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) into a 96-well, clear-bottom plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of diethyl isopropylidenesuccinate and other comparator Michael acceptors. Remove the old media from the cells and add fresh media containing the test compounds. Include wells for vehicle control (e.g., DMSO), a positive control for 100% cytotoxicity (e.g., Triton X-100 Lysis Buffer), and a no-cell background control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).
-
Assay Execution: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH substrate mix to each well according to the manufacturer's instructions. Incubate at room temperature, protected from light.
-
Data Acquisition: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each concentration relative to the positive control. Plot the results to determine the IC50 value.[10]
Protocol 3: Chemoproteomic Profiling of Covalent Targets
To identify the specific protein targets of a Michael acceptor within a complex biological system, a mass spectrometry-based "shotgun" proteomics approach is the gold standard.[5]
Causality: This workflow identifies proteins that have been covalently modified by the Michael acceptor. By comparing the proteome of treated cells versus control cells, one can identify proteins that are uniquely adducted by the compound. This method provides an unbiased, system-wide view of a compound's selectivity and potential off-targets.[11][12]
Caption: Workflow for Proteomic Profiling of Michael Acceptor Targets.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with the Michael acceptor of interest or a vehicle control for a defined period. Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Protein Digestion: Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide). Digest the proteins into smaller peptides using an enzyme like trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove contaminants that could interfere with mass spectrometry.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and record the masses of the fragments.
-
Database Searching: Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Adduct Identification: Critically, the search parameters must be configured to look for a variable modification on nucleophilic residues (Cys, Lys, His) corresponding to the mass of the Michael acceptor.
-
Target Validation: Identified proteins with high confidence adducts in the treated sample, but not the control, are considered potential targets. These hits should be further validated using orthogonal methods like Western blotting or targeted enzymatic assays.
Conclusion and Future Outlook
The selection of a Michael acceptor is a critical decision in the design of covalent therapeutics. While highly reactive warheads like maleimides and vinyl sulfones offer potent target inhibition, they may carry a higher risk of off-target effects. Diethyl isopropylidenesuccinate, by virtue of its sterically hindered, tetrasubstituted double bond, represents a significantly "softer" electrophile. This characteristic positions it as a potentially valuable tool for achieving high target selectivity, a crucial attribute for developing safer covalent drugs. Its lower reactivity may necessitate higher intrinsic binding affinity (Ki) within the target's binding pocket to achieve an effective rate of covalent modification (kinact/Ki).[4]
The experimental protocols detailed in this guide provide a clear and logical framework for the empirical characterization of any Michael acceptor. By systematically evaluating reactivity, cytotoxicity, and target engagement, researchers can move beyond assumptions and make data-driven decisions. This rigorous, multi-parameter approach is essential for harnessing the full potential of targeted covalent inhibition and advancing the next generation of precision medicines.
References
- 1. Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Michael Additions: Covalent Inhibitors and Prodrugs: Ingenta Connect [ingentaconnect.com]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Diethyl Isopropylidenesuccinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Diethyl Isopropylidenesuccinate in Synthesis
Diethyl isopropylidenesuccinate is a valuable starting material in organic synthesis, primarily utilized for its reactivity in carbon-carbon bond-forming reactions. Its structure, featuring an activated double bond and two ester functionalities, allows for a variety of transformations, most notably the Stobbe condensation. This reaction, which involves the condensation of a succinic ester with a carbonyl compound, is a powerful tool for the synthesis of alkylidene succinic acids and their derivatives.[1][2] These products serve as key intermediates in the preparation of more complex molecules, including lactones, photochromic compounds like fulgides, and various pharmacologically active agents.[3]
Accurate characterization of the products from diethyl isopropylidenesuccinate reactions is paramount for ensuring the desired stereochemistry, purity, and structural integrity of subsequent compounds in a synthetic pathway. This guide will delve into the key characterization techniques and provide comparative data for the products of one of the most important reactions of diethyl isopropylidenesuccinate: the Stobbe condensation.
The Stobbe Condensation: A Mechanistic Overview and Key Products
The Stobbe condensation of diethyl isopropylidenesuccinate with aldehydes or ketones, typically in the presence of a strong base such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS), proceeds through a lactone intermediate to yield an alkylidene succinic acid monoester.[2][3][4] The reaction is a cornerstone for creating substituted succinic acid derivatives.
Reaction Workflow: Stobbe Condensation of Diethyl Isopropylidenesuccinate
Caption: Workflow of the Stobbe condensation and subsequent transformations.
Comparative Characterization Data
Spectroscopic Data Comparison
The following table summarizes the expected key spectroscopic data for the starting material, diethyl isopropylidenesuccinate, and a representative Stobbe condensation product.
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| Diethyl Isopropylidenesuccinate | 4.15 (q, 4H), 3.25 (s, 2H), 2.10 (s, 3H), 1.85 (s, 3H), 1.25 (t, 6H) | 171.5, 168.0, 140.0, 125.0, 60.5, 35.0, 25.0, 22.0, 14.0 | 214 (M⁺) | ~1720 (C=O, ester), ~1650 (C=C) |
| Diethyl Benzylidenesuccinate (Hypothetical) | 7.80 (s, 1H, vinyl H), 7.30-7.50 (m, 5H, Ar-H), 4.20 (q, 2H), 4.10 (q, 2H), 3.60 (s, 2H), 1.30 (t, 3H), 1.20 (t, 3H) | 170.0, 167.0, 142.0, 134.0, 130.0, 129.0, 128.5, 128.0, 61.0, 60.8, 38.0, 14.2, 14.0 | 262 (M⁺) | ~1715 (C=O, ester), ~1630 (C=C), ~1600, 1495, 1450 (aromatic C=C) |
Note: Data for diethyl benzylidenesuccinate is predicted based on known values for similar structures.
Experimental Protocols
General Procedure for Stobbe Condensation
The following is a representative experimental protocol for the Stobbe condensation of diethyl isopropylidenesuccinate with an aromatic aldehyde.
Experimental Workflow: Stobbe Condensation
Caption: Step-by-step experimental workflow for a typical Stobbe condensation.
Detailed Steps:
-
Reaction Setup: To a solution of diethyl isopropylidenesuccinate (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Alternative Products: Formation of Fulgides
As demonstrated by Fang et al. (2013), the initial product of the Stobbe condensation can be further transformed.[3] Saponification of the resulting monoester yields the corresponding diacid. Subsequent treatment with a dehydrating agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), leads to the formation of fulgides, which are photochromic compounds.[3] The mass spectrum of an intermediate diacid in the synthesis of an indolylfulgide showed a molecular ion peak corresponding to the expected structure.[3]
Conclusion
The reactions of diethyl isopropylidenesuccinate, particularly the Stobbe condensation, provide a versatile platform for the synthesis of a wide array of valuable organic molecules. The ability to accurately characterize the resulting products is fundamental to the success of these synthetic endeavors. This guide has provided a comparative framework for the key spectroscopic data of the starting material and its condensation products, alongside a detailed experimental protocol. By understanding the expected characterization data and the nuances of the reaction, researchers can confidently synthesize and identify these important chemical entities, paving the way for their application in drug discovery and materials science.
References
A Guide to the X-ray Crystallography of Diethyl Isopropylidenesuccinate Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The Significance of Structural Elucidation in Diethyl Isopropylidenesuccinate Derivatives
Diethyl isopropylidenesuccinate and its analogues are important intermediates in organic synthesis. For instance, they are precursors in the synthesis of fulgides, a class of photochromic compounds that undergo reversible color changes upon exposure to light.[1] The efficiency and properties of these molecular switches are intrinsically linked to their solid-state conformation and packing, which can be precisely determined by single-crystal X-ray diffraction.
X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[2][3] This information is crucial for establishing structure-property relationships, which are essential for the rational design of new materials and pharmaceuticals.[3]
The Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision. The overarching goal is to obtain a single, high-quality crystal suitable for diffraction experiments.[3]
The Art of Crystal Growth
The formation of a well-ordered crystal lattice is the most critical and often the most challenging step.[3] The ideal crystal for single-crystal X-ray diffraction should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free from significant defects. Several techniques are commonly employed to grow high-quality crystals of organic compounds.
Experimental Protocols for Crystal Growth:
-
Slow Evaporation: This is often the simplest and most common method.[4]
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[4]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene, chloroform).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Liquid-Liquid Diffusion (Solvent Layering): This method relies on the slow mixing of two miscible liquids with different densities.
-
Dissolve the compound in a small amount of a dense solvent.
-
Carefully layer a less dense anti-solvent on top of the solution, creating a distinct interface.
-
As the two solvents slowly mix at the interface, the compound's solubility decreases, leading to crystal growth.
-
Diagram of Crystal Growth Workflows
Caption: Common methods for growing single crystals of organic compounds.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted beams are collected by a detector.[2] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
The collected data, which consists of the positions and intensities of the diffraction spots, is then processed to determine the unit cell parameters and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. This allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The initial structural model is then refined to best fit the experimental data.
Diagram of X-ray Crystallography Workflow
Caption: From a single crystal to a final, refined molecular structure.
A Comparative Structural Analysis of Succinate Derivatives
In the absence of a published crystal structure for diethyl isopropylidenesuccinate, we can gain valuable insights by examining the crystal structures of related compounds. Here, we compare the crystallographic data of diethyl succinate (the saturated parent compound) and diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate (a derivative with a similar alkylidene succinate core).
| Parameter | Diethyl Succinate[5] | Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate[6] |
| Formula | C₈H₁₄O₄ | C₁₇H₁₈O₅ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pbca |
| a (Å) | 11.953 | 7.0974 |
| b (Å) | 8.714 | 8.0898 |
| c (Å) | 9.039 | 26.9429 |
| α (°) ** | 90 | 90 |
| β (°) | 98.367 | 90 |
| γ (°) ** | 90 | 90 |
| Volume (ų) | 930.5 | 1546.97 |
| Z | 4 | 4 |
Analysis of the Comparison:
-
Symmetry and Packing: Diethyl succinate crystallizes in the monoclinic space group C2/c, which is a common space group for organic molecules. In contrast, the larger and more rigid diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate crystallizes in the orthorhombic space group Pbca. This difference in crystal system and space group highlights how the introduction of a bulky and planar substituent can significantly influence the way molecules pack in the solid state.
-
Molecular Conformation: In the crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate, the benzofuran ring system is nearly coplanar with the trans ethoxycarbonyl group, while being almost perpendicular to the cis ethoxycarbonyl group.[6] This conformational preference is likely driven by the minimization of steric hindrance and the optimization of intermolecular interactions.
Inferred Crystallography of Diethyl Isopropylidenesuccinate
Based on the analysis of related structures and fundamental crystallographic principles, we can infer some likely structural features of diethyl isopropylidenesuccinate:
-
Influence of the Isopropylidene Group: The presence of the C=C double bond introduces a degree of planarity to the succinate backbone that is absent in diethyl succinate. The bulky isopropylidene group will impose significant steric constraints, influencing the preferred conformation of the two diethyl ester groups. It is likely that the molecule will adopt a conformation that minimizes steric clashes between the isopropylidene methyl groups and the ethyl ester groups.
-
Potential for Polymorphism: The relatively flexible nature of the diethyl ester groups, coupled with the steric bulk of the isopropylidene group, suggests that diethyl isopropylidenesuccinate may exhibit polymorphism – the ability to crystallize in different crystal structures with distinct physical properties. The specific polymorph obtained would likely be sensitive to the crystallization conditions, such as the solvent used and the rate of crystallization.
-
Intermolecular Interactions: While lacking strong hydrogen bond donors, the crystal packing of diethyl isopropylidenesuccinate will be governed by weaker van der Waals forces and potentially C-H···O interactions between the ethyl and isopropylidene hydrogens and the carbonyl oxygens of neighboring molecules. The shape of the molecule, dictated by the isopropylidene group, will play a crucial role in determining the efficiency of the crystal packing.
Conclusion
While a definitive crystal structure of diethyl isopropylidenesuccinate remains to be determined, a thorough understanding of X-ray crystallography techniques and a comparative analysis of related compounds provide a strong foundation for predicting its solid-state behavior. The experimental protocols and comparative data presented in this guide offer a framework for researchers to approach the structural elucidation of this and other important organic intermediates. The insights gained from such studies are invaluable for the rational design of new materials and for controlling the solid-state properties of molecules in drug development.
References
- 1. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isopropylidenesuccinic Acid Diethyl Ester
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Isopropylidenesuccinic Acid Diethyl Ester (CAS RN: 42103-98-0). As laboratory professionals, our responsibility extends beyond the bench; it includes the safe management of chemical waste from cradle to grave. This guide is structured to provide not just a protocol, but the scientific and regulatory reasoning behind it, ensuring a culture of safety and environmental stewardship.
Guiding Principle: Prudent Practice in the Face of Limited Data
The Safety Data Sheet (SDS) for this compound indicates that it is not classifiable under OSHA Hazard Communication standards and lists no specific pictograms or hazard statements.[1] However, the absence of extensive hazard data does not imply absence of risk. Authoritative bodies like the National Research Council advocate for a "prudent practices" approach, which dictates that chemicals with unknown or incomplete hazard profiles should be handled as if they are hazardous. Therefore, the procedures outlined below are conservative and designed to provide a high margin of safety.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the substance is critical. While specific toxicity data is limited, we can infer potential hazards from its chemical class (ester) and the available SDS.
-
Chemical Class (Esters): Esters as a group can be flammable, and their vapors may cause irritation to the respiratory tract.[2] While this specific compound is not rated for flammability, treating it as a combustible liquid is a prudent measure.
-
Incompatibilities: The SDS specifies storing the material away from oxidizing agents.[1] Similarly, the parent compound, succinic acid, is incompatible with strong bases and strong oxidizers.[3] This is a critical consideration for waste segregation to prevent dangerous exothermic reactions within a waste container.
-
Handling Precautions: Standard laboratory handling procedures, such as working in a well-ventilated area and avoiding contact with skin, eyes, and clothing, are recommended.[1]
| Property | Information | Source |
| Chemical Name | Diethyl Isopropylidenesuccinate | [1] |
| Synonyms | This compound | [1][4] |
| CAS Number | 42103-98-0 | [1][5] |
| Molecular Formula | C₁₁H₁₈O₄ | [1][5] |
| Physical State | Clear, colorless to almost colorless liquid | [1] |
| Known Hazards | Not classifiable under OSHA Haz Com; no specific hazards listed. | [1] |
| Storage Incompatibilities | Oxidizing agents | [1] |
| Primary Disposal Pathway | Incineration by a licensed waste contractor | [1][2] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): The EPA's RCRA gives the agency the authority to control hazardous waste from its generation to its ultimate disposal.[6] Laboratories are considered hazardous waste generators and must comply with rules regarding waste identification, labeling, storage, and disposal.[7][8]
-
OSHA (Laboratory Standard): The OSHA standard "Occupational Exposure to Hazardous Chemicals in Laboratories" requires employers to develop a Chemical Hygiene Plan, which includes policies and procedures for safe chemical handling and waste disposal.[6]
This guide is designed to align with the principles of these foundational regulations.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the collection and disposal of waste this compound.
Step 1: Personal Protective Equipment (PPE)
-
Rationale: To prevent accidental exposure through skin contact, eye contact, or inhalation.
-
Procedure: Before handling the chemical or its waste, don the following PPE:
Step 2: Waste Segregation and Collection
-
Rationale: Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility. Mixing incompatible waste streams is a primary cause of laboratory accidents.
-
Procedure:
-
Designate a specific waste container for non-halogenated organic liquid waste .
-
Carefully pour the waste this compound into this container.
-
DO NOT mix this waste with:
-
Strong acids or strong bases.
-
Oxidizing agents (e.g., nitric acid, permanganates).
-
Aqueous waste.
-
Halogenated organic waste (e.g., dichloromethane, chloroform).
-
-
Step 3: Container Selection and Labeling
-
Rationale: EPA regulations mandate clear and accurate labeling to ensure safe handling and proper disposal by waste management personnel.[8][12] The container must be compatible with the chemical to prevent degradation and leaks.[13]
-
Procedure:
-
Use a clean, dry container made of a compatible material (e.g., glass or polyethylene). The original product container is often a suitable choice.[13]
-
Ensure the container has a tightly fitting screw cap to prevent spills and vapor release.[13]
-
Affix a hazardous waste label to the container.
-
On the label, clearly write:
-
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Rationale: The EPA allows laboratories to temporarily store limited quantities of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8] This facilitates safe collection before transfer to a central storage area.
-
Procedure:
-
Store the labeled waste container in your designated SAA. This area must be under the control of the lab personnel generating the waste.[7]
-
Keep the container cap tightly sealed at all times, except when actively adding waste.[14]
-
Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[14]
-
Once the container is full, or when you are ready to transfer it, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Step 5: Final Disposal Pathway
-
Rationale: The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the compound and neutralize harmful combustion byproducts.[1][2]
-
Procedure:
-
Never dispose of this compound down the sanitary sewer.[1][14] This can harm aquatic life and damage wastewater treatment systems.
-
Never allow the waste to evaporate in a fume hood as a means of disposal.[14]
-
Ensure the waste is transferred to your institution's designated central accumulation area or directly to a licensed waste hauler for transport to a permitted incineration facility.[8]
-
Laboratory Waste Disposal Workflow
The following diagram illustrates the decision-making and operational flow for managing chemical waste in the laboratory.
Caption: Workflow for compliant chemical waste disposal.
Emergency Protocol: Small Spill Management
-
Rationale: A prepared response minimizes risks in the event of an accidental release.
-
Procedure: For small liquid spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite, cat litter, or a chemical spill pad.[9] Do not use paper towels for flammable liquids if there is an ignition source nearby.
-
Scoop the contaminated absorbent material into a sealable container or heavy-duty plastic bag.
-
Label the container as "Hazardous Waste: this compound with absorbent" and dispose of it through the same waste stream as the liquid chemical.
-
Clean the spill area with soap and water.
-
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. integraclear.com [integraclear.com]
- 4. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. nationalacademies.org [nationalacademies.org]
- 7. epa.gov [epa.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropylidenesuccinic Acid Diethyl Ester
This guide provides an essential framework for the safe handling of Isopropylidenesuccinic Acid Diethyl Ester (CAS No. 42103-98-0). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a clear, colorless to almost colorless liquid organic compound.[1][2] According to available Safety Data Sheets (SDS), the compound is not classified as hazardous under OSHA HazCom CFR 1910.1200 or WHMIS 2015 standards.[1] However, a critical piece of information provided is that the health risks of this product have not been fully determined.[1]
This lack of comprehensive toxicological data is the cornerstone of our safety protocol. In research and development, we often work with novel or poorly characterized substances. Therefore, we must adopt a conservative approach, treating the substance with a degree of caution appropriate for chemicals with unknown long-term effects. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be our guiding philosophy.
Key Physicochemical Properties:
-
Physical State: Liquid[1]
Core PPE Requirements: A Multi-Layered Defense
For all routine laboratory operations involving the handling of this compound at room temperature, the following PPE is mandatory. This baseline protocol is designed to prevent accidental contact with skin and eyes.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes of the liquid into the eyes. Standard prescription glasses are insufficient. |
| Hand Protection | Disposable Nitrile Gloves | Nitrile provides good resistance against a broad range of chemicals and is a standard for laboratory use.[6] Avoid latex, which offers poor chemical protection. Always inspect gloves for tears or holes before use. |
| Body Protection | Professional Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[5] |
| Footwear | Closed-toe and closed-heel shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[5] |
Risk-Based PPE Selection: Adapting to the Procedure
Not all laboratory procedures carry the same level of risk. Operations that can generate aerosols, mists, or vapors, or involve heating the compound, require an elevated level of PPE. The following decision workflow will guide you in selecting the appropriate protection.
Caption: Risk assessment workflow for selecting appropriate PPE.
Detailed Protocols: Ensuring Procedural Integrity
The effectiveness of PPE is directly tied to its correct use. The following step-by-step procedures for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination.
Donning PPE Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat, ensuring all buttons are fastened.
-
Eye Protection: Put on safety glasses or goggles. Adjust for a secure and comfortable fit.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat to create a seal.
Doffing PPE Protocol
This sequence is critical to avoid transferring any potential contaminant from your PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other glove and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. This contains both gloves without touching the outer surface.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the potentially contaminated exterior is contained. Place it in the designated receptacle.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill and Disposal Management
Proper containment and disposal are extensions of your personal safety protocol.
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the material.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Cordon off the spill area if necessary.
-
Consult SDS: Refer to the Safety Data Sheet for specific instructions.
-
PPE for Cleanup: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. For larger spills, additional respiratory protection may be warranted.
-
Containment: Use an absorbent material like dry sand, earth, or sawdust to absorb the spilled liquid.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[1]
-
Decontamination: Clean the spill area according to your laboratory's standard operating procedures.
Disposal of Contaminated PPE and Waste
All materials that come into contact with this compound must be treated as chemical waste.
-
Contaminated PPE: Used gloves, absorbent pads, and other disposable materials should be placed in a designated, sealed waste container.
-
Unused Product: Disposal must be handled by qualified personnel.[1] Do not pour the chemical down the drain or mix it with general waste.[1] All disposal must comply with federal, state, and local environmental regulations.[1]
By integrating these protocols into your daily workflow, you build a robust and trustworthy safety culture that protects you, your colleagues, and your research.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Diethyl Isopropylidenesuccinate | 42103-98-0 | TCI AMERICA [tcichemicals.com]
- 3. Diethyl Isopropylidenesuccinate | C11H18O4 | CID 251287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
